molecular formula C8H9NO4 B1274168 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid CAS No. 83863-74-5

2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1274168
CAS No.: 83863-74-5
M. Wt: 183.16 g/mol
InChI Key: HCEANTQTOYOMSH-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-(carboxymethyl)-1-methylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO4/c1-9-3-2-5(8(12)13)6(9)4-7(10)11/h2-3H,4H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEANTQTOYOMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00232763
Record name 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid
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Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

83863-74-5
Record name 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid
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Record name 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid
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Record name 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid
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Record name 3-carboxy-1-methyl-1H-pyrrole-2-acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, a notable pyrrole derivative, serves as a versatile scaffold in synthetic and medicinal chemistry. Its bifunctional nature, featuring two carboxylic acid groups with distinct electronic environments, presents unique opportunities for the selective synthesis of complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, and its role as a synthetic intermediate. While extensive biological studies on this specific compound are not widely documented, its structural motifs are present in various biologically active molecules, suggesting its potential in drug discovery and agrochemical development. This document consolidates available experimental data with theoretical predictions to offer a thorough resource for researchers.

Physicochemical Properties

This compound is a light brown solid at room temperature.[1] Due to the presence of two carboxylic acid moieties, it is expected to have limited solubility in nonpolar organic solvents and greater solubility in polar protic solvents and aqueous bases. For optimal stability, it is recommended to store the compound at 0-8°C.[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 83863-74-5[1]
Molecular Formula C₈H₉NO₄[1]
Molecular Weight 183.16 g/mol [1]
Appearance Light brown solid[1]
Storage Conditions 0-8°C[1]
Predicted pKa₁ ~3-4Theoretical
Predicted pKa₂ ~4-5Theoretical
Predicted LogP 0.7 to 1.2Theoretical

Note: pKa and LogP values are theoretical estimations based on the structure and data for similar compounds. The two carboxylic acid groups are expected to have slightly different pKa values due to their positions on the pyrrole ring.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and pyrrole ring protons. The acidic protons of the carboxylic acids may appear as broad singlets at a downfield chemical shift, which can be concentration and solvent-dependent.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
N-CH₃3.6 - 3.8s
-CH₂-COOH3.8 - 4.0s
Pyrrole H-46.4 - 6.6d
Pyrrole H-56.6 - 6.8d
-COOH10 - 13 (broad)s
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will feature signals for the two distinct carbonyl carbons of the carboxylic acids, the carbons of the pyrrole ring, the N-methyl group, and the methylene group.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
N-CH₃~30
-CH₂-~33
Pyrrole C-4~109
Pyrrole C-5~113
Pyrrole C-3~122
Pyrrole C-2~133
-C=O (carboxymethyl)~170
-C=O (pyrrole-3-carboxylic)~168
Infrared (IR) Spectroscopy

The IR spectrum of this dicarboxylic acid is characterized by the presence of two distinct carbonyl (C=O) stretching vibrations. One is attributed to the carbonyl group conjugated with the aromatic pyrrole ring, and the other to the non-conjugated carboxylic acid of the carboxymethyl group.

Table 4: Key IR Absorptions

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Broad
C=O (Non-conjugated)1699Sharp
C=O (Conjugated)1652Sharp
C-O1200-1300Strong
Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. Plausible fragmentation patterns would involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

Reactivity and Synthetic Applications

This compound is a valuable building block in organic synthesis, primarily utilized for its dual carboxylic acid functionalities which allow for further chemical modifications.[2] It serves as a template for designing multifunctional ligands, for instance, in the development of molecules with potential psychotropic activity.[2]

The two carboxylic acid groups exhibit different reactivity, which can be exploited for selective chemical transformations. The carboxylic acid at the 3-position is conjugated with the pyrrole ring, which influences its electronic properties compared to the non-conjugated carboxylic acid of the carboxymethyl group at the 2-position. This difference in reactivity is crucial for achieving regioselectivity in reactions such as amidation.[2]

Logical Synthesis Pathway

A plausible synthetic route for this compound, though not explicitly detailed in the searched literature, can be conceptualized through established pyrrole synthesis methodologies. A potential pathway could involve the cyclization of appropriate precursors to form the pyrrole ring, followed by functional group manipulations to introduce the carboxymethyl and carboxylic acid moieties.

G cluster_start Starting Materials A Precursor A (e.g., β-ketoester) C Cyclization (e.g., Knorr or Hantzsch Synthesis) A->C B Precursor B (e.g., α-amino ketone) B->C D N-Methylation C->D E Functional Group Introduction at C2 D->E F Hydrolysis E->F G 2-(Carboxymethyl)-1-methyl- 1H-pyrrole-3-carboxylic acid F->G

Caption: A conceptual workflow for the synthesis of the target compound.

Experimental Protocols

While a protocol for the synthesis of the title compound is not available, a detailed methodology for its use in an amide coupling reaction has been published. This provides valuable insight into its handling and reactivity.

Synthesis of 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid

This protocol demonstrates the selective amidation of the non-conjugated carboxylic acid group.

Materials:

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzylamine

  • Dichloromethane (DCM)

Procedure:

  • A solution of this compound (100 mg, 0.54 mmol), TBTU (346.77 mg, 1.08 mmol), and DIPEA (23 µL, 0.13 mmol) in DCM (10 mL) is stirred at room temperature for 15 minutes.[2]

  • Benzylamine (71 µL, 0.65 mmol) is then added to the mixture.[2]

  • The reaction mixture is stirred for 5 minutes in a microwave reactor (2.45 GHz, 200 W) at 30°C.[2]

  • The reaction progress is monitored by thin-layer chromatography (TLC) using a DCM:MeOH (9:1) solvent system and high-performance liquid chromatography (HPLC).[2]

  • The final product is purified by column chromatography.[3]

G Start Mix Starting Material, TBTU, and DIPEA in DCM Stir1 Stir at RT for 15 min Start->Stir1 Add_BA Add Benzylamine Stir1->Add_BA Microwave Microwave Irradiation (5 min, 30°C) Add_BA->Microwave Monitor Monitor Reaction (TLC, HPLC) Microwave->Monitor Purify Purification (Column Chromatography) Monitor->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the amidation of the target compound.

Biological Activity and Potential Applications

The specific biological activities of this compound have not been extensively documented in the available literature.[2] However, the pyrrole scaffold is a key component in numerous compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, and antitubercular activities.[2]

Given its structure, this compound is a valuable intermediate for the synthesis of novel therapeutic agents. Its dual carboxylic functionalities offer versatile sites for chemical modification, enabling the creation of diverse libraries of compounds for biological screening.[2] For example, it has been used as a template for the design of new multifunctional ligands with potential psychotropic activity.[2]

The broader family of pyrrole-3-carboxylic acid amides is of significant interest in drug discovery, as this substructure is central to highly successful drugs like Atorvastatin and Sunitinib.[4] Therefore, derivatives of this compound represent a promising area for future research in the development of new pharmaceuticals.

Conclusion

This compound is a strategically important building block for chemical synthesis. While detailed experimental data on the compound itself is sparse, its utility in the synthesis of more complex molecules is evident. The distinct reactivity of its two carboxylic acid groups allows for selective functionalization, making it a valuable tool for medicinal chemists and researchers in drug development. Further investigation into the direct biological activities of this compound and its simple derivatives could unveil new therapeutic potentials. This guide serves as a foundational resource to stimulate and support such future research endeavors.

References

A Technical Guide to (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid is a specific derivative of pyrrole. As of this writing, publicly accessible scientific literature and chemical databases contain limited specific experimental data for this exact compound. The following guide provides structural information based on its IUPAC name, a proposed synthesis protocol based on established chemical principles, and, for comparative purposes, experimental data for the well-documented, structurally related non-steroidal anti-inflammatory drug (NSAID), Tolmetin.

Core Structure and Chemical Identity

(3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid is a dicarboxylic acid derivative of N-methylpyrrole. The structure consists of a central 1-methyl-1H-pyrrole ring substituted at the 2-position with an acetic acid group and at the 3-position with a carboxyl group.

Below is a diagram representing the chemical structure derived from its systematic name.

structure Chemical Structure of (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid N1 N C2 C N1->C2 Me CH₃ N1->Me C3 C C2->C3 AceticAcid CH₂COOH C2->AceticAcid C4 C C3->C4 Carboxyl COOH C3->Carboxyl C5 C C4->C5 C5->N1

Caption: 2D structure of (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid.

Physicochemical Data (Comparative)

PropertyValue (for Tolmetin)Data Source
CAS Number 26171-23-3NIST, PubChem[1][2][3][4]
Molecular Formula C₁₅H₁₅NO₃PubChem[1][3][4]
Molecular Weight 257.28 g/mol PubChem, NIST[2][3]
Appearance Crystals from acetonitrileChemicalBook[1]
Melting Point 191 °CChemicalBook[1]
pKa 4.46ChemicalBook[1]
Water Solubility SolubleChemicalBook[1]
SMILES CN1C(CC(O)=O)=CC=C1C(=O)C1=CC=C(C)C=C1ChemShuttle[5]
InChIKey UPSPUYADGBWSHF-UHFFFAOYSA-NNIST[2]

Proposed Experimental Synthesis Protocol

A plausible synthetic route to (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid could involve the functionalization of a pre-formed pyrrole ring. A key challenge is the regioselective introduction of substituents at the C2 and C3 positions. The following is a hypothetical, multi-step protocol based on known pyrrole chemistry.

Step 1: Synthesis of a Suitable Pyrrole Precursor A common strategy for synthesizing substituted pyrroles is the Paal-Knorr synthesis or related methods. For this target molecule, a plausible starting point would be the synthesis of a 1-methyl-1H-pyrrole-2-acetate ester with a group at the 3-position that can be converted to a carboxylic acid (e.g., a cyano or ester group).

Step 2: Carboxylation of the Pyrrole Ring Assuming a precursor like methyl (1-methyl-1H-pyrrol-2-yl)acetate is synthesized, a subsequent Friedel-Crafts acylation or a Vilsmeier-Haack reaction could introduce a formyl group at the 3-position. This formyl group can then be oxidized to a carboxylic acid. Alternatively, direct carboxylation using a strong base followed by quenching with carbon dioxide could be explored, though regioselectivity might be an issue.

Step 3: Hydrolysis The final step would involve the hydrolysis of the ester group of the acetic acid side chain to yield the desired dicarboxylic acid product.

A generalized workflow for this proposed synthesis is outlined below.

workflow Proposed Synthesis Workflow start Pyrrole Precursor Synthesis (e.g., Paal-Knorr) step2 Regioselective Functionalization at C3 (e.g., Vilsmeier-Haack) start->step2 step3 Oxidation of C3 Substituent (e.g., -CHO to -COOH) step2->step3 step4 Ester Hydrolysis (Acid or Base Catalyzed) step3->step4 purification Purification (Crystallization/Chromatography) step4->purification analysis Structural Analysis (NMR, MS, IR) purification->analysis

Caption: Hypothetical workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways (Comparative)

There is no specific information regarding the biological activity of (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid. However, the related compound, Tolmetin, is a non-steroidal anti-inflammatory drug (NSAID).[3] Its mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes (EC 1.14.99.1), which are key in the synthesis of prostaglandins, important mediators of inflammation and pain.[3]

The general signaling pathway affected by Tolmetin and other NSAIDs is the arachidonic acid pathway.

pathway NSAID Mechanism of Action Pathway (Tolmetin) cluster_membrane Cell Membrane phospholipids Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 Enzymes arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids Tolmetin (NSAID) nsaids->cox Inhibition

Caption: Inhibition of prostaglandin synthesis by Tolmetin.

It is plausible that (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid could be investigated for similar biological activities due to its structural similarity to other pharmacologically active pyrrole derivatives. However, any such activity is purely speculative without experimental validation.

References

Technical Guide: Physicochemical and Synthetic Profile of 2-Carboxymethyl-1-methylpyrrole-3-carboxylic Acid (CAS 83863-74-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxymethyl-1-methylpyrrole-3-carboxylic acid, registered under CAS number 83863-74-5, is a dicarboxylic acid derivative of a methyl-substituted pyrrole. While extensive research on the specific biological activities and mechanisms of action of this compound is not widely published, it serves as a valuable bifunctional building block in synthetic organic chemistry. Its structural features, particularly the two carboxylic acid groups with different reactivities, make it a versatile precursor for the synthesis of a variety of more complex molecules. This guide provides a summary of its known chemical characteristics and a detailed experimental protocol for a representative synthetic transformation.

Core Chemical Characteristics

The fundamental physicochemical properties of 2-Carboxymethyl-1-methylpyrrole-3-carboxylic acid are summarized below.

PropertyValueReference
CAS Number 83863-74-5[1][2]
Molecular Formula C₈H₉NO₄[1]
Molecular Weight 183.16 g/mol [1]
Appearance Light brown solid[1]
Purity ≥95% (HPLC)[1]
Storage Conditions 0-8°C[1]

Spectroscopic Data

Infrared (IR) spectroscopy data for 2-Carboxymethyl-1-methylpyrrole-3-carboxylic acid reveals characteristic peaks for its functional groups.

Spectral FeatureWavenumber (cm⁻¹)InterpretationReference
Carbonyl Stretching (non-conjugated)1699C=O stretch of the carboxymethyl group[3]
Carbonyl Stretching (conjugated)1652C=O stretch of the carboxylic acid group conjugated with the pyrrole ring[3]
O-H Stretching2500-3300 (broad)Hydrogen-bonded hydroxyl groups of the carboxylic acids[4][5]

Synthetic Application: Amide Synthesis

The presence of two carboxylic acid groups on the molecule allows for selective chemical modifications. The non-conjugated carboxylic acid of the carboxymethyl group is more susceptible to amidation under certain conditions. A detailed protocol for the synthesis of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid is provided below as a key example of its synthetic utility.[3]

Experimental Protocol: Synthesis of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid[3]

Materials:

  • 2-Carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid (100 mg, 0.54 mmol)

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (346.77 mg, 1.08 mmol)

  • DIPEA (N,N-Diisopropylethylamine) (23 µL, 0.13 mmol)

  • Benzylamine (71 µL, 0.65 mmol)

  • Dichloromethane (DCM) (10 mL)

  • Methanol (for chromatography)

Equipment:

  • Microwave reactor

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • High-performance liquid chromatography (HPLC) system

  • Column chromatography setup

Procedure:

  • A solution of 2-carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid (100 mg, 0.54 mmol), TBTU (346.77 mg, 1.08 mmol), and DIPEA (23 µL, 0.13 mmol) in DCM (10 mL) was stirred at room temperature for 15 minutes.

  • To this solution, benzylamine (71 µL, 0.65 mmol) was added.

  • The reaction mixture was then stirred for 5 minutes in a microwave reactor at 30°C.

  • The progress of the reaction was monitored by TLC using a DCM:MeOH (9:1) solvent system and by HPLC.

  • Upon completion, the product was purified using column chromatography with a DCM:MeOH (9:1) mobile phase, followed by preparative HPLC to yield the pure product.

Potential Research Applications

While the direct biological activity of 2-Carboxymethyl-1-methylpyrrole-3-carboxylic acid is not extensively documented, its utility as a synthetic intermediate suggests several areas of potential application for its derivatives:

  • Pharmaceutical Development: As a building block, it can be used in the synthesis of various pharmaceutical compounds, with some sources suggesting potential applications in the development of drugs targeting neurological disorders.[1]

  • Agrochemicals: The pyrrole scaffold is present in some fungicides that act by inhibiting Complex II of the mitochondrial respiratory chain. This compound could serve as a precursor for novel agrochemical agents.

  • Biochemical Research: Its derivatives can be synthesized to be used as probes in studies of metabolic pathways and enzyme activities.[1]

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid.

Synthesis_Workflow reagents Reactants: - 2-Carboxymethyl-1-methylpyrrole-3-carboxylic acid - TBTU - DIPEA - Benzylamine - DCM mixing Mixing and Stirring (15 min, RT) reagents->mixing addition Addition of Benzylamine mixing->addition microwave Microwave Reaction (5 min, 30°C) addition->microwave monitoring Reaction Monitoring (TLC & HPLC) microwave->monitoring purification Purification (Column Chromatography & Prep HPLC) monitoring->purification product Final Product: 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid purification->product

Caption: Workflow for the synthesis of an amide derivative of CAS 83863-74-5.

References

Spectroscopic Profile of 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid (CAS Number: 83863-74-5).[1] Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document combines reported data with predicted spectroscopic characteristics based on its chemical structure. Detailed, standardized experimental protocols for obtaining such data are also provided to facilitate further research and analysis.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₉NO₄[1]

  • Molecular Weight: 183.16 g/mol [1]

  • Structure:

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignmentReference/Prediction
3300-2500BroadO-H stretch (Carboxylic Acids)Predicted
~2950MediumC-H stretch (Methyl and Methylene)Predicted
1699StrongC=O stretch (Non-conjugated Carboxylic Acid)[2]
1652StrongC=O stretch (Conjugated Carboxylic Acid)[2]
~1450MediumC-H bend (Methyl and Methylene)Predicted
~1300MediumC-O stretch (Carboxylic Acid)Predicted
~1200MediumC-N stretchPredicted
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Broad Singlet2H-COOH (Carboxylic Acid Protons)
~6.8Doublet1HH-5 (Pyrrole Ring)
~6.5Doublet1HH-4 (Pyrrole Ring)
~3.8Singlet2H-CH₂- (Methylene Protons)
~3.6Singlet3H-CH₃ (N-Methyl Protons)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~172C=O (Non-conjugated Carboxylic Acid)
~168C=O (Conjugated Carboxylic Acid)
~130C-2 (Pyrrole Ring, C-CH₂)
~125C-5 (Pyrrole Ring, C-H)
~115C-3 (Pyrrole Ring, C-COOH)
~110C-4 (Pyrrole Ring, C-H)
~35-CH₂- (Methylene Carbon)
~33-CH₃ (N-Methyl Carbon)
Mass Spectrometry (MS) (Predicted)
m/zRelative AbundanceAssignment
183Moderate[M]⁺ (Molecular Ion)
138High[M - COOH]⁺ (Loss of Carboxyl Group)
120Moderate[M - COOH - H₂O]⁺ (Subsequent Loss of Water)
94High[M - COOH - CH₂COOH]⁺ (Loss of both side chains)
Ultraviolet-Visible (UV-Vis) Spectroscopy (Predicted)
λmax (nm)Molar Absorptivity (ε)SolventAssignment
~210-220Low to ModerateMethanolπ → π* transition
~260-270LowMethanoln → π* transition

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Sample Preparation: A small amount of the solid sample (2-3 mg) is finely ground with potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

    • Instrument: A Fourier-Transform Infrared Spectrometer.

    • Data Acquisition: A background spectrum of the KBr pellet holder is recorded. The sample pellet is then placed in the holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

    • Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • Data Acquisition:

      • ¹H NMR: The proton NMR spectrum is acquired to determine the chemical shift, integration, and multiplicity of the different types of protons.

      • ¹³C NMR: The carbon NMR spectrum is acquired, usually with proton decoupling, to identify the chemical shifts of the unique carbon atoms.

    • Analysis: The chemical shifts, coupling constants, and integration values are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology:

    • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.

    • Ionization: The sample is ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

    • Detection: The abundance of each ion is measured by a detector.

    • Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which provides information about the molecular weight and structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To study the electronic transitions within the molecule.

  • Methodology:

    • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol).

    • Instrument: A dual-beam UV-Vis spectrophotometer.

    • Data Acquisition: The absorbance of the sample is measured over a range of wavelengths (typically 200-800 nm), with a reference cuvette containing the pure solvent.

    • Analysis: The wavelength of maximum absorbance (λmax) is identified, which corresponds to electronic transitions within the molecule's chromophores.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR FT-IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Processing Data Processing & Analysis IR->Data_Processing NMR->Data_Processing MS->Data_Processing UV_Vis->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Solubility of (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. This technical guide addresses the solubility of (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid. As of the date of this publication, specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature. Consequently, this document provides a comprehensive framework for determining the solubility of (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid through established experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the necessary methodologies to generate reliable and reproducible solubility data. This guide details the shake-flask method for achieving thermodynamic equilibrium and subsequent quantitative analysis by High-Performance Liquid Chromatography (HPLC), recognized as a gold-standard approach in the pharmaceutical industry.

Introduction to (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid and the Importance of Solubility

(3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid is a dicarboxylic acid derivative of a substituted pyrrole. The presence of two carboxylic acid groups suggests that its solubility will be highly dependent on the pH of the aqueous medium, with increased solubility expected at pH values above its pKa due to deprotonation and salt formation. The pyrrole ring introduces a degree of aromatic character, which may influence its solubility in organic solvents.

In drug development, solubility is a cornerstone of the biopharmaceutical classification system (BCS) and a key determinant of a drug's absorption and bioavailability. Poor aqueous solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable bioavailability and potential therapeutic failure. Therefore, a thorough understanding and quantitative determination of a compound's solubility in various physiologically relevant media are imperative during the early stages of drug discovery and lead optimization.

Quantitative Solubility Data

Table 1: Experimental Solubility Data for (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid

Solvent SystemTemperature (°C)pHExperimentally Determined Solubility (mg/mL)Method of Analysis
Purified Water25~7.0HPLC
Purified Water37~7.0HPLC
0.1 M Phosphate Buffered Saline (PBS)377.4HPLC
0.1 M HCl (Simulated Gastric Fluid, pH ~1.2)37~1.2HPLC
pH 4.5 Acetate Buffer374.5HPLC
pH 6.8 Phosphate Buffer376.8HPLC
Methanol25N/AHPLC
Ethanol25N/AHPLC
Dimethyl Sulfoxide (DMSO)25N/AHPLC

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol details the shake-flask method, which is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][2][3][4]

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent system for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical method, such as HPLC.

3.2. Materials and Equipment

  • (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid (solid)

  • Selected solvents (e.g., water, PBS, buffers of various pH)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

3.3. Procedure

  • Preparation: Add an excess amount of solid (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A common starting point is to add approximately 5-10 mg of the compound to 1 mL of the chosen solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the exact time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter.[1] Adsorption of the compound to the filter should be assessed.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid in the same solvent system.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve (peak area vs. concentration).

    • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Calculate the concentration of the compound in the saturated solution using the calibration curve, accounting for the dilution factor.

3.4. HPLC Method Development

A reverse-phase HPLC method is generally suitable for the analysis of carboxylic acids.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase is necessary to ensure the carboxylic acid is in its protonated form for good chromatographic retention.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: Typically 10-20 µL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh Excess Solid Compound B Add Solvent to Vial A->B Dispense C Agitate at Constant Temperature (24-48 hours) B->C D Centrifuge or Filter (0.22 µm) C->D F Dilute Saturated Solution D->F E Prepare Calibration Standards G HPLC Analysis E->G F->G H Calculate Solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct quantitative solubility data for (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid remains to be published, this guide provides a robust framework for its determination. By following the detailed experimental protocol for the shake-flask method and employing quantitative HPLC analysis, researchers can generate high-quality, reliable solubility data. This information is critical for advancing the preclinical and formulation development of this compound, enabling informed decisions regarding its potential as a therapeutic agent. The provided templates and workflows are intended to standardize this process, ensuring data consistency and comparability across different research settings.

References

Bifunctional Pyrrole Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in medicinal chemistry. Its versatile structure has been a recurring motif in a multitude of natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the biological activities of bifunctional pyrrole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The content herein is curated to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Anticancer Activity: Targeting Multiple Fronts

Pyrrole derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy through various mechanisms of action.[4][5] Their ability to interact with multiple cellular targets makes them promising candidates for cancer therapy.[6]

A notable mechanism of action for many pyrrole-based compounds is the inhibition of protein kinases, which are crucial for cell signaling pathways that regulate proliferation, survival, and migration.[6] For instance, certain pyrrolo[2,3-d]pyrimidines have been identified as dual inhibitors of Aurora kinase A (AURKA) and Epidermal Growth Factor Receptor (EGFR).[7] Another key target is Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a pivotal role in angiogenesis.[7] The well-known anticancer drug Sunitinib, which features a pyrrole core, is a multi-targeted receptor tyrosine kinase inhibitor.[6][8]

Furthermore, some pyrrole derivatives induce apoptosis, or programmed cell death, by modulating members of the Bcl-2 family.[7] Others have shown potent activity as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest.[9] The Hedgehog signaling pathway, which is aberrantly activated in several cancers, has also been identified as a target for certain 3-aroyl-1-arylpyrrole (ARAP) derivatives.[9]

Quantitative Anticancer Activity Data
Compound ClassTarget(s)Cell Line(s)IC50 / GI50Reference(s)
Pyrrolo[2,3-d]pyrimidinesAURKA / EGFRNot Specified1.99 µM (AURKA), 3.76 nM (EGFR)[7]
Pyrrolo[2,3-d]pyrimidinesVEGFR-2Not Specified11.9 nM, 13.6 nM[7]
Pyrrolo[2,1-f][7][10][11]triazinesALKEnzyme & Cell-based3–57 nM (enzyme), 30–500 nM (cell)[7]
3-Aroyl-1-arylpyrroles (ARAPs)Tubulin PolymerizationNCI-ADR-RES, Messa/Dx5MDRNot Specified[9]
Alkynylated Pyrrole DerivativesVariousU251, A549, 769-P, HepG2, HCT-1162.29 ± 0.18 µM (U251), 3.49 ± 0.18 µM (A549) for compound 12l[12]
Pyrrole-2-carboxamidesMmpL3 (in M. tuberculosis)M. tuberculosis< 0.016 µg/mL[13]
Pyrrole DerivativesVariousLoVo, MCF-7, SK-OV-3Dose- and time-dependent cytotoxicity[6][14]
Experimental Protocol: In Vitro Anticancer Cytotoxicity Assay

A common method to assess the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., LoVo, MCF-7, SK-OV-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[6][14]

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test pyrrole derivatives for a specified period (e.g., 24 or 48 hours).[6][14]

  • MTT Assay: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6][14]

Signaling Pathway: EGFR/VEGFR Inhibition

EGFR_VEGFR_Inhibition Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR) Ligand->Receptor Binds Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Activates Pyrrole Bifunctional Pyrrole Derivative Pyrrole->Receptor Inhibits Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Signaling Initiates Response Cellular Response (Proliferation, Angiogenesis) Signaling->Response Leads to

Caption: Inhibition of EGFR/VEGFR signaling by bifunctional pyrrole derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[8] Pyrrole derivatives have demonstrated significant potential in this area, exhibiting activity against a wide range of bacteria and fungi.[8][11][15][16]

Some pyrrole-containing compounds act by disrupting microbial cell membranes, while others inhibit essential metabolic pathways or interfere with genetic material.[5] For instance, certain pyrrolyl benzamide derivatives have been identified as inhibitors of InhA, an enoyl-ACP reductase from Mycobacterium tuberculosis.[7] Another target in M. tuberculosis is the membrane protein MmpL3, which is essential for mycolic acid transport and cell wall synthesis.[13]

Naturally occurring pyrroles, such as marinopyrroles and nargenicines, have also served as inspiration for the design of new antibacterial agents.[8]

Quantitative Antimicrobial Activity Data
Compound ClassTarget Organism(s)MIC (Minimum Inhibitory Concentration)Reference(s)
Pyrrolyl Benzamide DerivativesStaphylococcus aureus, Escherichia coli3.12 - 12.5 µg/mL (S. aureus)[8]
Monochloride-substituted StreptopyrrolesStaphylococcus aureus, Bacillus subtilis, Micrococcus luteus0.7 - 2.9 µM[8]
3-FarnesylpyrroleMRSA3.9 µg/mL[8]
Phallusialides A-BMRSA, Escherichia coli32 µg/mL (MRSA), 64 µg/mL (E. coli)[8]
Pyrrole-2-carboxamidesMycobacterium tuberculosis< 0.016 µg/mL[13]
Pyrrolo[2,3-b]pyrrole derivative 2Candida albicans~25% of clotrimazole's MIC[17]
Pyrrolo[2,3-b]pyrrole derivative 3Staphylococcus aureusComparable to ciprofloxacin[17]
Pyrrolo[3,2-d]pyrimidine derivativesS. aureus, P. aeruginosa, E. coli, SalmonellaVaried activity[18]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is typically determined using a broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.[18]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.[18]

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (no compound) and negative (no inoculum) controls are included.[18]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[16]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[16][18]

Workflow: Antimicrobial Screening

Antimicrobial_Screening Start Synthesized Pyrrole Derivatives Screening Initial Screening (e.g., Agar Well Diffusion) Start->Screening Active Active Compounds Screening->Active Activity Inactive Inactive Compounds Screening->Inactive No Activity MIC MIC Determination (Broth Microdilution) Mechanism Mechanism of Action Studies MIC->Mechanism Active->MIC End Lead Compound Identification Mechanism->End

Caption: A typical workflow for antimicrobial screening of pyrrole derivatives.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases.[19] Pyrrole derivatives, including well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac, have demonstrated significant anti-inflammatory properties.[8][20][21]

The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins.[19][20][22] Some newer derivatives have been designed to selectively inhibit COX-2 to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[20][22]

In addition to COX inhibition, some pyrrole derivatives also target the lipoxygenase (LOX) pathway, which produces another class of inflammatory mediators called leukotrienes.[21] Furthermore, the inhibition of kinases such as Src, Syk, and TAK1 has been identified as a mechanism for the anti-inflammatory effects of certain pyrrole-chalcone hybrids.[23]

Quantitative Anti-inflammatory Activity Data
Compound ClassTarget(s)AssayIC50Reference(s)
Pyrrole derivativesCOX-2In vitro J774 COX-2 activity0.39 µM (for Celecoxib, reference)[22]
Pyrrole derivative 1cIn vivoNot SpecifiedEffective anti-nociceptive profile[22][24]
Pyrrole derivative 3bCOX-1 / COX-2In vitro38.8-fold selective for COX-2[22]
Pyrrolopyridines 3i, 3lIn vivoCarrageenan-induced paw edemaSignificant activity[20]
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: Typically, rats or mice are used for this assay.[20]

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the animals at a specific dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., diclofenac).[20]

  • Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.[20]

  • Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.[20]

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.[20]

Signaling Pathway: COX/LOX Inhibition

COX_LOX_Inhibition Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Pyrrole Bifunctional Pyrrole Derivative Pyrrole->COX Inhibits Pyrrole->LOX Inhibits Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Dual inhibition of COX and LOX pathways by bifunctional pyrrole derivatives.

Enzyme Inhibition: A Diverse Range of Targets

Beyond the targets already discussed, bifunctional pyrrole derivatives have been shown to inhibit a variety of other enzymes implicated in different diseases.

For instance, 2-cyanopyrrole derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[25][26] This makes them potential agents for the treatment of hyperpigmentation disorders and for use in cosmetics.[25][26]

In the context of neurodegenerative diseases like Alzheimer's, certain 1,3-diaryl-pyrrole derivatives have shown selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[27] This selectivity is a desirable trait for potential Alzheimer's therapies.

Quantitative Enzyme Inhibition Data
Compound ClassTarget EnzymeIC50Reference(s)
2-Cyanopyrrole derivative A12Tyrosinase0.97 µM[25][26]
1,3-Diaryl-pyrrole derivative 3pButyrylcholinesterase (BChE)1.71 ± 0.087 µM[27]
1,3-Diaryl-pyrrole derivatives 3o, 3sButyrylcholinesterase (BChE)5.37 ± 0.36 µM (3o), 3.76 ± 0.25 µM (3s)[27]
Experimental Protocol: In Vitro Enzyme Inhibition Assay

The general procedure for an in vitro enzyme inhibition assay involves the following steps:

  • Reagents: Prepare a buffer solution, the target enzyme, a substrate for the enzyme, and the inhibitor (test compound).

  • Assay Setup: In a microplate, combine the enzyme, buffer, and varying concentrations of the inhibitor. A control without the inhibitor is also prepared.

  • Incubation: The mixture is incubated for a specific period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Detection: The progress of the reaction is monitored by measuring the formation of a product or the depletion of the substrate over time, often using a spectrophotometer or fluorometer.

  • Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.

Logical Relationship: Drug Discovery Process

Drug_Discovery_Process Target Target Identification & Validation Synthesis Synthesis of Pyrrole Derivatives Target->Synthesis Screening In Vitro & In Vivo Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Process Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: The iterative process of drug discovery involving pyrrole derivatives.

References

An In-depth Technical Guide on the Stability and Storage of 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic Acid and Related Pyrrole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid and other related pyrrole-3-carboxylic acid derivatives. Due to the limited availability of specific stability data for the title compound, this guide consolidates information from studies on analogous pyrrole structures to infer potential stability characteristics and provide best-practice recommendations for handling and storage.

General Stability Profile of Pyrrole Carboxylic Acids

Pyrrole-containing molecules, particularly those with carboxylic acid functionalities, are susceptible to degradation under various environmental conditions. The stability of these compounds is significantly influenced by the nature and position of substituents on the pyrrole ring.

Key Factors Influencing Stability:

  • pH: Pyrrole derivatives have shown instability in both acidic and alkaline media. Hydrolysis of the carboxylic acid and other functional groups can occur, and the pyrrole ring itself can be susceptible to degradation under harsh pH conditions. Studies on some pyrrole derivatives indicate they are most stable in a neutral medium.[1][2]

  • Light (Photostability): Many pyrrole compounds are known to be photolabile.[1][2] Exposure to UV or visible light can induce photodegradation, leading to the formation of impurities. The extent of photodegradation can be dependent on the substituents present on the pyrrole ring.[3][4]

  • Oxidation: The pyrrole ring can be susceptible to oxidation. The presence of oxidizing agents, such as hydrogen peroxide, can lead to the degradation of pyrrole derivatives. The sensitivity to oxidation can be modulated by the electronic properties of the ring substituents.[1][2]

  • Temperature (Thermal Stability): Elevated temperatures can accelerate degradation processes. While some pyrrole-based colorants have shown good thermal stability, N-methyl-2-pyrrolidone has been found to decompose at high temperatures.[5][6] Thermal degradation can lead to the formation of various small molecule fragrance compounds in certain N-alkylpyrrole derivatives.[7]

The following DOT script illustrates the interplay of factors affecting the stability of pyrrole carboxylic acid derivatives.

StabilityFactors cluster_compound Pyrrole Carboxylic Acid cluster_factors Environmental Stress Factors Compound 2-(Carboxymethyl)-1-methyl- 1H-pyrrole-3-carboxylic acid Degradation Degradation Products (Impurities) Compound->Degradation leads to pH pH (Acidic/Alkaline) pH->Degradation Light Light Exposure (UV/Visible) Light->Degradation Oxidation Oxidizing Agents Oxidation->Degradation Temperature Elevated Temperature Temperature->Degradation

Caption: Factors influencing the degradation of pyrrole carboxylic acids.

Comparative Stability Data of Pyrrole Derivatives

Compound ClassStress ConditionObservation
Pyrrolo[3,4-c]pyridine-1,3-dione derivativesAlkaline mediumExtremely unstable[1][2]
Acidic mediumLabile[1][2]
Neutral mediumStable[1][2]
LightPhotolabile[1][2]
Oxidizing agentsSensitivity depends on chemical structure[1][2]
Free pyrrole acidsHydrolysis (pH 2.0, 7.4, 9.0)Unstable, particularly at pH 2.0.[8]
Pyrrole moieties in pesticidesPhotodegradationUndergo both direct and indirect photodegradation. Rate is substituent-dependent.[3][4]
N-methyl-2-pyrrolidone (NMP)High Temperature (>500°F)Significant decomposition.[6]
N-alkylpyrrole derivativesThermal DegradationDecompose to form smaller fragrance compounds.[7]

Recommended Storage and Handling

Based on the general stability profile of related compounds, the following storage and handling procedures are recommended for this compound to ensure its integrity:

  • Storage Temperature: Store in a cool place. Refrigeration (2-8 °C) is advisable for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Container: Keep the container tightly closed to prevent moisture absorption and exposure to air.

  • Light Protection: Protect from light by using an opaque or amber-colored container.

  • Ventilation: Store in a well-ventilated area.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.

Experimental Protocol: Forced Degradation Study

To definitively determine the stability of this compound, a forced degradation study is essential. The following is a generalized protocol based on ICH guidelines and practices for similar compounds.[9]

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Buffers of various pH values (e.g., pH 4, 7, 9)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • LC-MS system for identification of degradation products

  • pH meter

  • Photostability chamber

  • Oven

Experimental Workflow:

The following DOT script outlines a typical workflow for a forced degradation study.

ForcedDegradationWorkflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare stock solution of This compound Acid Acid Hydrolysis (HCl) Start->Acid Expose to Base Base Hydrolysis (NaOH) Start->Base Expose to Oxidation Oxidation (H₂O₂) Start->Oxidation Expose to Thermal Thermal Stress (Heat) Start->Thermal Expose to Photo Photolytic Stress (Light) Start->Photo Expose to HPLC HPLC Analysis (Assay and Impurities) Acid->HPLC Analyze samples at time intervals Base->HPLC Analyze samples at time intervals Oxidation->HPLC Analyze samples at time intervals Thermal->HPLC Analyze samples at time intervals Photo->HPLC Analyze samples at time intervals LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS Characterize significant degradants

Caption: Workflow for a forced degradation study.

Methodology:

  • Acid Hydrolysis:

    • Treat a solution of the compound with 0.1 M HCl at room temperature.

    • If no degradation is observed, increase the acid concentration to 1 M and/or elevate the temperature (e.g., 60 °C).

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Base Hydrolysis:

    • Treat a solution of the compound with 0.1 M NaOH at room temperature.

    • If no degradation is observed, increase the base concentration to 1 M and/or elevate the temperature.

    • Analyze samples at various time points.

  • Oxidative Degradation:

    • Treat a solution of the compound with 3% H₂O₂ at room temperature.

    • If necessary, increase the H₂O₂ concentration to 30%.

    • Analyze samples at various time points.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in an oven (e.g., 70 °C).

    • Also, heat a solution of the compound.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be protected from light.

    • Analyze samples after the exposure period.

Analysis:

  • For each stress condition, analyze the samples by a suitable stability-indicating HPLC method to determine the percentage of degradation and to detect the formation of any degradation products.

  • For significant degradation products, use LC-MS to determine their mass and aid in structure elucidation.

Conclusion

While a definitive stability profile for this compound requires a dedicated forced degradation study, the information available for related pyrrole carboxylic acid derivatives suggests a potential for instability under conditions of extreme pH, light exposure, and in the presence of oxidizing agents. Proper storage and handling, as outlined in this guide, are crucial for maintaining the quality and integrity of this compound for research and development purposes. The provided experimental framework for a forced degradation study offers a robust starting point for a thorough stability assessment.

References

An In-depth Technical Guide to the Reactivity of Carboxylic Acid Groups in Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The incorporation of a carboxylic acid moiety onto the pyrrole ring introduces a versatile functional handle, significantly influencing the molecule's physicochemical properties and providing a key site for synthetic modification. Understanding the reactivity of this carboxylic acid group—governed by the electron-rich nature of the pyrrole ring and the substituent's position—is critical for the rational design and synthesis of novel therapeutics. This guide provides a comprehensive analysis of the key reactions of pyrrole carboxylic acids, including decarboxylation, esterification, and amidation, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.

Introduction: The Pyrrole Carboxylic Acid Scaffold

The pyrrole ring is characterized as a π-excessive system, where the lone pair of the nitrogen atom participates in the aromatic sextet. This electron delocalization leads to high electron density at the ring carbons, making pyrrole highly reactive towards electrophiles.[1] When a carboxylic acid group is attached, its reactivity is modulated by a combination of the ring's inherent electronic effects and the group's position (C2 vs. C3). These compounds are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents, kinase inhibitors, and antibacterial drugs.[1][2] This guide focuses on the principal transformations of the carboxylic acid group itself, providing the foundational chemical knowledge required for its strategic manipulation in drug development.

Electronic Properties and Acidity

The acidity of the carboxylic acid proton is a primary determinant of its reactivity, particularly in base-mediated reactions. The position of the carboxyl group on the pyrrole ring has a notable impact on its acid dissociation constant (pKa). The electron-withdrawing nature of the carboxylic acid group deactivates the pyrrole ring, but the overall electronic environment is a balance between the inductive effect of the substituent and the mesomeric effect of the ring.

Pyrrole-2-carboxylic acid is generally more acidic than its 3-substituted counterpart. This is attributed to the greater ability of the C2 position to stabilize the resulting carboxylate anion through resonance and proximity to the ring heteroatom.

CompoundStructurepKa (at 25°C)
Pyrrole-2-carboxylic acid 4.45[3][4]
Pyrrole-3-carboxylic acid 4.453[4]

Note: While sources point to very similar pKa values, subtle differences in reactivity are often observed due to kinetic factors and the stability of reaction intermediates.

Key Reactions of the Carboxylic Acid Group

The carboxylic acid moiety on a pyrrole ring can undergo several key transformations essential for building molecular complexity. The primary reactions include decarboxylation, esterification, and amidation.

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Figure 2. Mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid.
Esterification

Esterification is a fundamental transformation for modifying the solubility, polarity, and reactivity of pyrrole-based compounds. The reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer Esterification) or using activating agents for milder conditions.[5][6]

SubstrateReagents/CatalystSolventConditionsYieldReference
Aromatic Carboxylic AcidsPOCl₃, MethanolMethanolRoom Temp, 2hQuantitative[7]
1H-PyrroleCCl₄, Methanol, Fe(acac)₃Methanol105°C, 3hQuantitative[8]
PyrroleTrichloroacetyl chloride, then Ethanol/HClEther, EthanolRT, then Reflux91-92%[9]
Amidation

The formation of an amide bond is one of the most important reactions in drug development, linking the pyrrole core to other fragments or pharmacophores. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[10] Therefore, the carboxylic acid must first be activated using a coupling reagent. Common reagents include carbodiimides (e.g., DCC, EDC) and uronium/phosphonium salts (e.g., HATU, HBTU, PyBOP), which convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine.[11][12]

The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) is a highly effective method known for rapid reaction times and suppression of racemization.[10][12]

| Substrate | Amine | Coupling Reagent | Base | Solvent | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Carboxylate Salts | Various Amines | HBTU | Hünig's Base | N/A | Good to Excellent |[13] | | Pyrrole-pyrimidine acid | Various Amines | HATU | N/A | N/A | High Yields |[14] | | General Carboxylic Acid | General Amine | HATU | DIPEA or TEA | DMF | High |[10][12] | | Carboxylic Acids | Various Amines | Thionyl Chloride (SOCl₂) | N/A | N/A | Excellent |[15] |

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References

Tautomerism in Substituted Pyrrole-3-Carboxylic Acids: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-3-carboxylic acid derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The tautomeric nature of these molecules, particularly the potential for keto-enol and imine-enamine equilibria, is a critical but often overlooked aspect that can profoundly influence their physicochemical properties, biological activity, and ultimately, their efficacy and safety as therapeutic agents. Understanding and controlling the tautomeric landscape of these compounds is paramount for rational drug design and development.

This technical guide provides an in-depth exploration of tautomerism in substituted pyrrole-3-carboxylic acids. It summarizes key quantitative data, details relevant experimental and computational methodologies for tautomer analysis, and presents visual workflows to aid in the systematic study of these dynamic molecular systems.

The Landscape of Tautomerism in Pyrrole-3-Carboxylic Acids

Substituted pyrrole-3-carboxylic acids can exist in several tautomeric forms, primarily driven by the migration of a proton. The principal equilibrium of interest is the keto-enol tautomerism involving the pyrrole ring, where a 2-hydroxypyrrole-3-carboxylic acid (enol form) can isomerize to a 2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid (keto form). Further complexity arises from potential imine-enamine tautomerism depending on the substitution pattern.

The position of this equilibrium is a delicate balance of several factors:

  • Electronic Effects of Substituents: Electron-donating or withdrawing groups on the pyrrole ring can significantly alter the relative stability of the tautomers.

  • Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can stabilize one tautomer over another.

  • Intramolecular Hydrogen Bonding: The presence of substituents capable of forming intramolecular hydrogen bonds can lock the molecule into a specific tautomeric form.

  • pH: The ionization state of the carboxylic acid and other functional groups can influence the predominant tautomeric species.

A computational study on 2-hydroxypyrrole and its derivatives using MINDO/3 and MNDO methods highlighted that while substituent effects on tautomer stability could be predicted, the energy differences between some tautomers were small enough that medium effects, such as hydrogen bonding, were critical in determining the most stable form.[1]

Quantitative Analysis of Tautomeric Equilibria

Compound/SystemSubstituentSolventMethodTautomeric Ratio (Keto:Enol)Reference
2-Hydroxypyridine5-NO2VariousUV/VisVaries with solvent polarity[2]
2-Phenacylpyridine-AqueousSpectrophotometrypKT (enol/ketone) = 2.0[3]
3-Phenacylpyridine-AqueousSpectrophotometrypKT (enol/ketone) = 4.86[3]
4-Phenacylpyridine-AqueousSpectrophotometrypKT (enol/ketone) = 4.4[3]

Note: This table is illustrative. Specific data for a broad range of substituted pyrrole-3-carboxylic acids is an active area of research.

Experimental Protocols for Tautomer Characterization

The determination of tautomeric ratios and the elucidation of the structures of the individual tautomers rely on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The observation of distinct sets of signals for different tautomers in slow exchange or averaged signals in fast exchange provides valuable information about the equilibrium.

Detailed Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of the substituted pyrrole-3-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • 1H NMR: Acquire a standard one-dimensional 1H NMR spectrum. Look for distinct signals for protons in different chemical environments corresponding to each tautomer. Integration of these signals can provide the tautomeric ratio. Key protons to monitor include the N-H, O-H (if observable), and pyrrole ring protons.

  • 13C NMR: Acquire a 13C NMR spectrum. The chemical shifts of the carbonyl carbon (in the keto form) and the enolic carbon (C-OH) are significantly different and can be used to identify and quantify the tautomers.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for the unambiguous assignment of all proton and carbon signals for each tautomer, confirming their respective structures.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide information on the thermodynamics of the tautomeric equilibrium and the rate of interconversion. Changes in the chemical shifts and signal coalescence can be analyzed to determine the activation energy of the process.

A general review of the use of NMR spectroscopy to study tautomerism in heteroaromatic compounds provides a comprehensive overview of these techniques.[4]

UV/Vis Spectroscopy

UV/Vis spectroscopy can be a sensitive method for quantifying the ratio of tautomers, especially when the individual tautomers have distinct chromophores and their molar absorptivities are known or can be estimated.

Detailed Methodology:

  • Sample Preparation: Prepare a series of solutions of the compound in the solvent of interest at different, precisely known concentrations.

  • Spectrum Acquisition: Record the UV/Vis absorption spectrum for each solution over a relevant wavelength range.

  • Analysis: The position of the absorption maxima (λmax) for the keto and enol forms will differ. By comparing the spectrum of the compound with those of "fixed" keto and enol analogs (e.g., N-methylated and O-methylated derivatives, respectively), the contribution of each tautomer to the overall spectrum can be deconvoluted, allowing for the calculation of the tautomeric ratio. This approach has been successfully applied to study the tautomerism of substituted 2-hydroxypyridines.[2]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for complementing experimental data and providing insights into the energetics of tautomerism.

Detailed Methodology:

  • Structure Optimization: Build the 3D structures of all possible tautomers of the substituted pyrrole-3-carboxylic acid. Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Solvation Modeling: To account for the effect of the solvent, use an implicit solvation model (e.g., Polarizable Continuum Model - PCM) or include explicit solvent molecules in the calculation.

  • Relative Energy Calculation: The relative Gibbs free energies of the tautomers can be used to predict their relative populations at a given temperature.

  • Transition State Search: To understand the kinetics of interconversion, locate the transition state structure connecting the two tautomers. This allows for the calculation of the activation energy barrier for the tautomerization process.

Computational studies on related heterocyclic systems like 2-hydroxypyridine provide a framework for applying these methods to pyrrole-3-carboxylic acids.[5]

Visualization of Workflows and Relationships

Logical Relationship of Factors Influencing Tautomerism

Tautomerism_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Substituents Substituents Equilibrium Tautomeric Equilibrium Substituents->Equilibrium Electronic Effects Intra_H_Bond Intramolecular H-Bonding Intra_H_Bond->Equilibrium Stabilization Solvent Solvent Solvent->Equilibrium Polarity & H-Bonding pH pH pH->Equilibrium Ionization State Properties Physicochemical & Biological Properties Equilibrium->Properties Determines

Caption: Factors influencing the tautomeric equilibrium of substituted pyrrole-3-carboxylic acids.

Experimental Workflow for Tautomer Analysis

Tautomer_Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_uv UV/Vis Spectroscopy cluster_comp Computational Chemistry start Synthesized Compound nmr_prep Sample Prep (Various Solvents) start->nmr_prep uv_prep Sample Prep (Known Concentrations) start->uv_prep comp_model Build Tautomer Models start->comp_model nmr_acq 1D (1H, 13C) & 2D (COSY, HSQC, HMBC) Acquisition nmr_prep->nmr_acq vt_nmr Variable Temperature NMR nmr_acq->vt_nmr data_analysis Data Analysis & Structure Elucidation nmr_acq->data_analysis vt_nmr->data_analysis uv_acq Spectrum Acquisition uv_prep->uv_acq uv_acq->data_analysis comp_calc DFT Calculations (Energy, Solvation) comp_model->comp_calc comp_calc->data_analysis quant Quantitative Tautomer Ratio data_analysis->quant

Caption: A typical experimental and computational workflow for the analysis of tautomerism.

Conclusion

The tautomeric behavior of substituted pyrrole-3-carboxylic acids is a multifaceted phenomenon with significant implications for drug discovery and development. A comprehensive approach that combines high-resolution spectroscopic techniques, particularly NMR and UV/Vis, with robust computational modeling is essential for a complete understanding. By carefully characterizing the tautomeric equilibria and understanding the factors that govern them, researchers can make more informed decisions in the design and optimization of novel therapeutics based on this important heterocyclic scaffold. Further systematic studies are needed to build a comprehensive database of tautomeric ratios for a wide variety of substituted pyrrole-3-carboxylic acids, which would be an invaluable resource for the medicinal chemistry community.

References

In-Depth Technical Guide on the Electronic Properties of 1-methyl-1H-pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-methyl-1H-pyrrole are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and tunable electronic properties. The arrangement of electrons within these molecules, particularly the energies of their frontier molecular orbitals, dictates their reactivity, stability, and potential as kinase inhibitors, anticancer agents, and components in organic electronics. This guide provides a comprehensive overview of the electronic properties of 1-methyl-1H-pyrrole derivatives, detailing experimental and computational methodologies for their characterization and exploring the linkage between these properties and their biological function, with a focus on their role as kinase inhibitors.

Introduction

The pyrrole ring is an electron-rich aromatic heterocycle, and the introduction of a methyl group at the nitrogen atom (N1) to form 1-methyl-1H-pyrrole serves as a foundational scaffold for a vast array of derivatives. The electronic nature of this core can be finely tuned by the addition of various substituents at other positions on the ring. These modifications alter the electron density distribution, which in turn influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a critical parameter that affects the molecule's chemical reactivity, optical properties, and ability to participate in charge-transfer interactions, which are often fundamental to their biological mechanism of action.[1] This guide will systematically explore these electronic characteristics.

Quantitative Electronic Properties

The electronic properties of 1-methyl-1H-pyrrole derivatives can be quantified through various experimental and computational methods. Key parameters include ionization potential (related to HOMO energy), electron affinity (related to LUMO energy), and electrochemical oxidation potential. A lower oxidation potential generally indicates a higher HOMO energy level, making the molecule easier to oxidize and a better electron donor.

The following table summarizes the anodic oxidation potentials for a series of 1-methyl-1H-pyrrole derivatives, providing a quantitative comparison of how different substituents impact their electronic nature. The data is primarily sourced from comprehensive electrochemical studies by Tabba and Smith (1984), which systematically investigated the effects of substitution on pyrrole ring reactivity.[2][3]

DerivativeSubstituent(s)Anodic Oxidation Potential (V vs. SCE)[2][3]
1-methyl-1H-pyrroleNone1.15
1,2-dimethyl-1H-pyrrole2-CH₃0.95
1,2,5-trimethyl-1H-pyrrole2-CH₃, 5-CH₃0.68
Ethyl 1-methyl-1H-pyrrole-2-carboxylate2-CO₂Et1.48
1-methyl-2-nitro-1H-pyrrole2-NO₂>1.8
1-methyl-2-formyl-1H-pyrrole2-CHO1.65
1-methyl-2-cyano-1H-pyrrole2-CN1.75
1,2,3,4-tetramethyl-1H-pyrrole2-CH₃, 3-CH₃, 4-CH₃0.65
2-bromo-1-methyl-1H-pyrrole2-Br1.30
2,5-dibromo-1-methyl-1H-pyrrole2-Br, 5-Br1.45

Note: SCE refers to the Saturated Calomel Electrode.

Experimental Protocols for Electronic Property Characterization

Accurate determination of the electronic properties of 1-methyl-1H-pyrrole derivatives relies on standardized experimental procedures. The two primary techniques are cyclic voltammetry and UV-Vis spectroscopy.

Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Cyclic voltammetry is a powerful electrochemical technique to probe the redox behavior of a compound and to estimate its HOMO and LUMO energy levels.[4]

Objective: To determine the oxidation and reduction potentials of a 1-methyl-1H-pyrrole derivative.

Materials:

  • Potentiostat

  • Three-electrode cell:

    • Working Electrode (e.g., Glassy Carbon or Platinum)

    • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

    • Counter Electrode (e.g., Platinum wire)

  • Electrolyte solution: Anhydrous acetonitrile or dichloromethane containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆).

  • The 1-methyl-1H-pyrrole derivative of interest (typically 1-5 mM).

  • Ferrocene (for use as an internal standard).

  • Inert gas (Nitrogen or Argon) for deoxygenation.

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse with deionized water and the solvent to be used, and dry thoroughly.

  • Solution Preparation: Dissolve the 1-methyl-1H-pyrrole derivative and the supporting electrolyte in the chosen anhydrous solvent in the electrochemical cell.

  • Deoxygenation: Bubble inert gas through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammogram Acquisition:

    • Set the potential window to a range that is expected to encompass the oxidation and reduction events of the compound. For many pyrrole derivatives, a scan from -2.0 V to +2.0 V is a reasonable starting point.

    • Set the scan rate, typically starting at 100 mV/s.

    • Run the cyclic voltammetry scan. The potential is swept linearly from a starting potential to a switching potential and then back.

  • Data Analysis:

    • Record the resulting cyclic voltammogram (a plot of current vs. potential).

    • Determine the onset potential for the first oxidation peak (Eox, onset) and the onset potential for the first reduction peak (Ered, onset). These are found by extrapolating the steep rise of the current to the baseline.[5][6]

    • If ferrocene is used as an internal standard, its half-wave potential (E₁/₂) is measured and set to a known value relative to vacuum (commonly -4.8 eV or -5.1 eV depending on the convention and solvent system).[5]

    • The HOMO and LUMO energies can then be estimated using the following empirical equations:[5][6]

      • EHOMO = -[Eox, onset - E₁/₂(ferrocene) + 4.8] eV

      • ELUMO = -[Ered, onset - E₁/₂(ferrocene) + 4.8] eV

UV-Vis Spectroscopy for Optical Band Gap Determination

UV-Vis spectroscopy is used to determine the optical energy gap (Eg), which can be correlated with the HOMO-LUMO gap.

Objective: To determine the absorption spectrum and calculate the optical band gap of a 1-methyl-1H-pyrrole derivative.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (typically 1 cm path length)

  • Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or ethanol)

  • The 1-methyl-1H-pyrrole derivative of interest.

Procedure:

  • Solution Preparation: Prepare a dilute solution of the 1-methyl-1H-pyrrole derivative in the chosen spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.

  • Baseline Correction: Fill a cuvette with the pure solvent and run a baseline scan to correct for solvent absorption.

  • Sample Measurement: Fill a cuvette with the sample solution and record its absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the absorption onset (λonset) from the plot of absorbance versus wavelength. This is the wavelength at which the absorption begins to rise from the baseline at the long-wavelength edge of the lowest energy absorption band.

    • The optical energy gap (Eg) is calculated using the formula:

      • Eg (eV) = 1240 / λonset (nm)[7]

This optical gap can be used as an approximation of the electronic HOMO-LUMO gap.

Computational Protocol for Electronic Property Prediction

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of molecules with high accuracy.[4][8]

Objective: To calculate the HOMO and LUMO energies, and the electrostatic potential of a 1-methyl-1H-pyrrole derivative using DFT.

Software: Gaussian, ORCA, or other quantum chemistry software package. GaussView or other molecular visualization software.

Procedure:

  • Molecule Building:

    • Using a molecular builder like GaussView, construct the 3D structure of the desired 1-methyl-1H-pyrrole derivative.

    • Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) to get a reasonable starting structure.

  • Input File Preparation (Gaussian example):

    • Open the optimized structure in GaussView and set up the Gaussian calculation.

    • Job Type: Select Opt+Freq to perform a geometry optimization followed by a frequency calculation. The frequency calculation is crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies).

    • Method:

      • Theory: Choose DFT.

      • Functional: Select a suitable functional. B3LYP is a widely used and well-benchmarked hybrid functional for organic molecules.[9]

      • Basis Set: Choose a basis set. 6-31G(d) or a larger set like 6-311+G(d,p) is recommended for good accuracy.[9]

    • Charge and Multiplicity: Specify the charge of the molecule (usually 0 for neutral molecules) and the spin multiplicity (usually 1 for a singlet ground state).

    • Save the Gaussian input file (.gjf or .com).

  • Running the Calculation:

    • Submit the input file to the Gaussian program.[9]

  • Output Analysis:

    • Once the calculation is complete, open the output file (.log or .out).

    • Geometry Optimization: Verify that the optimization has converged successfully.

    • Frequency Analysis: Check the results of the frequency calculation to ensure there are no imaginary frequencies, confirming a true energy minimum.

    • HOMO/LUMO Energies: Scroll towards the end of the output file to find the section listing the molecular orbital energies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be listed, typically in Hartrees or eV.

    • Visualization: Open the checkpoint file (.chk) in GaussView to visualize the HOMO and LUMO orbitals and the molecular electrostatic potential (MEP) surface. The MEP provides insight into the charge distribution and reactive sites of the molecule.

Signaling Pathways and Logical Relationships

The electronic properties of 1-methyl-1H-pyrrole derivatives are directly linked to their biological activity, particularly in the context of enzyme inhibition. Many kinase inhibitors, used in cancer therapy, feature a pyrrole-based scaffold. Their ability to inhibit kinases often relies on forming specific interactions within the ATP-binding pocket of the enzyme. The electron distribution and electrostatic potential of the inhibitor, governed by its electronic properties, are crucial for these interactions.

Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[10][11] In many cancers, VEGFR-2 is overactive, promoting tumor growth and metastasis. Small molecule inhibitors that target the ATP-binding site of VEGFR-2 can block its signaling cascade. Pyrrole-indolinone derivatives, such as Sunitinib, are prominent examples of such inhibitors.[12] The electronic properties of the 1-methyl-1H-pyrrole moiety and its substituents are critical for its binding affinity and selectivity.

VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 (KDR) Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR2:n Binding & Dimerization ADP ADP VEGFR2:s->ADP P P VEGFR2:s->P Autophosphorylation ATP ATP ATP->VEGFR2:s PLCg PLCγ P->PLCg Activation PI3K PI3K P->PI3K Activation ERK ERK PLCg->ERK Activation Akt Akt PI3K->Akt Activation Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis ERK->Angiogenesis Inhibitor 1-Methyl-1H-pyrrole Derivative Inhibitor Inhibitor->VEGFR2:s Competitive Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental Workflow for Assessing Electronic Properties

The process of characterizing a new 1-methyl-1H-pyrrole derivative involves a logical flow of experiments and calculations to build a comprehensive electronic profile.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis cluster_correlation Correlation & Application Synthesis Synthesize Novel 1-Methyl-1H-pyrrole Derivative Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification CV Cyclic Voltammetry Purification->CV UVVis UV-Vis Spectroscopy Purification->UVVis DFT DFT Calculations Purification->DFT Redox Determine Oxidation & Reduction Potentials CV->Redox BandGap Calculate Optical Band Gap UVVis->BandGap Energies Calculate HOMO & LUMO Energies DFT->Energies MEP Visualize Electrostatic Potential DFT->MEP Redox->Energies BandGap->Energies Correlation Correlation Correlate Electronic Properties with Biological Activity/ Device Performance Energies->Correlation MEP->Correlation

Caption: Workflow for electronic property characterization.

Conclusion

The electronic properties of 1-methyl-1H-pyrrole derivatives are fundamental to their function and application. By employing a combination of electrochemical and spectroscopic techniques alongside computational modeling, a detailed understanding of their HOMO-LUMO energies, redox potentials, and charge distributions can be achieved. This knowledge is invaluable for the rational design of new molecules with tailored electronic characteristics for applications ranging from targeted cancer therapies to advanced organic electronic materials. The protocols and data presented in this guide serve as a foundational resource for researchers in these fields, enabling the systematic exploration and optimization of this versatile class of compounds.

References

Methodological & Application

Application Notes and Protocols for Amide Coupling of (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides from (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid. Amide bond formation is a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery.[1][2] This document outlines three robust and commonly employed protocols for the coupling of this dicarboxylic acid with a primary or secondary amine, utilizing different activating agents: HATU, EDC/HOBt, and PyBOP.[1][2][3]

The choice of coupling reagent can be critical to the success of the reaction, influencing yield, reaction time, and suppression of side reactions like racemization.[3][4] The protocols provided herein are adaptable for a range of amine substrates.

Overview of Common Amide Coupling Protocols

Amide bonds are typically formed by the activation of a carboxylic acid, making it more susceptible to nucleophilic attack by an amine.[2][5] Direct condensation of a carboxylic acid and an amine is generally slow and inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] Coupling reagents facilitate this transformation by converting the carboxylic acid into a more reactive intermediate.

Herein, we detail methods using three widely adopted coupling reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium salt-based coupling reagent known for its rapid reaction kinetics and low rates of racemization.[2][3][4] It is particularly useful for coupling challenging or sterically hindered substrates.[4]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole): A classic and cost-effective carbodiimide-based method.[3][6][7] HOBt is added to form an active ester, which increases coupling efficiency and minimizes side reactions, including racemization.[3][7][8]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is an excellent alternative to BOP, avoiding the formation of the carcinogenic byproduct HMPA.[3][9] It is known for its high coupling efficiency and rapid reaction times.[3]

Data Presentation: Comparison of Coupling Protocols

The following table summarizes typical reaction conditions and expected outcomes for the selective mono-amidation of (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid with a model primary amine (e.g., benzylamine). Note that yields are highly substrate-dependent and may require optimization.

Coupling ProtocolStoichiometry (Acid:Amine:Reagent:Base)SolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
HATU/DIPEA 1 : 1.1 : 1.1 : 2DMF0 to RT1 - 485 - 95
EDC/HOBt/DIPEA 1 : 1.1 : 1.2 : 1.2 : 2DMF or DCM0 to RT12 - 2470 - 90
PyBOP/DIPEA 1 : 1.1 : 1.1 : 2DMF0 to RT1 - 380 - 95

Note: Stoichiometry may need to be adjusted based on the specific amine used. The use of excess amine can favor diamide formation. Room Temperature (RT) is typically 20-25°C.

Experimental Protocols

General Considerations:
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Anhydrous solvents should be used.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

Protocol 1: HATU-Mediated Amide Coupling

This protocol is often preferred for its high efficiency and speed.[3][4]

Materials:

  • (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq).

  • Add HATU (1.1 eq) to the mixture.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DIPEA (2.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[10]

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

HATU_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid & Amine in DMF B Add HATU A->B C Cool to 0°C B->C D Add DIPEA C->D E Stir at RT (1-4h) D->E F Dilute with EtOAc E->F G Aqueous Washes (HCl, NaHCO₃, Brine) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Amide Product I->J

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A widely used and economical method for amide bond formation.[1][11]

Materials:

  • (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA or Triethylamine (TEA)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Citric acid solution[10]

  • Saturated NaHCO₃ solution[10]

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.[11]

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution in one portion.[6]

  • Add DIPEA (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Once the reaction is complete, dilute with EtOAc (if DCM is used, it can be washed directly).

  • Wash the organic phase with 1 M citric acid, saturated NaHCO₃, and brine to remove unreacted starting materials and byproducts.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

EDC_HOBt_Mechanism Acid Carboxylic Acid (R-COOH) OAI O-Acylisourea Intermediate Acid->OAI + EDC EDC EDC EDC->OAI ActiveEster HOBt Active Ester OAI->ActiveEster + HOBt Urea EDC-Urea Byproduct OAI->Urea HOBt HOBt HOBt->ActiveEster Amide Amide (R-CONH-R') ActiveEster->Amide + Amine Amine Amine (R'-NH₂) Amine->Amide

Caption: Activation pathway in EDC/HOBt coupling.

Protocol 3: PyBOP-Mediated Amide Coupling

This protocol offers rapid and efficient coupling, similar to HATU, and is a good alternative to BOP.[3][9]

Materials:

  • (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid

  • Amine (primary or secondary)

  • PyBOP

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid (1.0 eq) and PyBOP (1.1 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0°C.

  • Add DIPEA (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc.

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Amide_Synthesis_Logic Start Carboxylic Acid + Amine Activation Carboxylic Acid Activation Start->Activation NucleophilicAttack Nucleophilic Attack by Amine Start->NucleophilicAttack Intermediate Reactive Intermediate (e.g., Active Ester) Activation->Intermediate CouplingReagent Coupling Reagent (HATU, PyBOP, EDC) CouplingReagent->Activation Base Base (DIPEA) Base->Activation Intermediate->NucleophilicAttack Product Amide Product NucleophilicAttack->Product

Caption: Logical flow of a coupling reaction.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for Selective Amidation of Dicarboxylic Acids Using TBTU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective mono-amidation of dicarboxylic acids is a critical transformation in the synthesis of various pharmaceuticals, drug intermediates, and functionalized materials. Achieving mono-selectivity on a symmetrical dicarboxylic acid can be challenging, often yielding a mixture of mono-amide, di-amide, and unreacted starting material. This document provides detailed application notes and protocols for the use of TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent to achieve this selective transformation. TBTU is a highly efficient coupling reagent known for its rapid reaction times and high yields in amide bond formation.[1][2]

Two primary strategies for achieving selective mono-amidation using TBTU are presented: a Statistical Method and a Protecting Group Strategy .

Principle and Mechanism of TBTU-Mediated Amidation

TBTU is a uronium salt-based coupling reagent that activates a carboxylic acid to facilitate nucleophilic attack by an amine.[3][4] The generally accepted mechanism proceeds through the following steps:

  • Deprotonation: A base, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), deprotonates the carboxylic acid to form a carboxylate anion.[4]

  • Activation: The carboxylate anion attacks the electrophilic carbon of TBTU, leading to the formation of a highly reactive O-(benzotriazol-1-yl) (OBt) active ester intermediate. This step releases tetramethylurea as a byproduct.[4]

  • Aminolysis: The amine nucleophile attacks the carbonyl carbon of the OBt active ester, forming the desired amide bond and releasing the HOBt (1-hydroxybenzotriazole) leaving group.[4]

This rapid activation and coupling process makes TBTU a robust choice for amide synthesis.[1]

Signaling Pathway of TBTU-Mediated Amidation

TBTU_Amidation_Mechanism RCOOH Dicarboxylic Acid (HOOC-R-COOH) Carboxylate Carboxylate Anion (-OOC-R-COOH) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate ActiveEster OBt Active Ester (HOBt-O-CO-R-COOH) Carboxylate->ActiveEster + TBTU TBTU TBTU TBTU->ActiveEster TMU Tetramethylurea (Byproduct) ActiveEster->TMU MonoAmide Mono-Amide Product (R'-NHCO-R-COOH) ActiveEster->MonoAmide + Amine Amine Amine (R'-NH2) Amine->MonoAmide HOBt HOBt (Byproduct) MonoAmide->HOBt DiAmide Di-Amide Byproduct (R'-NHCO-R-CONH-R') MonoAmide->DiAmide + TBTU, Amine (Further Reaction)

Caption: Mechanism of TBTU-mediated mono-amidation of a dicarboxylic acid.

Strategy 1: Statistical Method for Selective Mono-amidation

This approach relies on stoichiometry to favor the formation of the mono-amide product. By using a large excess of the dicarboxylic acid relative to the amine, the probability of a single amine molecule reacting with a dicarboxylic acid molecule is increased, while the probability of a second amidation event on the same molecule is statistically reduced.

Application Notes:
  • Applicability: This method is most effective for readily available and inexpensive dicarboxylic acids, as a significant portion will remain unreacted.

  • Stoichiometry: A molar ratio of dicarboxylic acid to amine of at least 4:1 is recommended. Higher ratios (e.g., 5:1 to 10:1) can further enhance selectivity.

  • Separation: Purification is crucial to separate the desired mono-amide from the unreacted dicarboxylic acid and the di-amide byproduct. Differences in polarity and acidity can be exploited for chromatographic separation or selective extraction.

Experimental Protocol: Statistical Mono-amidation of Adipic Acid with Benzylamine

Materials:

  • Adipic Acid

  • Benzylamine

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous (optional, as co-solvent for solubility)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add adipic acid (4.0 equivalents) and dissolve it in anhydrous DCM (or a mixture of DCM and DMF for better solubility).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add TBTU (1.0 equivalent) and DIPEA (2.0 equivalents). Stir the mixture for 10-15 minutes at 0 °C to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Slowly add a solution of benzylamine (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the mono-amide from unreacted adipic acid and the di-amide byproduct.

Quantitative Data (Hypothetical Example):

Dicarboxylic AcidAmineMolar Ratio (Acid:Amine)TBTU (eq.)Base (eq.)SolventTime (h)Mono-amide Yield (%)Di-amide Yield (%)
Adipic AcidBenzylamine4:11.02.0 (DIPEA)DCM3~60-70<10
Succinic AcidAniline5:11.02.0 (DIPEA)DCM/DMF4~65-75<5

Note: These are representative yields and will vary depending on the specific substrates and reaction conditions.

Strategy 2: Protecting Group Strategy for Selective Mono-amidation

This strategy involves the mono-protection of the dicarboxylic acid, typically as a mono-ester, to ensure that only one carboxylic acid group is available for amidation. This method offers higher selectivity and is suitable for more valuable or complex dicarboxylic acids.

Application Notes:
  • Protection: The choice of protecting group is critical. A common approach is the formation of a mono-ester, such as a mono-methyl or mono-tert-butyl ester. The protecting group must be stable under the amidation conditions and readily cleavable without affecting the newly formed amide bond.

  • Synthesis of Mono-protected Acid: The mono-protected dicarboxylic acid must be synthesized and purified prior to the amidation step.

  • Deprotection: A final deprotection step is required to liberate the second carboxylic acid group if the free mono-acid mono-amide is the desired product.

Experimental Protocol: Mono-amidation of Mono-tert-butyl Succinate

Part A: Synthesis of Mono-tert-butyl Succinate

This is a prerequisite step. A common method involves reacting succinic anhydride with tert-butanol.

Part B: TBTU-mediated Amidation

Materials:

  • Mono-tert-butyl succinate

  • Desired Amine (e.g., Morpholine)

  • TBTU

  • DIPEA

  • Anhydrous DCM

  • Standard work-up and purification reagents (as listed in Strategy 1)

Procedure:

  • Reaction Setup: Dissolve mono-tert-butyl succinate (1.0 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add TBTU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir for 10-15 minutes at 0 °C.

  • Amine Addition: Add the amine (e.g., morpholine, 1.05 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification procedures as described in Strategy 1 to isolate the protected mono-amide.

Part C: Deprotection (Optional)

  • To obtain the free carboxylic acid, the tert-butyl ester can be cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM) that are orthogonal to the amide bond.

Quantitative Data (Representative):

Mono-protected AcidAmineTBTU (eq.)Base (eq.)SolventTime (h)Protected Mono-amide Yield (%)
Mono-tert-butyl succinateMorpholine1.12.0 (DIPEA)DCM2>90
Mono-benzyl adipatePiperidine1.12.0 (DIPEA)DCM2>90

Experimental Workflow Diagram

Experimental_Workflow start1 Start: Statistical Method dissolve_acid Dissolve excess Dicarboxylic Acid in anhydrous DCM start1->dissolve_acid cool_react Cool to 0 °C dissolve_acid->cool_react add_reagents Add TBTU and DIPEA cool_react->add_reagents add_amine Add Amine (limiting reagent) add_reagents->add_amine react1 Stir at RT for 2-4h add_amine->react1 workup1 Aqueous Work-up react1->workup1 purify1 Column Chromatography workup1->purify1 end1 Isolated Mono-Amide purify1->end1 start2 Start: Protecting Group Strategy protect_acid Synthesize & Purify Mono-protected Dicarboxylic Acid start2->protect_acid dissolve_protected Dissolve Mono-protected Acid in anhydrous DCM protect_acid->dissolve_protected cool_react2 Cool to 0 °C dissolve_protected->cool_react2 add_reagents2 Add TBTU and DIPEA cool_react2->add_reagents2 add_amine2 Add Amine add_reagents2->add_amine2 react2 Stir at RT for 1-3h add_amine2->react2 workup2 Aqueous Work-up react2->workup2 purify2 Column Chromatography workup2->purify2 deprotect Deprotection (Optional) purify2->deprotect end2 Isolated Mono-Amide deprotect->end2

Caption: General experimental workflows for selective mono-amidation.

Conclusion

The selective mono-amidation of dicarboxylic acids using TBTU can be effectively achieved through careful control of stoichiometry or by employing a protecting group strategy. The statistical method is straightforward but requires an excess of the dicarboxylic acid and careful purification. The protecting group strategy offers higher selectivity and is ideal for more complex substrates, though it requires additional synthetic steps. The choice of method will depend on the specific dicarboxylic acid and amine, the desired scale of the reaction, and the economic feasibility of the starting materials. For both strategies, careful monitoring and purification are key to obtaining the desired mono-amide product in high purity.

References

Application Notes and Protocols for the Purification of Pyrrole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of pyrrole derivatives using column chromatography, a fundamental technique in organic synthesis and medicinal chemistry. Pyrrole and its derivatives are a critical class of heterocyclic compounds present in numerous natural products and pharmacologically active molecules.[1][2] Their purification is a crucial step to ensure the integrity of biological and chemical studies.

Introduction

Column chromatography is a versatile separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[3] For the purification of pyrrole derivatives, silica gel is the most common stationary phase, leveraging the polarity differences between the target compound and impurities.[4] The selection of an appropriate mobile phase, typically a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate, is critical for achieving optimal separation.[5][6]

This guide outlines the standard procedures for thin-layer chromatography (TLC) based method development, column packing, sample loading, elution, and fraction analysis. Additionally, it addresses common challenges encountered during the purification of pyrrole derivatives, such as streaking and the presence of colored impurities, and provides effective troubleshooting strategies.

Data Presentation: Solvent Systems and Rf Values

The selection of an appropriate solvent system is paramount for successful separation. Thin-layer chromatography (TLC) is an indispensable tool for rapidly determining the optimal mobile phase composition.[7] A well-chosen eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired pyrrole derivative, ensuring good separation from both less polar and more polar impurities.[7] The following table summarizes various solvent systems and corresponding Rf values for different pyrrole derivatives as reported in the literature.

Pyrrole DerivativeStationary PhaseMobile Phase (v/v)Rf ValueVisualization MethodReference
2-Methyl-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrroleSilica Gel 60 F254Petroleum Ether : Ethyl Acetate (19:1)0.28UV, Vanillin Stain[8]
2-(1,3-Benzodioxol-5-yl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrroleSilica Gel 60 F254Petroleum Ether : Ethyl Acetate (19:1)0.18UV, Vanillin Stain[8]
2-(2-Fluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrroleSilica Gel 60 F254Petroleum Ether : Ethyl Acetate (19:1)0.24UV, Vanillin Stain[8]
2-(4-Fluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrroleSilica Gel 60 F254Petroleum Ether : Ethyl Acetate (19:1)0.23UV, Vanillin Stain[8]
2-(3,5-Difluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrroleSilica Gel 60 F254Petroleum Ether : Ethyl Acetate (19:1)0.38UV, Vanillin Stain[8]
(E)-1-(3-benzoyl-4-((E)-4-(dimethylamino) styryl)-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-oneSilica Geln-hexane : ethyl acetate (5:1)-UV, Iodine Vapor[9]
(E)-1-(3-(4-chlorobenzoyl)-4-(4-(dimethylamino) phenyl)-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-oneSilica Geln-hexane : ethyl acetate (8:1)-UV, Iodine Vapor[9]
1H-Pyrrol-2(3H)-oneSilica GelHexane : Ethyl Acetate Gradient-UV Lamp[10]

Experimental Protocols

Protocol 1: General Procedure for Purification of a Pyrrole Derivative by Flash Column Chromatography

This protocol describes a standard flash column chromatography procedure for the purification of a generic pyrrole derivative.

1. Materials and Equipment:

  • Crude pyrrole derivative

  • Silica gel (230-400 mesh)[5]

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate)[5]

  • Triethylamine (optional, for basic pyrroles)[7]

  • Chromatography column

  • TLC plates (silica gel 60 F254)[8]

  • TLC developing chamber

  • UV lamp for visualization

  • Collection tubes or flasks

  • Rotary evaporator

2. Method Development using Thin-Layer Chromatography (TLC):

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved mixture onto a TLC plate.

  • Develop the TLC plate in a chamber containing a pre-determined solvent system (e.g., 9:1 hexanes:ethyl acetate).

  • Visualize the developed plate under a UV lamp and/or by staining (e.g., with potassium permanganate or vanillin).[8]

  • Adjust the solvent system polarity to achieve an Rf value of 0.2-0.4 for the target compound and good separation from impurities.[7]

3. Column Packing:

  • Select a column of appropriate size based on the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.[10]

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[10] Ensure the packed bed is level and free of air bubbles.

  • Add a thin layer of sand to the top of the silica gel to prevent disturbance during sample loading.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the column.

  • Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).[10] Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[10] Carefully add this powder to the top of the packed column.[10]

5. Elution and Fraction Collection:

  • Begin eluting the column with the initial, non-polar mobile phase.[10]

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.[10]

  • Collect the eluent in fractions using test tubes or flasks.[10]

6. Fraction Analysis:

  • Monitor the separation by spotting each fraction (or selected fractions) on a TLC plate.[10]

  • Develop and visualize the TLC plate to identify the fractions containing the pure product.[10]

  • Combine the fractions that contain the pure pyrrole derivative.[10]

7. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified pyrrole derivative.[10]

8. Characterization:

  • Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.[1][11]

G cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation & Analysis cluster_final Final Product TLC TLC Method Development Slurry Prepare Silica Gel Slurry TLC->Slurry Pack Pack Column Slurry->Pack Wet Wet Loading Dry Dry Loading Crude Crude Pyrrole Derivative Crude->Wet Crude->Dry Elute Elute with Mobile Phase Wet->Elute Dry->Elute Collect Collect Fractions Elute->Collect TLC_analysis Analyze Fractions by TLC Collect->TLC_analysis Combine Combine Pure Fractions TLC_analysis->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Purified Pyrrole Derivative Evaporate->Pure_Product Characterize Characterization (NMR, MS, IR) Pure_Product->Characterize

Caption: Workflow for Pyrrole Purification by Column Chromatography.

Troubleshooting Common Issues

The purification of pyrrole derivatives can sometimes present challenges. The following section details common problems and their solutions.

  • Streaking or Tailing on Silica Gel: This is often observed with polar or basic pyrrole derivatives due to strong interactions with the acidic silanol groups on the silica surface.[7]

    • Solution: Add a basic modifier, such as 0.1-1% triethylamine or pyridine, to the eluent to neutralize the acidic sites on the silica gel.[7] Alternatively, use a different stationary phase like neutral or basic alumina.[7]

  • Colored Impurities: The presence of color in the crude product can be due to the formation of oxidized or polymerized pyrrole species.

    • Solution: Before column chromatography, consider treating the crude product with activated charcoal to adsorb colored impurities.[7] Be aware that this may lead to some loss of the desired product. A second purification by column chromatography or recrystallization may also be necessary.[7]

  • Co-eluting Impurities: If an impurity has a similar polarity to the target compound, it may elute at the same time.

    • Solution: Adjust the solvent system to a less polar composition to improve separation.[5] Running a slow, shallow gradient can also enhance the resolution between closely eluting compounds.

G cluster_problem Problem Identification cluster_solution Troubleshooting Solutions Streaking Streaking/Tailing on TLC/Column Add_Base Add Basic Modifier (e.g., Et3N) Streaking->Add_Base Change_Stationary Use Alumina Stationary Phase Streaking->Change_Stationary Color Colored Impurities Charcoal Activated Charcoal Treatment Color->Charcoal RePurify Re-purify (Column or Recrystallization) Color->RePurify CoElution Co-eluting Impurities Adjust_Solvent Adjust Solvent System (Less Polar) CoElution->Adjust_Solvent Shallow_Gradient Use a Shallow Gradient CoElution->Shallow_Gradient

Caption: Troubleshooting Guide for Pyrrole Purification.

Conclusion

The successful purification of pyrrole derivatives by column chromatography is achievable through systematic method development, careful execution of the protocol, and informed troubleshooting. The protocols and data presented in this guide serve as a comprehensive resource for researchers in the field of organic synthesis and drug development, facilitating the isolation of high-purity pyrrole compounds for further investigation.

References

Application Notes and Protocols for the HPLC Analysis of 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid is a dicarboxylic acid derivative of a pyrrole core, a structure of interest in pharmaceutical and agrochemical research.[1] Its dual carboxylic acid functionalities make it a versatile building block for the synthesis of more complex molecules.[2] Accurate and reliable quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies. Due to its polar and acidic nature, developing a robust High-Performance Liquid Chromatography (HPLC) method requires careful consideration of the stationary and mobile phases to ensure adequate retention and symmetrical peak shape.

This document provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with UV detection. The proposed method is designed to offer a starting point for researchers, which can be further optimized for specific applications.

Chromatographic Principles

The primary challenge in the HPLC analysis of this compound is its high polarity, which can lead to poor retention on traditional non-polar stationary phases like C18.[3][4] To overcome this, the following principles are applied in the proposed method:

  • Suppression of Ionization: The compound contains two carboxylic acid groups. By maintaining the mobile phase at a low pH (around 2.5-3.0), the ionization of these acidic groups is suppressed.[5][6] This increases the overall hydrophobicity of the molecule, thereby enhancing its retention on a reversed-phase column.[6]

  • Stationary Phase Selection: A C18 column is a versatile and common choice for reversed-phase chromatography.[7] Modern, high-purity silica C18 columns with proper end-capping are suitable for use with low pH mobile phases and can provide adequate retention for moderately polar compounds. For very early eluting peaks, a column specifically designed for enhanced retention of polar compounds may be considered.

  • UV Detection: The pyrrole ring structure of the analyte contains a chromophore that absorbs UV light. Based on the UV spectrum of structurally similar compounds like pyrrole-2-carboxylic acid, a detection wavelength in the range of 250-270 nm is expected to provide good sensitivity.[2]

Experimental Protocols

This section details the recommended materials and procedures for the HPLC analysis of this compound.

Materials and Reagents
  • Reference Standard: this compound (Purity ≥95%)[1]

  • HPLC Grade Water

  • HPLC Grade Acetonitrile

  • Formic Acid (or Phosphoric Acid) , analytical grade or higher

  • Volumetric flasks and pipettes

  • HPLC vials with septa

  • 0.22 µm or 0.45 µm syringe filters for sample and mobile phase filtration

Instrumentation

A standard HPLC system equipped with:

  • Binary or Quaternary Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS)

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in HPLC grade water. For example, add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with water. Filter the solution through a 0.22 µm filter before use. This mobile phase should have a pH of approximately 2.7.

  • Mobile Phase B (Organic): HPLC Grade Acetonitrile. Filter through a 0.22 µm filter before use.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B (or a suitable solvent in which the compound is freely soluble).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to the desired concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

HPLC Method Parameters

The following table summarizes the recommended starting HPLC conditions. These parameters may require optimization depending on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm (or similar)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm
Run Time 20 minutes (including equilibration)

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.06040
15.1955
20.0955

Data Presentation

The following table presents representative quantitative data that could be expected from the analysis of this compound using the described method. This data is illustrative and should be generated for each specific instrument and application.

Table 1: Representative Quantitative Data

ParameterExpected Value
Retention Time (RT) 5 - 10 minutes
Tailing Factor (Asymmetry) 0.9 - 1.5
Theoretical Plates (N) > 2000
Linearity (r²) ≥ 0.999 (for a 1-100 µg/mL range)
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD for peak area) < 2%

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Sample and Standard Preparation injection Sample Injection prep->injection mobile_phase Mobile Phase Preparation system_prep HPLC System Preparation & Equilibration mobile_phase->system_prep system_prep->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection (260 nm) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq analysis Data Analysis (Integration, Calibration, Quantification) data_acq->analysis report Reporting analysis->report

Caption: HPLC analysis workflow from sample preparation to final reporting.

This comprehensive guide provides a robust starting point for the HPLC analysis of this compound. Method validation and further optimization are recommended to ensure suitability for your specific analytical needs.

References

Application Notes and Protocols for 1H and 13C NMR Assignment of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The unambiguous determination of the substitution pattern on the pyrrole ring is a critical step in chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for the structural elucidation of substituted pyrroles. This document provides a comprehensive guide to the principles, experimental protocols, and data interpretation for the NMR analysis of this important class of compounds.

The electron-rich nature of the pyrrole ring and the influence of the nitrogen heteroatom significantly impact the chemical shifts of the ring protons and carbons. In an unsubstituted pyrrole molecule, symmetry results in three distinct NMR signals: one for the N-H proton, one for the α-protons (H-2/H-5), and one for the β-protons (H-3/H-4). Similarly, the ¹³C NMR spectrum shows two signals for the ring carbons (C-2/C-5 and C-3/C-4).[1] Substitution on the ring breaks this symmetry and the chemical shifts become highly sensitive to the nature and position of the substituents.

Principles of NMR Spectroscopy of Pyrroles

The chemical shifts in the ¹H and ¹³C NMR spectra of pyrroles are governed by the electronic environment of each nucleus. Electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups, deshield the ring protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs), such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups, shield the ring nuclei, resulting in an upfield shift to lower ppm values.[1]

The position of the substituent also has a predictable effect on the chemical shifts of the other ring atoms. These substituent-induced changes, known as Substituent Chemical Shifts (SCS), can be used to predict the NMR spectra of substituted pyrroles with reasonable accuracy.[2][3]

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize typical chemical shift ranges for unsubstituted pyrrole and the effects of common substituents.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Pyrrole in CDCl₃ [1]

NucleusPositionChemical Shift (ppm)
¹HN-H~8.0 (broad)
¹HH-2, H-5~6.7
¹HH-3, H-4~6.2
¹³CC-2, C-5~118
¹³CC-3, C-4~108

Note: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature.

Table 2: Influence of Substituents on ¹H Chemical Shifts of the Pyrrole Ring

Substituent TypeEffect on Ring Protons
Electron-Donating Groups (EDG)Upfield shift (lower ppm)
Electron-Withdrawing Groups (EWG)Downfield shift (higher ppm)

Table 3: Substituent Chemical Shifts (SCS) for Predicting ¹³C NMR of 2-Substituted Pyrroles (in ppm) [1]

SubstituentΔC-2ΔC-3ΔC-4ΔC-5
-CH₃+9.9-1.7+0.4+1.7
-CHO+15.1+8.7+3.3+10.0
-COCH₃+13.5+5.7+2.2+9.1
-COOCH₃+4.7+6.1+2.3+8.1
-CN-16.4+7.3+3.0+10.1
-NO₂+22.0-2.1+4.1+10.2

To estimate the chemical shift of a carbon in a substituted pyrrole, add the SCS value for the substituent to the chemical shift of the corresponding carbon in unsubstituted pyrrole.

Coupling Constants

In addition to chemical shifts, spin-spin coupling between adjacent protons provides valuable structural information. The magnitude of the coupling constant (J, in Hz) is dependent on the number of bonds separating the coupled nuclei.

Table 4: Typical Proton-Proton Coupling Constants in the Pyrrole Ring [4]

CouplingTypical Value (Hz)
³J(H2-H3)2.5 - 3.5
³J(H3-H4)3.0 - 4.0
⁴J(H2-H4)1.0 - 2.0
⁴J(H2-H5)1.5 - 2.5
⁵J(H2-NH)~2.5
⁵J(H3-NH)~2.5

Experimental Protocols

1. Sample Preparation

  • Solvent: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.[5]

  • Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.

  • Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, residual solvent signals can also be used for referencing.

  • Procedure:

    • Weigh the sample accurately and transfer it to a clean, dry NMR tube.

    • Add the appropriate volume of deuterated solvent using a pipette.

    • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved.

2. NMR Data Acquisition

The following are general starting parameters for acquiring routine ¹H and ¹³C NMR spectra. These may need to be optimized depending on the specific compound and spectrometer.

¹H NMR Spectroscopy [1]

ParameterRecommended ValuePurpose
Pulse Angle30-45°To avoid saturation and ensure quantitative results.
Spectral Width12-16 ppmTo cover the typical chemical shift range for organic molecules.
Acquisition Time (AQ)2-4 secondsThe duration of signal detection.
Relaxation Delay (D1)1-2 secondsThe time between pulses to allow for spin-lattice relaxation.
Number of Scans (NS)8-16The number of repeated experiments averaged to improve the signal-to-noise ratio.

¹³C NMR Spectroscopy [1]

ParameterRecommended ValuePurpose
Pulse Angle30°A smaller pulse angle is used to avoid saturation of signals with long relaxation times.
Spectral Width200-240 ppmTo encompass the typical range for carbon chemical shifts in organic molecules.
Acquisition Time (AQ)1-2 secondsThe time for which the signal is detected.
Relaxation Delay (D1)2-5 secondsTo allow for the typically longer relaxation of carbon nuclei.
Number of Scans (NS)128 or moreA higher number of scans is required due to the low natural abundance and sensitivity of ¹³C.
DecouplingProton broadband decouplingTo simplify the spectrum by removing ¹H-¹³C couplings, resulting in single lines for each carbon.

Visualization of Workflows and Concepts

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structure Elucidation Sample Substituted Pyrrole Sample Solvent Deuterated Solvent Selection Sample->Solvent Dissolve Dissolution in NMR Tube Solvent->Dissolve H1_NMR 1H NMR Experiment Dissolve->H1_NMR C13_NMR 13C NMR Experiment Dissolve->C13_NMR Processing Fourier Transform & Phasing H1_NMR->Processing TwoD_NMR 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR C13_NMR->Processing TwoD_NMR->Processing Integration Integration & Peak Picking Processing->Integration Analysis Chemical Shift & Coupling Analysis Integration->Analysis Assignment Signal Assignment Analysis->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Workflow for NMR Analysis of Substituted Pyrroles.

Substituent_Effects Substituent Substituent on Pyrrole Ring EDG Electron-Donating Group (EDG) (e.g., -R, -OR, -NR2) Substituent->EDG EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN, -COR) Substituent->EWG Shielding Increased Electron Density (Shielding) EDG->Shielding Deshielding Decreased Electron Density (Deshielding) EWG->Deshielding Upfield Upfield Shift (Lower ppm) Shielding->Upfield Downfield Downfield Shift (Higher ppm) Deshielding->Downfield

Caption: Influence of Substituents on NMR Chemical Shifts.

References

Application Notes and Protocols: 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid is a versatile, bifunctional scaffold poised for a significant role in modern drug discovery. Its unique structure, featuring two carboxylic acid groups with different reactivities on a stable pyrrole core, offers a flexible platform for the synthesis of diverse compound libraries. While the specific biological activities of the scaffold itself are not extensively documented, its true potential lies in its utility as a starting material for creating novel derivatives with a wide range of pharmacological activities.[1] The pyrrole ring is a well-established pharmacophore found in numerous approved drugs, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] This document provides detailed application notes and experimental protocols to guide researchers in leveraging this promising scaffold for the development of new therapeutic agents.

Rationale for Use in Drug Design

The this compound scaffold presents several advantages for medicinal chemists:

  • Bifunctional Nature: The presence of two carboxylic acid groups allows for selective chemical modifications, enabling the synthesis of amides, esters, and other derivatives at two distinct points. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[1]

  • Structural Rigidity: The pyrrole core provides a rigid framework, which can help in positioning functional groups in a precise orientation for optimal interaction with biological targets.

  • Chemical Tractability: The scaffold is amenable to a variety of synthetic transformations, allowing for the creation of a wide array of derivatives.

Potential Therapeutic Applications

Based on the known activities of other pyrrole-containing compounds, derivatives of this compound can be rationally designed to target a range of diseases:

  • Oncology: Many pyrrole derivatives are potent kinase inhibitors. For example, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a pyrrole-3-carboxylic acid core. Derivatives of the this compound scaffold could be synthesized to target various kinases implicated in cancer progression.

  • Infectious Diseases: The pyrrole nucleus is found in several natural and synthetic antimicrobial agents. Amide derivatives of this scaffold could be screened for activity against a panel of bacterial and fungal pathogens.

  • Neurodegenerative Diseases: Pyrrole derivatives have shown promise as neuroprotective agents.[1] The scaffold can be used to develop compounds that modulate targets involved in diseases like Alzheimer's and Parkinson's.

  • Psychotropic Agents: The scaffold has been identified as a template for designing long-chain arylpiperazine (LCAP) derivatives with potential psychotropic activity, targeting serotonin receptors.[1]

Data Presentation

As specific quantitative data for derivatives of this compound is not widely available in the public domain, the following table presents hypothetical data for a series of amide derivatives to illustrate how such data should be structured for clear comparison.

Compound IDR Group (at carboxymethyl position)TargetAssay TypeIC50 (nM)
CMP-A1BenzylamineKinase XBiochemical85
CMP-A24-FluoroanilineKinase XBiochemical52
CMP-A3CyclohexylamineKinase XBiochemical>1000
CMP-B12-(4-Chlorophenyl)ethylamineBacterium YMIC1.2 µM
CMP-B23-MethoxypropylamineBacterium YMIC8.5 µM

Experimental Protocols

Protocol 1: Synthesis of 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid

This protocol describes the selective amidation of the carboxymethyl group of the scaffold.[1]

Materials:

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzylamine

  • Dichloromethane (DCM), anhydrous

  • Microwave reactor

  • Standard laboratory glassware and purification equipment (TLC, HPLC)

Procedure:

  • To a solution of this compound (1 mmol) in anhydrous DCM (10 mL), add TBTU (2 mmol).

  • Add DIPEA (0.25 mmol) to the mixture and stir at room temperature for 15 minutes.

  • Add benzylamine (1.2 mmol) to the reaction mixture.

  • Place the reaction vessel in a microwave reactor and stir for 5 minutes at 30 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the desired product, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid.[1]

Protocol 2: General Kinase Inhibition Assay

This protocol provides a general method for screening derivatives for kinase inhibitory activity.

Materials:

  • Kinase of interest (e.g., VEGFR2, EGFR)

  • ATP

  • Substrate peptide

  • Synthesized pyrrole derivatives

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate peptide, and assay buffer.

  • Add serial dilutions of the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: Tyrosine Kinase Inhibition

Derivatives of the scaffold can be designed to target receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival. The diagram below illustrates the general mechanism of action for an RTK inhibitor.

G RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Downstream Downstream Signaling (e.g., RAS-MAPK) RTK->Downstream Activates GF Growth Factor GF->RTK Binds to receptor Inhibitor Pyrrole Derivative (Kinase Inhibitor) Inhibitor->RTK Blocks ATP binding site ATP ATP ADP ADP ATP->ADP Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Experimental Workflow: Compound Synthesis and Screening

The following diagram outlines a typical workflow for the synthesis and screening of a library of derivatives from the this compound scaffold.

G start Start: 2-(Carboxymethyl)-1-methyl- 1H-pyrrole-3-carboxylic acid synthesis Parallel Synthesis (Amidation/Esterification) start->synthesis library Compound Library synthesis->library screening High-Throughput Screening (e.g., Kinase Assay) library->screening hits Hit Compounds (Active) screening->hits sar Structure-Activity Relationship (SAR) Analysis hits->sar sar->synthesis Iterative Design optimization Lead Optimization sar->optimization end Drug Candidate optimization->end

Caption: Drug Discovery Workflow.

Conclusion

This compound represents a scaffold with considerable, yet largely untapped, potential in drug discovery. Its bifunctional nature and the proven track record of the pyrrole core in medicinal chemistry make it an attractive starting point for the development of new therapeutics. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers to explore the chemical space around this scaffold and to uncover novel drug candidates for a variety of diseases. Further research into the synthesis and biological evaluation of derivatives is highly encouraged to fully realize the therapeutic promise of this versatile molecule.

References

Development of Neurological Drug Candidates from Pyrrole Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of neurological drug candidates derived from pyrrole precursors. It covers key synthetic methodologies and biological evaluation assays relevant to the identification and characterization of novel neurotherapeutic agents.

Introduction

The pyrrole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it an attractive starting point for the design of drugs targeting the central nervous system (CNS). Pyrrole derivatives have shown promise in addressing a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuroinflammation, by modulating the activity of key enzymes and signaling pathways.

This document outlines protocols for the synthesis of pyrrole-based compounds and their evaluation as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as neuroprotective agents in cellular models of neurotoxicity, and as modulators of neuroinflammatory and stress-response pathways.

I. Synthesis of Pyrrole-Based Drug Candidates

A. Paal-Knorr Pyrrole Synthesis (Conventional Heating)

The Paal-Knorr synthesis is a fundamental and widely used method for the construction of the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[1][2][3][4]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound (1.0 equivalent) and the primary amine (1.1-1.5 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Catalysis: Add a catalytic amount of a weak acid, like acetic acid, to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for the required time (typically 2-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

B. Microwave-Assisted Synthesis of Pyrrole-Based Hydrazide-Hydrazones

Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including reduced reaction times, higher yields, and often improved product purity.[5] This protocol is particularly useful for the rapid synthesis of hydrazide-hydrazone derivatives from pyrrole precursors.

Protocol:

  • Reactant Preparation: In a microwave reaction vial, dissolve the pyrrole hydrazide (1.0 equivalent) in a minimal amount of a suitable solvent like ethanol.

  • Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (1.0-1.1 equivalents) to the solution.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 100-150°C) and time (e-g., 5-30 minutes).[6][7] Power should be adjusted to maintain the target temperature.

  • Product Isolation: After the reaction, cool the vial to room temperature. The product often precipitates out of the solution and can be collected by vacuum filtration and washed with a cold solvent.

  • Purification: If necessary, the product can be further purified by recrystallization.

II. Biological Evaluation Protocols

A. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to screen for and characterize inhibitors of AChE, a key target in Alzheimer's disease therapy.[8][9]

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in phosphate buffer.

    • Acetylthiocholine iodide (ATCI) substrate solution in deionized water.

    • AChE enzyme solution (from electric eel) in phosphate buffer.

    • Test compound solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add phosphate buffer, DTNB solution, and the test compound or vehicle control.

    • Add the AChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

B. Monoamine Oxidase B (MAO-B) Inhibition Assay

This fluorometric assay is used to identify inhibitors of MAO-B, a therapeutic target for Parkinson's disease. The assay measures the production of hydrogen peroxide, a byproduct of the MAO-B catalyzed oxidation of its substrate.

Protocol:

  • Reagent Preparation:

    • Assay Buffer.

    • MAO-B enzyme (human recombinant).

    • MAO-B substrate (e.g., tyramine).

    • Horseradish peroxidase (HRP).

    • A suitable fluorescent probe (e.g., Amplex Red).

    • Test compound solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add the assay buffer, MAO-B enzyme, and test compound or vehicle control to each well.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

    • Prepare a working solution containing the MAO-B substrate, HRP, and the fluorescent probe in the assay buffer.

    • Initiate the reaction by adding the working solution to all wells.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths in kinetic mode.

  • Data Analysis:

    • Determine the rate of the reaction from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each test compound concentration.

    • Determine the IC50 value as described for the AChE assay.

C. Neuroprotection Assay in a 6-Hydroxydopamine (6-OHDA) Cellular Model of Parkinson's Disease

This assay assesses the ability of a compound to protect neuronal cells from the neurotoxin 6-OHDA, which selectively damages dopaminergic neurons.[10][11][12][13]

Protocol:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) in appropriate media and conditions.

  • Compound Pre-treatment: Seed the cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).

  • Neurotoxin Exposure: After pre-treatment, expose the cells to a neurotoxic concentration of 6-OHDA (e.g., 50-150 µM) for a defined period (e.g., 24 hours). Include control wells with untreated cells, cells treated with the vehicle, and cells exposed to 6-OHDA alone.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Evaluate the neuroprotective effect of the compound by comparing the viability of cells pre-treated with the compound and exposed to 6-OHDA to those exposed to 6-OHDA alone.

D. Western Blot Analysis of Cyclooxygenase-2 (COX-2) Expression

This protocol is used to determine the effect of pyrrole derivatives on the expression of COX-2, an enzyme involved in neuroinflammation.

Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., neuronal or microglial cells) and treat them with the test compound and/or an inflammatory stimulus (e.g., lipopolysaccharide, LPS) to induce COX-2 expression.

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for COX-2.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image and quantify the band intensities using densitometry software. Normalize the COX-2 expression to a loading control protein (e.g., β-actin or GAPDH).

E. Heat Shock Protein (HSP) Induction Assay

This assay measures the ability of compounds to induce the expression of heat shock proteins, which are molecular chaperones that protect cells from stress and are implicated in neuroprotection.[14][15][16][17][18]

Protocol:

  • Cell Culture and Treatment: Culture neuronal cells and treat them with various concentrations of the test compound for a specified period.

  • Detection Method: HSP induction can be measured at the protein level by Western blotting (as described above for COX-2, using an antibody specific for the HSP of interest, e.g., HSP70) or at the gene expression level using quantitative real-time PCR (qRT-PCR).

  • Data Analysis: Quantify the relative increase in HSP expression in compound-treated cells compared to vehicle-treated control cells.

III. Data Presentation

Table 1: Synthesis of Pyrrole Derivatives
EntrySynthesis MethodPrecursorsReaction ConditionsYield (%)Reference
1Paal-Knorr1,4-Dicarbonyl, Primary AmineAcetic acid, Reflux, 2-12 h60-98[1][2]
2Microwave-AssistedPyrrole Hydrazide, Aldehyde/KetoneEthanol, 100-150°C, 5-30 min80-96[5][6][19]
Table 2: In Vitro Biological Activity of Selected Pyrrole Derivatives
Compound IDTargetIC50 (µM)Neuroprotection (% cell viability at a given concentration) vs. 6-OHDAReference
vh0 hMAO-B0.665Not Reported[5]
eeAChE4.145
3o BChE5.37Not Reported[8][20]
3p BChE1.71Not Reported[8][20]
3s BChE3.76Not Reported[8][20]
EM-DC-19 MAO-B0.299Significant neuroprotective effects observed[21][22][23]
AChE76.15
EM-DC-27 MAO-B0.344Significant neuroprotective effects observed[21][22][23]
AChE375.20
Compound A COX-2/PGE2 PathwayNot ReportedReversed 6-OHDA induced cytotoxicity at 0.5-5 µM[10][11][12]
Compound 9 -Not Reported78% preservation of synaptosomal viability vs. 6-OHDA[24]
Compound 12 -Not Reported82% preservation of synaptosomal viability vs. 6-OHDA[24]

IV. Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Pyrrole Derivatives Precursors Precursors Synthesis Synthesis Precursors->Synthesis Paal-Knorr or Microwave-Assisted Purification Purification Synthesis->Purification Crude Product Characterization Characterization Purification->Characterization Pure Compound

Synthesis Workflow Diagram

Biological_Evaluation_Workflow cluster_invitro In Vitro Assays Pyrrole_Compound Pyrrole_Compound Enzyme_Inhibition Enzyme Inhibition (AChE, MAO-B) Pyrrole_Compound->Enzyme_Inhibition Neuroprotection Neuroprotection Assay (6-OHDA model) Pyrrole_Compound->Neuroprotection Mechanism_of_Action Mechanism of Action (Western Blot, qRT-PCR) Pyrrole_Compound->Mechanism_of_Action IC50_Values IC50_Values Enzyme_Inhibition->IC50_Values Cell_Viability Cell_Viability Neuroprotection->Cell_Viability Target_Modulation Target_Modulation Mechanism_of_Action->Target_Modulation COX-2, HSPs

Biological Evaluation Workflow

COX2_PGE2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Activates PLA2 COX2 COX-2 Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Neuroinflammation Neuroinflammation PGE2->Neuroinflammation Promotes Pyrrole_Derivative Pyrrole Derivative (Inhibitor) Pyrrole_Derivative->COX2 Inhibits

COX-2/PGE2 Signaling Pathway

Nrf2_HO1_Pathway Oxidative_Stress Oxidative Stress (e.g., 6-OHDA) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2_translocation Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) Expression ARE->HO1 Activates Transcription Neuroprotection Neuroprotection HO1->Neuroprotection Contributes to Pyrrole_Derivative Pyrrole Derivative (Activator) Pyrrole_Derivative->Keap1_Nrf2 Promotes dissociation

Nrf2/HO-1 Signaling Pathway

HSP_Activation_Pathway Cellular_Stress Cellular Stress (e.g., Proteotoxicity) HSF1_HSP HSF1-HSP Complex (Inactive) Cellular_Stress->HSF1_HSP Dissociates HSF1_trimer HSF1 Trimerization & Activation HSF1_HSP->HSF1_trimer HSE Heat Shock Element (HSE) HSF1_trimer->HSE Binds to HSP_Expression HSP Gene Expression (e.g., HSP70) HSE->HSP_Expression Induces Transcription Neuroprotection Neuroprotection (Anti-aggregation, Anti-apoptosis) HSP_Expression->Neuroprotection Leads to Pyrrole_Derivative Pyrrole Derivative (Inducer) Pyrrole_Derivative->HSF1_HSP Promotes dissociation

Heat Shock Protein Activation Pathway

References

Application of Pyrrole Dicarboxylic Acid Scaffolds in Agrochemical Synthesis: A Focus on Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

While direct agrochemical applications of (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid are not extensively documented in publicly available literature, the core pyrrole dicarboxylic acid scaffold is a cornerstone in the synthesis of a significant class of modern fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides are vital in crop protection due to their broad-spectrum activity and high efficacy. This document will provide detailed application notes and protocols using a representative example from the pyrrole carboxamide class of SDHIs to illustrate the principles of synthesis and mode of action. Pyrrole carboxamides are a major subclass of agrochemical fungicides that inhibit Complex II of the respiratory chain.[1]

Representative Application: Synthesis of Pyrrole Carboxamide Fungicides

Pyrrole carboxamides are a class of fungicides that target the succinate dehydrogenase (Complex II) enzyme in the mitochondrial respiratory chain of fungi, disrupting energy production and leading to fungal cell death. A key synthetic precursor for many of these fungicides is a substituted pyrrole carboxylic acid, which is then coupled with a specific aniline derivative to yield the final active ingredient.

Target Pathogens

Pyrrole carboxamide fungicides exhibit activity against a wide range of fungal pathogens, including:

  • Botrytis cinerea (Gray Mold)

  • Sclerotinia sclerotiorum (White Mold)

  • Powdery Mildew species

  • Rust fungi

Experimental Protocols

The following protocols describe a generalized synthetic route to a pyrrole carboxamide fungicide, based on common synthetic strategies for this class of compounds.

Protocol 1: Synthesis of 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid

This protocol outlines the synthesis of a key pyrrole carboxylic acid intermediate.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Aminoacetaldehyde dimethyl acetal

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • Cyclization: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (1.1 eq) in absolute ethanol. To this solution, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Hydrolysis: To the resulting crude ester, add a 10% aqueous solution of sodium hydroxide and heat to 80°C for 2 hours to hydrolyze the ester to the carboxylic acid.

  • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid.

Protocol 2: Amide Coupling to form a Pyrrole Carboxamide Fungicide

This protocol describes the coupling of the pyrrole carboxylic acid intermediate with a substituted aniline.

Materials:

  • 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid

  • 2-(1,3-dimethylbutyl)aniline

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Toluene or Dichloromethane (DCM)

  • Triethylamine or Pyridine

  • Saturated sodium bicarbonate solution

Procedure:

  • Acid Chloride Formation: Suspend 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid (1.0 eq) in dry toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 2 hours. The solid should dissolve as the acid chloride is formed.

  • Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • Amide Formation: Dissolve the crude acid chloride in dry dichloromethane. In a separate flask, dissolve 2-(1,3-dimethylbutyl)aniline (1.0 eq) and triethylamine (1.5 eq) in dry dichloromethane.

  • Cool the aniline solution to 0°C and add the acid chloride solution dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final pyrrole carboxamide fungicide.

Quantitative Data

The efficacy of pyrrole carboxamide fungicides is typically evaluated by determining the half-maximal effective concentration (EC₅₀) against various fungal pathogens. The following table summarizes representative biological activity data for this class of compounds.

Compound ClassTarget PathogenEC₅₀ (mg/L)Reference
Pyrrole CarboxamidesBotrytis cinerea0.05 - 1.5[2]
Sclerotinia sclerotiorum0.1 - 2.0[3]
Podosphaera xanthii0.01 - 0.5[4]

Visualizations

Experimental Workflow: Synthesis of Pyrrole Carboxamide Fungicides

G cluster_0 Protocol 1: Intermediate Synthesis cluster_1 Protocol 2: Amide Coupling A Ethyl 4,4,4-trifluoroacetoacetate + Aminoacetaldehyde dimethyl acetal B Cyclization (NaOEt, Ethanol, Reflux) A->B C Crude Pyrrole Ester B->C D Hydrolysis (NaOH, 80°C) C->D E 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid D->E F Pyrrole Carboxylic Acid Intermediate E->F To Protocol 2 G Acid Chloride Formation (SOCl₂, Toluene, Reflux) F->G H Pyrrole Acid Chloride G->H J Amide Formation (DCM, Triethylamine) H->J I 2-(1,3-dimethylbutyl)aniline I->J K Crude Pyrrole Carboxamide J->K L Purification (Recrystallization/Chromatography) K->L M Final Pyrrole Carboxamide Fungicide L->M

Caption: Synthetic workflow for a representative pyrrole carboxamide fungicide.

Signaling Pathway: Mode of Action of SDHI Fungicides

G cluster_0 Mitochondrial Electron Transport Chain ComplexI Complex I ComplexII Complex II (Succinate Dehydrogenase) ComplexIII Complex III ComplexI->ComplexIII e- ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate Oxidation No_ATP ATP Production Blocked ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase Proton Gradient Succinate Succinate Succinate->ComplexII SDHI Pyrrole Carboxamide (SDHI Fungicide) SDHI->ComplexII Inhibition ATP ATP (Energy) ATP_Synthase->ATP Cell_Death Fungal Cell Death No_ATP->Cell_Death

Caption: Inhibition of Complex II by SDHI fungicides disrupts ATP synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Reactions of 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Regioselective Amidation

Q1: I am trying to selectively form an amide at one of the carboxylic acid groups. Which one is more reactive, and what conditions should I use?

A1: The carboxylic acid of the 2-(carboxymethyl) group is generally more reactive towards amidation than the carboxylic acid directly attached to the pyrrole ring at the 3-position. This is due to the aliphatic nature of the 2-carboxymethyl group, which is less influenced by the electron-donating character of the pyrrole ring compared to the conjugated 3-carboxylic acid.

For selective amidation at the 2-position, standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC) may not provide high regioselectivity.[1][2] A more effective method involves using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as the coupling agent in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[2][3]

Troubleshooting Guide: Regioselective Amidation

IssuePossible Cause(s)Suggested Solution(s)
Low or no regioselectivity (mixture of mono-amides and di-amide) Use of non-selective coupling reagents (e.g., DCC, EDC).[2]Switch to TBTU as the coupling reagent with DIPEA as the base.[2][3]
High reaction temperature.Maintain a low reaction temperature (e.g., room temperature or 30°C) to favor the kinetic product.[3]
Formation of guanidinium byproduct The amine reactant is reacting with the coupling reagent.Ensure the carboxylic acid is activated with the coupling reagent before adding the amine.[4]
Low yield of the desired mono-amide Incomplete reaction.Monitor the reaction progress using TLC or HPLC and adjust the reaction time accordingly.[3]
Difficult purification.Utilize a diagnostically tagged amine (e.g., benzylamine) to simplify monitoring and purification by chromatography.[2][3]
Difficulty in characterizing the regioisomers Similar spectroscopic properties.Use 2D NMR techniques (HMBC, NOESY) to confirm the connectivity and spatial proximity of the newly formed amide bond to the methylene spacer of the 2-carboxymethyl group.[3]

Experimental Protocol: Selective Amidation at the 2-Carboxymethyl Position [3]

  • Dissolve this compound (1 equivalent) in dichloromethane (DCM).

  • Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (2 equivalents).

  • Add N,N-diisopropylethylamine (DIPEA) (0.25 equivalents) and stir the mixture for 15 minutes at room temperature.

  • Add the desired amine (1.2 equivalents).

  • Stir the reaction mixture at 30°C. The reaction can be efficiently carried out in a microwave reactor.

  • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, purify the product by column chromatography.

Regioselective Esterification

Q2: How can I achieve selective mono-esterification of one of the carboxylic acid groups?

A2: Similar to amidation, the 2-carboxymethyl group is expected to be more reactive towards esterification under kinetically controlled conditions. The difference in the electronic environment of the two carboxylic acids (aliphatic vs. conjugated aromatic) can be exploited to achieve regioselectivity.

One strategy is to use a sterically hindered alcohol in a Fischer esterification reaction. The less sterically hindered 2-carboxymethyl group should react preferentially. Alternatively, chemoselective esterification methods that differentiate between aliphatic and aromatic carboxylic acids can be employed. For instance, using NiCl₂·6H₂O as a catalyst has been shown to selectively esterify aliphatic nonconjugated carboxylic acids in the presence of aromatic or conjugated ones.[5] Another approach involves using solid-phase catalysts like Amberlyst-15, which can also favor the esterification of non-conjugated carboxylic acids.[6]

Troubleshooting Guide: Regioselective Esterification

IssuePossible Cause(s)Suggested Solution(s)
Formation of di-ester Excess alcohol and/or prolonged reaction time.Use a stoichiometric amount of the alcohol and carefully monitor the reaction to stop it after the formation of the mono-ester.
Use of a highly reactive esterification method.Employ milder conditions, such as catalysis with NiCl₂·6H₂O or a solid-phase acid catalyst like Amberlyst-15.[5][6]
Low conversion to the mono-ester Insufficiently reactive conditions.If using Fischer esterification, ensure the use of a suitable acid catalyst (e.g., H₂SO₄, TsOH) and effective water removal.[7]
Hydrolysis of the ester during workup Presence of acid or base in the workup.Neutralize the reaction mixture carefully before extraction and avoid strong aqueous acids or bases.
Regioselective Reduction

Q3: Is it possible to selectively reduce one of the carboxylic acid groups to an alcohol?

A3: Yes, selective reduction is achievable by choosing a reagent that differentiates between the two carboxylic acid functionalities. Borane (BH₃) and its complexes (e.g., BH₃·THF) are known to selectively reduce carboxylic acids in the presence of esters.[8] This suggests a strategy where one of the carboxylic acids is first selectively esterified, followed by the reduction of the remaining free carboxylic acid.

Given the higher reactivity of the 2-carboxymethyl group in esterification, you could first form the mono-ester at this position. The remaining 3-carboxylic acid could then be selectively reduced using a borane reagent.

Alternatively, methods for the selective reduction of aliphatic carboxylic acids in the presence of aromatic ones could be explored. For example, catalytic reduction with ammonia-borane in the presence of TiCl₄ has been reported to selectively reduce aliphatic acids.[9]

Troubleshooting Guide: Regioselective Reduction

IssuePossible Cause(s)Suggested Solution(s)
Reduction of both carboxylic acid groups Use of a non-selective reducing agent (e.g., LiAlH₄).[10]Employ a more selective reagent like a borane complex (BH₃·THF) on a mono-esterified substrate.[8]
Harsh reaction conditions.Perform the reduction at low temperatures and monitor the reaction progress closely.
No reaction or low yield Inappropriate choice of reducing agent.Ensure the chosen reducing agent is suitable for carboxylic acid reduction.
Formation of byproducts Over-reduction to the alkane or other side reactions.Use a stoichiometric amount of the reducing agent and control the reaction temperature.
Reactions on the Pyrrole Ring

Q4: I am concerned about unwanted reactions on the pyrrole ring. What is the reactivity of the ring towards electrophiles?

A4: The pyrrole ring is electron-rich and highly reactive towards electrophilic substitution.[1] Substitution generally occurs preferentially at the C2 position. Since the C2 position in your molecule is already substituted, the next most likely position for electrophilic attack is the C5 position. The existing substituents (1-methyl, 2-carboxymethyl, and 3-carboxylic acid) will influence the precise reactivity and regioselectivity. The carboxylic acid group at C3 is deactivating, which might slightly reduce the overall reactivity of the ring but will still direct incoming electrophiles to the C5 position.

Troubleshooting Guide: Reactions on the Pyrrole Ring

IssuePossible Cause(s)Suggested Solution(s)
Unwanted electrophilic substitution on the pyrrole ring Use of strong electrophilic reagents.Employ milder reaction conditions. If ring functionalization is not desired, consider using a protecting group on the pyrrole nitrogen, although this can be challenging to remove.[11]
Decarboxylation of the 3-carboxylic acid Strongly acidic conditions and/or high temperatures.[12][13]Avoid strongly acidic conditions where possible. If acidic conditions are necessary, perform the reaction at the lowest possible temperature.
Polymerization Exposure to strong acids.Buffer the reaction mixture or use non-acidic conditions whenever feasible.

Visualization of Reaction Pathways and Workflows

To aid in experimental design, the following diagrams illustrate key logical relationships and workflows for achieving regioselectivity.

regioselective_amidation_workflow Workflow for Regioselective Amidation start 2-(Carboxymethyl)-1-methyl- 1H-pyrrole-3-carboxylic acid reagents TBTU, DIPEA in DCM start->reagents activation Selective activation of 2-carboxymethyl group reagents->activation amine Add Amine activation->amine product Selective amide formation at 2-position amine->product protecting_group_strategy Protecting Group Strategy for Regioselectivity start Di-acid protect Protect one carboxylic acid start->protect mono_protected Mono-protected intermediate protect->mono_protected react React unprotected carboxylic acid mono_protected->react functionalized Regioselectively functionalized product react->functionalized deprotect Deprotection functionalized->deprotect final_product Final Product deprotect->final_product analytical_workflow Analytical Workflow for Regioisomer Differentiation reaction Reaction Mixture separation HPLC Separation reaction->separation isomers Isolated Isomers separation->isomers nmr 1D & 2D NMR (1H, 13C, HMBC, NOESY) isomers->nmr ms Mass Spectrometry isomers->ms structure Structure Elucidation nmr->structure ms->structure

References

Technical Support Center: Synthesis of (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid amides.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of amides from (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid?

A1: The main challenge is achieving chemoselectivity. The starting material is a dicarboxylic acid with two carboxyl groups of similar reactivity. The pKa of pyrrole-3-carboxylic acid is approximately 4.45[1][2], while the pKa of a similar structure, phenylacetic acid, is around 4.31[3]. This similarity in acidity makes it difficult to selectively activate and amidate the acetic acid carboxyl group while leaving the pyrrole-3-carboxylic acid group untouched. Therefore, a protection-deprotection strategy is often necessary to achieve high yields of the desired mono-amide.

Q2: What are the general strategies for amide bond formation applicable to this synthesis?

A2: Standard amide coupling protocols are applicable, but they must be compatible with the pyrrole ring and the protection strategy. Common methods involve the use of coupling reagents to activate the carboxylic acid.[4] These reagents can be broadly categorized as carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and uronium salts (e.g., HATU, HBTU). The choice of coupling reagent can significantly impact yield and side reactions.

Q3: Are there any known side reactions involving the pyrrole ring during amide coupling?

A3: The pyrrole ring is generally stable under standard amide coupling conditions. However, strongly acidic or basic conditions should be avoided to prevent potential side reactions or decomposition. The use of mild coupling agents and non-nucleophilic bases is recommended.

Q4: How can the final product be purified?

A4: Purification of the final amide product typically involves standard techniques such as column chromatography on silica gel, recrystallization, or preparative HPLC. The choice of method will depend on the physical properties of the specific amide derivative.

Troubleshooting Guide

Problem 1: Low or no yield of the desired amide.

Possible Cause Troubleshooting Suggestion
Incomplete activation of the carboxylic acid. - Increase the equivalents of the coupling reagent (typically 1.1-1.5 eq.).- Allow for a pre-activation step by stirring the carboxylic acid, coupling reagent, and base for 15-30 minutes before adding the amine.- Switch to a more potent coupling reagent (see Table 1).
Deactivation of the amine. - Ensure the use of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) to scavenge the acid produced during the reaction without deprotonating the amine starting material.[4]
Poor solubility of reactants. - Choose a suitable anhydrous solvent in which all reactants are soluble. Common choices include DMF, DCM, or a mixture thereof.
Steric hindrance. - If either the amine or the protected dicarboxylic acid is sterically bulky, consider using a more reactive coupling agent or increasing the reaction temperature and time.
Hydrolysis of activated intermediate. - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Formation of the di-amide or the wrong mono-amide.

Possible Cause Troubleshooting Suggestion
Lack of selectivity in amidation. - Implement a protection strategy. The pyrrole-3-carboxylic acid can be selectively protected as an ester (e.g., methyl or ethyl ester) due to the slightly lower reactivity of the aromatic carboxyl group towards esterification under certain conditions.[5][6][7]
Inefficient protection or premature deprotection. - Ensure the protection step goes to completion before proceeding with the amidation. Use a protecting group that is stable to the amide coupling conditions (see Table 2).
Scrambling of protecting groups. - This is unlikely with common ester protecting groups under standard amide coupling conditions, but if suspected, consider alternative protecting groups.

Problem 3: Difficulty in purification.

Possible Cause Troubleshooting Suggestion
Byproducts from the coupling reagent. - If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble and can often be removed by filtration.[4]- If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.
Close polarity of the product and starting materials. - Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation.- Consider recrystallization if the product is a solid.
Residual protecting groups. - Ensure the deprotection step is complete. Monitor the reaction by TLC or LC-MS.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Coupling ReagentClassAdvantagesDisadvantages
DCC (N,N'-Dicyclohexylcarbodiimide)CarbodiimideInexpensive, efficient.Forms insoluble DCU byproduct, which can complicate purification.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)CarbodiimideWater-soluble urea byproduct, easy to remove with aqueous workup.More expensive than DCC.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium SaltHigh coupling efficiency, low racemization.Expensive, can be moisture sensitive.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium SaltSimilar to HATU, widely used.Can be less effective for sterically hindered substrates compared to HATU.
BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate)Phosphonium SaltVery effective for hindered couplings.Stoichiometric amount of carcinogenic HMPA is formed as a byproduct.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltSimilar to BOP but avoids HMPA formation.Expensive.

Table 2: Potential Protecting Groups for the Pyrrole-3-Carboxylic Acid

Protecting GroupProtection MethodDeprotection MethodStability
Methyl Ester Fischer esterification (MeOH, cat. H₂SO₄) or with TMS-diazomethane.Saponification (LiOH or NaOH in THF/H₂O).Stable to most amide coupling conditions.
Ethyl Ester Fischer esterification (EtOH, cat. H₂SO₄).Saponification (LiOH or NaOH in THF/H₂O).Stable to most amide coupling conditions.
tert-Butyl Ester Reaction with isobutylene and catalytic acid.Acidolysis (TFA in DCM).Stable to many coupling conditions, but sensitive to strong acids.
Benzyl Ester Reaction with benzyl bromide and a base.Hydrogenolysis (H₂, Pd/C).Stable to most coupling and mildly acidic/basic conditions.

Experimental Protocols

Protocol 1: Selective Methyl Ester Protection of (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid

  • Suspend (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid (1.0 eq.) in anhydrous methanol (10-20 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 eq.) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material and the formation of the mono-ester.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 2-(2-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl)acetate. This can be purified by column chromatography if necessary.

Protocol 2: Amide Coupling of the Protected Pyrrole Derivative

  • Dissolve the protected pyrrole derivative from Protocol 1 (1.0 eq.) in anhydrous DMF or DCM.

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).

  • Add the coupling reagent (e.g., HATU, 1.1 eq.) and stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Deprotection of the Methyl Ester

  • Dissolve the protected amide from Protocol 2 in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid amide.

Visualizations

experimental_workflow start (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid protection Selective Protection (e.g., Esterification) start->protection protected_intermediate Protected Dicarboxylic Acid (Mono-ester) protection->protected_intermediate amidation Amide Coupling (Coupling Agent, Amine, Base) protected_intermediate->amidation protected_amide Protected Amide amidation->protected_amide deprotection Deprotection (e.g., Saponification) protected_amide->deprotection final_product (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid amide deprotection->final_product

Caption: Experimental workflow for the synthesis of (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid amides.

troubleshooting_yield start Low Yield of Amide check_activation Check Carboxylic Acid Activation start->check_activation check_amine Check Amine Reactivity start->check_amine check_conditions Review Reaction Conditions start->check_conditions increase_reagent Increase Equivalents of Coupling Reagent check_activation->increase_reagent Incomplete? change_reagent Switch to a More Potent Coupling Reagent increase_reagent->change_reagent No success Improved Yield increase_reagent->success Yes change_reagent->success Yes check_base Ensure Non-Nucleophilic Base is Used check_amine->check_base check_base->success Yes anhydrous Use Anhydrous Solvents/Reagents check_conditions->anhydrous temperature Optimize Temperature and Reaction Time anhydrous->temperature No anhydrous->success Yes temperature->success Yes

Caption: Troubleshooting decision tree for improving the yield of amide synthesis.

References

Technical Support Center: Amide Coupling with EDC and DCC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during amide coupling reactions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in EDC/DCC couplings?

A1: The most prevalent side reactions include:

  • N-acylurea formation: This is often the primary cause of low yields. The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, which halts the desired reaction pathway.[1][2][3]

  • Racemization: For chiral carboxylic acids, particularly in peptide synthesis, loss of stereochemical integrity can occur.[4]

  • Formation of symmetric anhydride: An excess of the carboxylic acid can react with the O-acylisourea intermediate to form a symmetric anhydride. While this anhydride can still react with the amine to form the desired amide, it consumes an extra equivalent of the carboxylic acid.[5]

  • Hydrolysis of the O-acylisourea intermediate: In the presence of water, the active intermediate can be hydrolyzed back to the starting carboxylic acid, reducing the overall efficiency of the reaction.[6]

Q2: How can I minimize the formation of the N-acylurea byproduct?

A2: Several strategies can be employed to suppress N-acylurea formation:

  • Use of additives: Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) react with the O-acylisourea intermediate to form a more stable active ester. This active ester is less prone to rearrangement but still sufficiently reactive towards the amine, thereby minimizing N-acylurea formation.[3]

  • Control of reaction temperature: Lowering the reaction temperature (e.g., to 0 °C) can slow down the rate of the rearrangement to N-acylurea.[7][8]

  • Order of addition: Activating the carboxylic acid with EDC/DCC and the additive before adding the amine can help to favor the formation of the active ester over the N-acylurea.[9]

  • Solvent choice: While solvents like DCM and DMF are common, THF and acetonitrile may sometimes reduce the rate of N-acylurea formation.[9][10]

Q3: My TLC plate shows multiple spots after adding EDC to my carboxylic acid, even before adding the amine. What do these spots likely represent?

A3: The multiple spots you are observing are likely a mixture of your starting carboxylic acid, the O-acylisourea intermediate, the symmetric anhydride, and potentially the N-acylurea if the rearrangement is rapid even without the amine.[9] To confirm this, you can try running the reaction with an additive like HOBt, which should lead to the formation of a single major spot corresponding to the HOBt-ester.

Q4: What is the difference in byproduct removal for EDC and DCC, and how does it affect my workup procedure?

A4: The primary difference lies in the solubility of their respective urea byproducts:

  • EDC: Forms a water-soluble urea byproduct (1-ethyl-3-(3-dimethylaminopropyl)urea). This allows for easy removal during aqueous workup by simple extractions with water or dilute acid.[11]

  • DCC: Forms N,N'-dicyclohexylurea (DCU), which is insoluble in most common organic solvents and water.[3][5] DCU precipitates out of the reaction mixture and is typically removed by filtration. However, some DCU may remain in solution and co-precipitate with the product, necessitating further purification steps like column chromatography or recrystallization.[5][12]

Troubleshooting Guides

Problem 1: Low Yield of Amide Product
Potential Cause Troubleshooting Steps Expected Outcome
Formation of N-acylurea 1. Add an equivalent of an additive such as HOBt or NHS to the reaction mixture before adding the amine. 2. Perform the reaction at a lower temperature (e.g., 0 °C). 3. Change the order of addition: pre-activate the carboxylic acid with EDC/DCC and the additive for a short period (e.g., 15-30 minutes) before adding the amine.Increased yield of the desired amide and a corresponding decrease in the N-acylurea byproduct.
Hydrolysis of active intermediate 1. Ensure all glassware is thoroughly dried. 2. Use anhydrous solvents. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Improved reaction efficiency by preventing the premature quenching of the reactive intermediate.
Incomplete reaction 1. Increase the reaction time. 2. Use a slight excess (1.1-1.2 equivalents) of the coupling agent and the amine. 3. Consider using a more polar solvent like DMF to improve the solubility of reactants.[9]Drive the reaction to completion and increase the product yield.
Steric hindrance 1. Switch to a more potent coupling reagent system like HATU/DIPEA. 2. Increase the reaction temperature, but monitor for an increase in side products.Overcome the steric barrier to facilitate amide bond formation.
Problem 2: Presence of Impurities After Workup
Potential Cause Troubleshooting Steps Expected Outcome
Residual DCU (from DCC) 1. After filtration of the bulk DCU, cool the filtrate to 0 °C to encourage further precipitation and re-filter. 2. Purify the crude product by column chromatography. 3. Recrystallize the final product from a suitable solvent system.Complete removal of the insoluble DCU byproduct from the final product.
Residual EDC and its urea byproduct 1. Perform multiple aqueous washes of the organic layer with dilute acid (e.g., 1N HCl) followed by a base (e.g., saturated NaHCO₃ solution) and brine.Efficient removal of the water-soluble EDC and its urea byproduct into the aqueous phase.
Unreacted starting materials 1. Use a slight excess of one reagent to drive the consumption of the other. 2. Optimize reaction time and temperature to ensure the reaction goes to completion. 3. Purify via column chromatography.Separation of the desired product from any unreacted starting materials.

Quantitative Data on Side Reactions

The formation of the N-acylurea side product is a critical factor affecting the overall yield of the desired amide. The following table summarizes the impact of temperature and pH on N-acylurea formation in an EDC-fueled reaction.

Condition N-acylurea Formation (%) Reference
pH 7.0, 21 °C6 ± 1[13]
pH 6.0, 21 °C2 ± 1[13]
pH 5.0, 21 °C1 ± 0.5[13]
5 °C, pH 6.0~10 mM concentration[7][8]
35 °C, pH 6.0~20 mM concentration[7][8]

Note: The data from different sources may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC and HOBt
  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and HOBt (1.0 eq.) in an anhydrous solvent (e.g., DMF or DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) in one portion. Stir the mixture at 0 °C for 15-30 minutes.

  • Coupling: Add the amine (1.1 eq.) to the reaction mixture. If the amine is in the form of a salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup:

    • If using DCM, dilute the reaction mixture with DCM and wash successively with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • If using DMF, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling using DCC and DMAP (catalytic)
  • Preparation: To a solution of the carboxylic acid (1.0 eq.) and the amine (1.0 eq.) in anhydrous DCM at room temperature, add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.3 eq.).[5]

  • Coupling: Cool the mixture to 0 °C and add a solution of DCC (1.1 eq.) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate of DCU will form.

  • Workup:

    • Filter the reaction mixture through a pad of celite to remove the precipitated DCU. Wash the filter cake with DCM.

    • Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to remove any remaining DCU.

Visualizing Reaction Pathways and Troubleshooting

Amide_Coupling_Pathway Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid:e->O_Acylisourea:w + EDC/DCC Amine Amine (R'-NH2) Amide_Product Desired Amide (R-CONH-R') EDC_DCC EDC or DCC O_Acylisourea:e->Amide_Product:w + Amine Urea_Byproduct Urea Byproduct N_Acylurea N-Acylurea (Side Product) O_Acylisourea:s->N_Acylurea:n Rearrangement Active_Ester Active Ester (More Stable) O_Acylisourea:e->Active_Ester:w + Additive Additive Additive (HOBt/NHS) Active_Ester:n->Amide_Product:s + Amine

Caption: Reaction pathway for amide coupling with EDC/DCC.

Troubleshooting_Workflow Start Low Amide Yield Check_Side_Products TLC/LC-MS shows N-acylurea formation? Start->Check_Side_Products Add_Additive Add HOBt or NHS Lower reaction temperature Check_Side_Products->Add_Additive Yes Check_Hydrolysis Reaction conditions anhydrous? Check_Side_Products->Check_Hydrolysis No Success Improved Yield Add_Additive->Success Use_Anhydrous Use dry solvents/glassware Run under inert atmosphere Check_Hydrolysis->Use_Anhydrous No Check_Completion Reaction incomplete? Check_Hydrolysis->Check_Completion Yes Use_Anhydrous->Success Optimize_Conditions Increase reaction time Use excess reagents Check_Completion->Optimize_Conditions Yes Check_Completion->Success No Optimize_Conditions->Success

Caption: Troubleshooting workflow for low amide yield.

References

Technical Support Center: Overcoming Poor Solubility of Pyrrole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of pyrrole carboxylic acids in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why do some pyrrole carboxylic acids exhibit poor solubility in common organic solvents?

A1: The solubility of pyrrole carboxylic acids is influenced by a combination of factors related to their molecular structure. The pyrrole ring itself is aromatic and relatively nonpolar, while the carboxylic acid group is highly polar and capable of hydrogen bonding. This dual nature can lead to strong intermolecular interactions in the solid state (crystal lattice energy), making it difficult for solvent molecules to surround and dissolve the compound. Furthermore, the potential for the formation of intramolecular hydrogen bonds can reduce the interactions with the solvent.

Q2: In which common organic solvents are pyrrole carboxylic acids generally soluble?

A2: Pyrrole-2-carboxylic acid is known to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in polar protic solvents like ethanol and methanol.[1] However, the solubility can vary significantly depending on the specific substitution pattern on the pyrrole ring and the isomeric position of the carboxylic acid.

Q3: How does pH influence the solubility of pyrrole carboxylic acids in organic solvents?

A3: The pH of the medium plays a crucial role, particularly in aqueous or protic organic solvents.[] Carboxylic acids are generally more soluble in their deprotonated (salt) form. Therefore, increasing the pH by adding a base will convert the carboxylic acid to its more soluble carboxylate salt. Conversely, in non-polar organic solvents, the protonated (neutral) form of the carboxylic acid is often more soluble. Therefore, adjusting the pH to be below the pKa of the carboxylic acid can enhance its solubility in these solvents.

Q4: What are co-solvents and how can they improve the solubility of pyrrole carboxylic acids?

A4: Co-solvents are mixtures of solvents used to increase the solubility of a solute. For poorly soluble compounds like some pyrrole carboxylic acids, a mixture of a primary solvent in which the compound has low solubility (e.g., water or a non-polar organic solvent) and a miscible co-solvent with good solubilizing power (e.g., ethanol, propylene glycol, or PEG 400) can significantly enhance overall solubility.[3][4] The co-solvent can disrupt the intermolecular forces of the primary solvent and create a more favorable environment for the solute.

Q5: Can salt formation be used to improve the solubility of pyrrole carboxylic acids?

A5: Yes, salt formation is a widely used and effective technique to increase the aqueous solubility of acidic and basic drugs.[5] By reacting the carboxylic acid group of the pyrrole derivative with a suitable base, a salt is formed which is often significantly more soluble in water and polar solvents than the free acid. Common bases used for salt formation include sodium hydroxide, potassium hydroxide, and various amines.

Troubleshooting Guides

Issue: My pyrrole carboxylic acid is not dissolving in my chosen organic solvent.

This troubleshooting guide provides a systematic approach to address the poor solubility of pyrrole carboxylic acids.

start Start: Compound has poor solubility solvent_screening Step 1: Solvent Screening start->solvent_screening ph_adjustment Step 2: pH Adjustment solvent_screening->ph_adjustment Insoluble in various single solvents success Success: Compound Dissolved solvent_screening->success Soluble in a screened solvent co_solvency Step 3: Co-solvency ph_adjustment->co_solvency pH change is incompatible or ineffective ph_adjustment->success Soluble after pH adjustment solid_dispersion Step 4: Solid Dispersion co_solvency->solid_dispersion Co-solvents are incompatible or ineffective co_solvency->success Soluble in a co-solvent system salt_formation Step 5: Salt Formation solid_dispersion->salt_formation Solid dispersion is not feasible or effective solid_dispersion->success Soluble as a solid dispersion salt_formation->success Soluble as a salt fail Further investigation needed salt_formation->fail Salt formation fails to improve solubility

Caption: A troubleshooting workflow for addressing poor solubility of pyrrole carboxylic acids.

Data Presentation

Table 1: Solubility of Selected Pyrrole Carboxylic Acids in Various Solvents

CompoundSolventTemperature (°C)Solubility ( g/100 mL)
Pyrrole-2-carboxylic acidWater03.64
Pyrrole-2-carboxylic acidWater10035.29
Pyrrole-2-carboxylic acidDMSORoom Temp.2.2
1-Cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acidMethyl Acetate25~0.5 (mole fraction x 10^3)
1-Cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acidEthyl Acetate25~0.6 (mole fraction x 10^3)
1-Cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acidAcetonitrile25~0.4 (mole fraction x 10^3)
1-Cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid1-Butanol25~0.3 (mole fraction x 10^3)
1-Cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid1-Propanol25~0.3 (mole fraction x 10^3)

Note: Data for 1-Cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid was extrapolated from graphical representations and is approximate.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a systematic approach to screen for suitable organic solvents.

start Start: Select a range of solvents (polar protic, polar aprotic, nonpolar) step1 Step 1: Add a small, known amount of pyrrole carboxylic acid to a fixed volume of each solvent (e.g., 1 mg in 1 mL). start->step1 step2 Step 2: Vortex or sonicate the mixture for a set period (e.g., 5-10 minutes). step1->step2 step3 Step 3: Visually inspect for dissolution. If dissolved, proceed to the next step. step2->step3 step4 Step 4: Incrementally add more compound until a saturated solution is formed (persistent solid). step3->step4 step5 Step 5: Quantify the solubility (e.g., by weighing the undissolved solid or by HPLC analysis of the supernatant). step4->step5 end_node End: Identify the best solvent(s). step5->end_node

Caption: A workflow for systematic solvent screening.

Methodology:

  • Solvent Selection: Choose a diverse range of solvents, including polar protic (e.g., methanol, ethanol), polar aprotic (e.g., DMSO, DMF, acetonitrile), and non-polar (e.g., toluene, dichloromethane) solvents.

  • Initial Screen: To a series of vials, add 1 mg of the pyrrole carboxylic acid to 1 mL of each selected solvent.

  • Mixing: Vigorously mix each vial using a vortex mixer or an ultrasonic bath for 5-10 minutes to facilitate dissolution.

  • Observation: Visually inspect each vial for complete dissolution. Note the solvents in which the compound is fully soluble at this initial concentration.

  • Incremental Addition: For the solvents that showed complete dissolution, continue adding the pyrrole carboxylic acid in small, known increments (e.g., 1 mg at a time), with mixing after each addition, until a saturated solution is achieved (i.e., solid material remains undissolved).

  • Quantification: Determine the approximate solubility in each successful solvent by calculating the total mass of compound dissolved in the known volume of solvent. For more precise quantification, analyze the clear supernatant of the saturated solution by a suitable analytical method like HPLC or UV-Vis spectroscopy.

Protocol 2: pH Adjustment for Solubility Enhancement

This protocol describes how to use pH adjustment to improve the solubility of a pyrrole carboxylic acid.

Methodology:

  • Determine pKa: If the pKa of the pyrrole carboxylic acid is unknown, it can be estimated using computational tools or determined experimentally via titration.

  • For Aqueous/Protic Solvents (to form a salt): a. Suspend the pyrrole carboxylic acid in the desired solvent. b. Slowly add a dilute basic solution (e.g., 0.1 M NaOH or KOH) dropwise while stirring. c. Monitor the pH of the solution. Continue adding the base until the compound dissolves. The final pH should be approximately 2 units above the pKa of the carboxylic acid to ensure complete deprotonation.

  • For Non-polar Organic Solvents (to maintain the neutral form): a. If the compound is in its salt form, or if the organic solvent contains basic impurities, the solubility of the neutral acid may be low. b. To a suspension of the compound in the organic solvent, add a small amount of a dilute acid (e.g., 0.1 M HCl in a suitable solvent like isopropanol) to ensure the pH is well below the pKa of the carboxylic acid, thereby favoring the neutral, more organic-soluble form.

Protocol 3: Co-solvent System Development

This protocol details a method for developing a co-solvent system to dissolve a pyrrole carboxylic acid.

Methodology:

  • Co-solvent Selection: Choose a set of water-miscible organic solvents in which the pyrrole carboxylic acid has some, even if limited, solubility. Common choices include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the pyrrole carboxylic acid in the most effective co-solvent identified in the initial screening.

  • Titration: a. In a series of vials, place a known volume of the primary solvent (e.g., water or a buffer). b. Slowly add the stock solution of the pyrrole carboxylic acid in the co-solvent to the primary solvent in varying ratios (e.g., 9:1, 8:2, 7:3, etc., of primary solvent to co-solvent). c. After each addition, mix thoroughly and observe for any precipitation.

  • Determine Optimal Ratio: Identify the ratio of co-solvent to primary solvent that allows for the desired concentration of the pyrrole carboxylic acid to remain in solution without precipitation. It is often a balance between maximizing solubility and minimizing the concentration of the organic co-solvent, which might be important for biological assays.

Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion to enhance the solubility of a pyrrole carboxylic acid.

Methodology:

  • Carrier Selection: Choose a hydrophilic carrier that is soluble in a volatile organic solvent. Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[6][7][8][9][10]

  • Solvent Selection: Select a volatile organic solvent in which both the pyrrole carboxylic acid and the chosen carrier are soluble. Examples include methanol, ethanol, or a mixture of solvents.

  • Dissolution: a. Dissolve the pyrrole carboxylic acid and the carrier in the chosen solvent in a specific ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio). b. Stir the solution until both components are completely dissolved, forming a clear solution.

  • Solvent Evaporation: a. Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film or a solid mass. b. Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Characterization and Dissolution Testing: a. The resulting solid dispersion can be characterized by techniques such as DSC (Differential Scanning Calorimetry) and XRD (X-ray Diffraction) to confirm the amorphous nature of the drug within the carrier. b. Test the dissolution rate of the solid dispersion in the desired aqueous medium and compare it to the dissolution of the pure pyrrole carboxylic acid.

References

Technical Support Center: Optimizing HPLC Separation of Dicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of dicarboxylic acid isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of dicarboxylic acid isomers challenging?

Dicarboxylic acid isomers, such as maleic and fumaric acid (geometric isomers) or phthalic acid isomers (positional isomers), often possess very similar physicochemical properties, including polarity, pKa values, and molecular weight. This similarity makes achieving baseline resolution difficult with standard reversed-phase HPLC methods, often leading to co-elution or poor peak shape. The choice of stationary phase, mobile phase composition, and pH are critical factors in exploiting the subtle differences between these isomers for successful separation.

Q2: What is the most common issue encountered when analyzing dicarboxylic acids by HPLC?

Peak tailing is a prevalent issue in the HPLC analysis of dicarboxylic acids. This phenomenon, where a peak exhibits an asymmetrical "tail," can compromise accurate integration and reduce resolution between closely eluting peaks. The primary cause of peak tailing for acidic compounds is often secondary interactions between the ionized carboxyl groups of the analyte and active sites on the stationary phase, particularly residual silanols on silica-based columns.

Q3: How does mobile phase pH affect the separation of dicarboxylic acid isomers?

The pH of the mobile phase is a critical parameter for controlling the retention and selectivity of dicarboxylic acid isomers. By adjusting the pH relative to the pKa values of the isomers, their degree of ionization can be manipulated. For reversed-phase chromatography, operating at a pH below the pKa of the dicarboxylic acids (typically around pH 2-3) will keep them in their less polar, protonated form, leading to increased retention on a non-polar stationary phase. The subtle differences in the pKa values of isomers can be exploited at a carefully selected pH to enhance separation.

Q4: Which type of HPLC column is best suited for separating dicarboxylic acid isomers?

The ideal column depends on the specific isomers and the desired separation mechanism.

  • Reversed-Phase (C18): C18 columns are widely used and can be effective, particularly when the mobile phase pH is controlled to suppress the ionization of the dicarboxylic acids. Modern, high-purity, end-capped C18 columns are recommended to minimize interactions with residual silanols.

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics are highly effective for separating dicarboxylic acid isomers. These columns can interact with the analytes through both hydrophobic and ionic interactions, providing unique selectivity.

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge. Anion-exchange columns are particularly useful for separating ionized dicarboxylic acids.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for very polar dicarboxylic acids that show little retention on traditional reversed-phase columns.

Troubleshooting Guide

Problem: Poor Peak Resolution or Co-elution of Isomers
Possible Cause Suggested Solution
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be approximately 1-2 units below the pKa of the dicarboxylic acids to ensure they are in their non-ionized form, which can enhance separation on a reversed-phase column.
Insufficiently Optimized Mobile Phase Composition Systematically vary the organic modifier (e.g., acetonitrile or methanol) percentage. A lower percentage of organic modifier will generally increase retention times and may improve resolution.
Incorrect Stationary Phase If using a standard C18 column, consider switching to a mixed-mode or ion-exchange column to introduce different separation mechanisms.
Inadequate Buffer Concentration Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.
Elevated Column Temperature While higher temperatures can improve efficiency, they may reduce selectivity for some isomers. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal balance.
Problem: Peak Tailing
Possible Cause Suggested Solution
Secondary Interactions with Silanol Groups Lower the mobile phase pH (e.g., to pH 2.5-3.0) to suppress the ionization of residual silanol groups on the silica-based stationary phase. Using a high-purity, end-capped column can also mitigate this issue.
Incompatible Injection Solvent Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, keep the injection volume as small as possible.
Column Overload Reduce the concentration of the sample being injected onto the column.
Presence of Metal Impurities in the Sample or System The addition of a chelating agent, such as EDTA, to the mobile phase can help to reduce peak tailing caused by metal ions.

Experimental Protocols and Data

Separation of Phthalic Acid Isomers (Ortho-, Meta-, and Para-)

Method 1: Mixed-Mode Chromatography

  • Column: Amaze HA Mixed-Mode Column

  • Mobile Phase: 50% Acetonitrile, 50% Water with 5 mM Ammonium Acetate

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: Ambient

Isomer Retention Time (min)
Ortho-phthalic acid~2.5
Meta-phthalic acid~3.1
Para-phthalic acid~3.8

Method 2: Reversed-Phase Chromatography

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with a buffer of 100 mmol/L ammonium acetate-acetic acid (pH 4.70) and methanol.

  • Flow Rate: 0.2 mL/min

  • Detection: UV at 254 nm

Note: Specific retention times will vary depending on the exact gradient profile.

Separation of Maleic and Fumaric Acid (cis-trans Isomers)

Method: Reversed-Phase Ion-Suppression Chromatography

  • Column: C18 (e.g., Nova-Pak C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Water adjusted to pH 2.10-2.15 with perchloric acid.[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm[1]

Isomer Retention Time (min)
Maleic Acid~4.5
Fumaric Acid~6.0

Visualizing Troubleshooting and Workflows

Troubleshooting_Workflow Troubleshooting Workflow for Dicarboxylic Acid Isomer Separation cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution Problem Poor Separation of Isomers (Co-elution, Poor Resolution, Tailing) MobilePhase Step 1: Optimize Mobile Phase - Adjust pH (2.5-3.0) - Vary Organic Modifier % - Check Buffer Concentration Problem->MobilePhase Start Here StationaryPhase Step 2: Evaluate Stationary Phase - Use High-Purity End-Capped C18 - Consider Mixed-Mode or Ion-Exchange Column MobilePhase->StationaryPhase If problem persists Solution Optimized Separation (Baseline Resolution, Symmetrical Peaks) MobilePhase->Solution Problem Resolved SystemCheck Step 3: System & Sample Check - Check for Leaks - Ensure Sample is Dissolved in Mobile Phase - Reduce Injection Volume StationaryPhase->SystemCheck If problem persists StationaryPhase->Solution Problem Resolved SystemCheck->Solution Problem Resolved

Caption: A logical workflow for troubleshooting poor separation of dicarboxylic acid isomers.

Experimental_Workflow General Experimental Workflow for Method Development Start Define Isomers to be Separated ColumnSelection Select Appropriate Column (e.g., C18, Mixed-Mode) Start->ColumnSelection MobilePhasePrep Prepare Mobile Phase (Buffer at desired pH, Organic Modifier) ColumnSelection->MobilePhasePrep SystemEquilibration Equilibrate HPLC System MobilePhasePrep->SystemEquilibration Injection Inject Standard Mixture SystemEquilibration->Injection DataAcquisition Acquire Chromatogram Injection->DataAcquisition Analysis Analyze Data (Resolution, Tailing Factor, Retention Time) DataAcquisition->Analysis Optimization Optimize Method (Adjust pH, Gradient, Temperature) Analysis->Optimization If separation is not optimal FinalMethod Finalized Method Analysis->FinalMethod If separation is optimal Optimization->MobilePhasePrep Iterate

Caption: A typical experimental workflow for developing an HPLC method for dicarboxylic acid isomers.

References

Preventing decarboxylation of pyrrole-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrrole-3-Carboxylic Acids

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with pyrrole-3-carboxylic acids, focusing on the prevention of unwanted decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a significant problem with pyrrole-carboxylic acids?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). Pyrrole-carboxylic acids are known to be much more susceptible to this reaction than many other aromatic carboxylic acids.[1] This instability is problematic because it leads to the degradation of the target molecule, resulting in yield loss and the formation of impurities that can complicate purification and subsequent reaction steps. The π-excessive nature of the pyrrole ring, meaning it has a high electron density, facilitates this process.[1]

Q2: What are the primary factors that trigger the decarboxylation of pyrrole-3-carboxylic acids?

A2: The main triggers for decarboxylation are heat and acidic conditions.

  • Heat: Elevated temperatures, often used to drive reactions to completion, provide the necessary activation energy for the loss of CO₂.[2] Some derivatives may even decarboxylate at room temperature.[3]

  • Acidity: The reaction is often catalyzed by acids.[4][5] In strongly acidic solutions, the pyrrole ring can become protonated, which significantly accelerates the rate of decarboxylation.[1][4][6] The rate of decarboxylation for pyrrole-2-carboxylic acid, a related compound, increases rapidly as the pH drops below 3.[1][5]

Q3: How does the position of the carboxylic acid group on the pyrrole ring affect its stability?

A3: The stability of pyrrole-carboxylic acids is highly dependent on the position of the -COOH group. Pyrrole-2-carboxylic acids are generally more prone to decarboxylation than pyrrole-3-carboxylic acids. This is because protonation at the C2 position, which facilitates decarboxylation, creates a more stabilized intermediate.[1][4] While this guide focuses on the 3-carboxy derivatives, it is a critical factor to consider in synthesis design.

Troubleshooting Guide

Problem: My pyrrole-3-carboxylic acid is degrading during a reaction, and I suspect decarboxylation.

Use the following decision tree and table to diagnose and solve the issue.

G Troubleshooting Decarboxylation start Start: Suspected Decarboxylation cond_temp Is the reaction temperature > 50°C? start->cond_temp cond_acid Are acidic reagents or byproducts present (e.g., HCl, HBr)? cond_temp->cond_acid No sol_temp Action: Lower the reaction temperature. Use milder conditions or extend reaction time at RT. cond_temp->sol_temp Yes cond_protect Is direct conversion to a stable derivative an option? cond_acid->cond_protect No sol_acid Action: Use non-acidic catalysts or add a non-nucleophilic base (e.g., DIPEA) to neutralize acid byproducts. cond_acid->sol_acid Yes sol_protect Action: Convert the acid to an ester (e.g., methyl, ethyl, or t-butyl) 'in situ' or as a first step. cond_protect->sol_protect Yes sol_final Solution: Combine milder conditions with appropriate reagent selection. cond_protect->sol_final No sol_temp->cond_acid sol_acid->cond_protect sol_protect->sol_final

Caption: Troubleshooting workflow for preventing decarboxylation.
Summary of Prevention Strategies

StrategyKey ActionWhen to UseConsiderations
Thermal Management Reduce reaction temperature.When reactions are conducted at elevated temperatures (>50-80°C).May require longer reaction times or more active catalysts.
pH Control Use non-acidic reagents or add a base.In reactions that use strong acids or generate acidic byproducts (e.g., HBr).[7][8]The base should be non-nucleophilic (e.g., DIPEA) to avoid side reactions.
Derivative Formation Convert the carboxylic acid to an ester.As a primary strategy to protect the group before subsequent reactions.The choice of ester (methyl, t-butyl) depends on the desired deprotection conditions.[7][9]
Purification Method Avoid high-heat methods like distillation.During product workup and purification.Prioritize crystallization, acid-base extraction, or column chromatography at room temperature.[10][11]

Experimental Protocols

Protocol 1: Mild Esterification for Acid Protection (Steglich-type)

This protocol converts the unstable carboxylic acid into a more stable ester, which can tolerate a wider range of reaction conditions. It is ideal for acid-sensitive substrates.[9]

Objective: To protect the pyrrole-3-carboxylic acid as a methyl ester.

Materials:

  • Pyrrole-3-carboxylic acid (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Methanol (MeOH) (5-10 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve the pyrrole-3-carboxylic acid in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Add DMAP and methanol to the solution and cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC or EDC in anhydrous DCM.

  • Add the DCC/EDC solution dropwise to the cooled carboxylic acid mixture over 15-20 minutes.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if using DCC). If using EDC, proceed to workup.

  • Wash the organic phase with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Acid, DMAP, MeOH in DCM prep2 Cool to 0°C prep1->prep2 react1 Add EDC/DCC Solution Dropwise prep2->react1 react2 Stir at 0°C (1h), then RT (4-12h) react1->react2 workup1 Filter (if DCC) react2->workup1 workup2 Aqueous Washes (HCl, NaHCO3, Brine) workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4

Caption: Workflow for mild esterification of pyrrole-3-carboxylic acid.
Protocol 2: Purification of Thermally Unstable Carboxylic Acids

This protocol uses a non-thermal acid-base extraction method to purify the target compound, avoiding degradation.[10][11]

Objective: To purify a pyrrole-3-carboxylic acid from neutral or basic impurities.

Materials:

  • Crude pyrrole-3-carboxylic acid product mixture

  • Diethyl ether or Ethyl acetate

  • 1M Sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude reaction mixture in an organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M NaHCO₃ solution. The pyrrole-3-carboxylic acid will move to the aqueous phase as its sodium salt, leaving neutral impurities in the organic layer.

  • Separate the aqueous layer. If basic impurities are present, they can be removed by washing the initial organic layer with dilute acid before the bicarbonate extraction.

  • Cool the basic aqueous layer in an ice bath to minimize any degradation during acidification.

  • Slowly acidify the aqueous layer by adding 1M HCl dropwise until the pH is ~2-3, causing the pure carboxylic acid to precipitate.

  • Extract the acidified aqueous layer multiple times with fresh diethyl ether or ethyl acetate to recover the purified product.

  • Combine the organic extracts and wash with brine to remove excess water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure at low temperature (<30°C).

References

Technical Support Center: Managing Steric Hindrance in Pyrrole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance in the chemistry of substituted pyrroles.

Troubleshooting Guides

This section provides practical, question-and-answer-based solutions to specific issues encountered during the functionalization of sterically hindered pyrroles.

Issue 1: Low Yield or Poor Regioselectivity in Vilsmeier-Haack Formylation

Question: My Vilsmeier-Haack reaction on a 1-substituted pyrrole is giving a low yield of the desired 2-formyl product and a mixture of isomers. How can I improve this?

  • Possible Cause: The Vilsmeier-Haack reaction is highly sensitive to steric effects. A bulky substituent at the 1-position (N-position) can hinder the approach of the electrophilic Vilsmeier reagent to the adjacent 2- and 5-positions (α-positions), leading to reduced reactivity or increased formation of the 3-formyl (β) product.[1][2] The Vilsmeier reagent itself is a relatively weak electrophile, making it susceptible to steric repulsion.[3][4]

  • Solution:

    • Reagent Choice: The choice of formylating agent can be critical. While the standard DMF/POCl₃ system is common, exploring alternative Vilsmeier reagents may be beneficial.

    • Reaction Conditions: Modifying reaction conditions can help overcome the activation barrier. Consider increasing the reaction temperature, but monitor carefully for potential side reactions and decomposition.

    • Substituent Modification: If the 1-substituent is part of a larger synthetic strategy, consider if a less bulky group could be used. For aryl substituents, groups with less ortho-substitution are preferred.

    • Protecting Group Strategy: For N-H pyrroles that require substitution at other positions first, consider installing a smaller, temporary N-protecting group that can be removed after formylation.[5]

Troubleshooting Workflow for Vilsmeier-Haack Formylation

start Low Yield or Poor Selectivity in Formylation cause Primary Cause: Steric Hindrance from 1-Substituent start->cause sol4 Consider Alternative Route: Metalation then Quench with DMF start->sol4 Bypass Direct Formylation sol1 Modify Reaction Conditions (e.g., Increase Temp) cause->sol1 Overcome Energy Barrier sol2 Use Alternative Formylating Agent cause->sol2 Change Reagent Size sol3 Re-evaluate 1-Substituent: Use Less Bulky Group cause->sol3 Reduce Substrate Bulk

Caption: Troubleshooting logic for hindered Vilsmeier-Haack reactions.

Issue 2: Failure of Suzuki-Miyaura Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with a 2-bromopyrrole that has a bulky substituent at the adjacent 3-position, and I am getting little to no product. What can I do?

  • Possible Cause: Steric hindrance around the reaction center is a major cause of failure in Suzuki-Miyaura couplings. Bulky groups ortho to the coupling site can impede the crucial oxidative addition and reductive elimination steps in the catalytic cycle. Furthermore, the choice of palladium catalyst and ligands is critical for accommodating sterically demanding substrates.[6][7]

  • Solution:

    • Ligand Selection: Standard ligands like triphenylphosphine may not be effective. Switch to bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) or biaryl phosphines (e.g., SPhos, XPhos).[6] N-Heterocyclic Carbene (NHC) ligands are also highly effective for coupling sterically hindered substrates.[8]

    • Catalyst System: The palladium precursor can influence the outcome. Catalysts like Pd(dppf)Cl₂ have shown success in coupling pyrrole boronic acids.[9] For particularly challenging couplings, robust Pd-NHC complexes can be highly efficient.[8]

    • Base and Solvent: The choice of base and solvent is interdependent and crucial. For hindered couplings, stronger bases like t-BuOK or K₃PO₄ are often more effective than Na₂CO₃ or K₂CO₃. Aprotic polar solvents like dioxane or DMF are commonly used.[8]

Table 1: Effect of Palladium Catalyst on a Model Suzuki Coupling
EntryPalladium CatalystLigandBaseSolventYield (%)Reference
1Pd(PPh₃)₄PPh₃K₂CO₃DMELow[9]
2Pd(PPh₃)₂Cl₂PPh₃K₂CO₃DMELow[9]
3Pd(dppf)Cl₂dppfK₂CO₃DMEGood[9]
4Pd₂(dba)₃PCy₃K₃PO₄DioxaneHigh[6]
5[Pd(IPr)(cin)Cl]IPr (NHC)t-BuOKDioxane>99%[8]
(Yields are generalized from literature for sterically demanding substrates and may vary based on specific reactants.)
Issue 3: Difficulty in C-Alkylation of Hindered Pyrroles

Question: I am struggling to alkylate my substituted pyrrole at a specific carbon position due to steric crowding from adjacent groups. What strategies can I employ?

  • Possible Cause: Direct electrophilic alkylation (Friedel-Crafts type) of electron-rich pyrroles can be difficult to control, and steric hindrance can prevent reaction at the desired site. The high reactivity of the pyrrole ring can also lead to polysubstitution or polymerization.[10][11]

  • Solution:

    • Directed Ortho-Metalation (DoM): If the pyrrole has a directing group (e.g., N-sulfonyl, carboxamide), deprotonation with a strong base (like n-BuLi or LDA) followed by quenching with an alkyl halide can provide excellent regioselectivity, even at hindered positions.

    • Protecting Groups: Use a bulky N-protecting group, such as a triisopropylsilyl (TIPS) group, to sterically block the α-positions and direct alkylation to the less hindered β-positions.

    • Transition Metal Catalysis: Modern photoredox-nickel dual catalysis methods have been developed for the C-alkylation of nitroalkanes, which can be precursors to α-tertiary amines, overcoming significant steric barriers.[12] While not a direct pyrrole alkylation, this highlights the power of catalytic methods for constructing hindered C-C bonds.[12] For specific β-alkylation, chiral-at-metal iridium catalysts have been shown to be effective with nitroacrylates as electrophiles.[13]

Frequently Asked Questions (FAQs)

Q1: When is it necessary to use a protecting group on the pyrrole nitrogen?

A1: Using an N-protecting group is advisable under several circumstances:

  • To Prevent N-Functionalization: When using strong bases or electrophiles that could react at the N-H position.

  • To Increase Stability: Unprotected pyrroles can be sensitive to strong acids and prone to polymerization. Electron-withdrawing protecting groups like sulfonyl (e.g., -SO₂Ph, -Ts) or carbamate groups reduce the ring's electron density, increasing its stability.[10][14]

  • To Direct Regioselectivity: An N-protecting group can act as a directing group for metalation at the C2 position. Conversely, a bulky N-protecting group can block the C2/C5 positions, favoring reaction at C3/C4.[5][15]

  • To Improve Solubility: Attaching certain groups can improve the solubility of pyrrole derivatives in common organic solvents.[5]

Strategic Use of Protecting Groups

cluster_0 A Sterically Hindered N-H Pyrrole B 1. Protection (e.g., TsCl, Base) A->B C N-Protected Pyrrole (Stable, Less Reactive) B->C D 2. C-Functionalization (e.g., Acylation, Coupling) C->D E Functionalized N-Protected Pyrrole D->E F 3. Deprotection (e.g., NaOH or Mg) E->F G Final Product F->G

Caption: Workflow showing the use of an N-protecting group strategy.

Q2: My direct synthesis of a polysubstituted pyrrole (e.g., Paal-Knorr) is failing due to steric hindrance. What are some alternative synthetic routes?

A2: When classical condensation methods like the Paal-Knorr synthesis fail with hindered substrates, consider these alternatives:[5]

  • Barton-Zard Pyrrole Synthesis: This method involves the condensation of a nitroalkene with an isocyanoester and is highly effective for creating polysubstituted pyrroles that may be difficult to access otherwise.[5]

  • Transition Metal-Catalyzed Syntheses: Various methods exist, such as the synthesis from dienyl azides using ZnI₂ or Rhodium catalysts, which can tolerate a range of functional groups.[16] Another approach is the Ti-catalyzed [2+2+1] reaction of alkynes and allenes.[17]

  • Multi-step Sequential Functionalization: It is often more practical to synthesize a simpler pyrrole core and introduce bulky substituents sequentially using controlled C-H functionalization, cross-coupling, or directed metalation strategies.[18]

Decision Pathway for Synthesizing Hindered Pyrroles

start Goal: Synthesize Sterically Hindered Pyrrole direct Attempt Direct Synthesis? (e.g., Paal-Knorr) start->direct success Successful direct->success Yes failure Low Yield / Failure direct->failure No alt_route Choose Alternative Route failure->alt_route bz Barton-Zard Synthesis alt_route->bz tm Transition Metal- Catalyzed Cyclization alt_route->tm sequential Sequential Functionalization of a Simple Pyrrole alt_route->sequential

Caption: Decision-making process for synthesizing hindered pyrroles.

Q3: What general reaction conditions can be modified to overcome steric hindrance?

A3: Several parameters can be adjusted:

  • Temperature: Increasing the reaction temperature provides more kinetic energy to overcome the activation barrier imposed by steric hindrance. This is a common strategy but must be balanced against substrate and product stability.[5]

  • Microwave Irradiation: Microwave heating can significantly accelerate reactions by efficiently transferring energy, often leading to higher yields and shorter reaction times, which can be beneficial for sluggish, sterically hindered transformations.[5]

  • Catalyst Choice: Switching to a more active or sterically tailored catalyst is often the most effective strategy. For example, in palladium catalysis, moving from Pd(PPh₃)₄ to catalysts with more sterically demanding and electron-rich ligands can dramatically improve outcomes.[8][9]

  • High Pressure: Applying high pressure can sometimes facilitate reactions where steric hindrance disfavors the transition state volume, although this is less commonly accessible.

Experimental Protocols

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of a Sterically Hindered N-Aryl Pyrrole

This protocol is adapted for synthesizing a pyrrole from a 1,4-dicarbonyl compound and a sterically hindered primary amine.[5]

  • Reactant Preparation: In a 10 mL microwave reaction vial, combine the 1,4-dicarbonyl compound (e.g., hexane-2,5-dione, 1.0 mmol) and the sterically hindered primary amine (e.g., 2,6-diisopropylaniline, 1.1 mmol).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol or glacial acetic acid, 3 mL). Add a catalytic amount of a weak acid, such as glacial acetic acid (0.1 mmol) if not used as the solvent.[5]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes). Monitor the internal pressure to ensure it remains within safe limits.[5]

  • Reaction Monitoring: After the allotted time, cool the vial to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate to check for the consumption of starting materials and the formation of the product.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (20 mL) and wash with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrrole.[5]

Protocol 2: Suzuki Coupling of a Hindered 2-Bromopyrrole using a Pd-NHC Catalyst

This protocol is a general method for coupling sterically demanding substrates.[8]

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the N-protected, hindered 2-bromopyrrole (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (e.g., t-BuOK, 3.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., a robust acenaphthoimidazolylidene palladium complex, 0.01-0.1 mol%).[8]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting bromopyrrole is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the biaryl product.[8]

References

Technical Support Center: Regioselectivity of Electrophilic Substitution on Pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with electrophilic substitution reactions on pyrrole rings. Our goal is to help you improve the regioselectivity of your reactions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why does electrophilic substitution on an unsubstituted pyrrole ring preferentially occur at the C2 (α) position?

A1: Electrophilic substitution on an unsubstituted pyrrole ring favors the C2 and C5 positions due to the greater resonance stabilization of the cationic intermediate (the sigma complex or Wheland intermediate) formed during the reaction.[1][2] Attack at the C2 position allows the positive charge to be delocalized over three resonance structures, including one where the charge is on the nitrogen atom. In contrast, attack at the C3 (β) position results in an intermediate that is only stabilized by two resonance structures.[1] The greater number of resonance structures for the C2-attack intermediate indicates a more stable, lower-energy transition state, leading to a faster reaction rate for substitution at this position.

Q2: I am getting a mixture of C2 and C3 substituted products. How can I improve the selectivity for the C3 position?

A2: Achieving C3 selectivity requires overcoming the inherent electronic preference for C2 substitution. The most common strategies involve the use of a directing group on the pyrrole nitrogen:

  • Bulky N-Protecting Groups: Introducing a sterically demanding group, such as a triisopropylsilyl (TIPS) group, on the nitrogen atom can physically block the C2 and C5 positions. This steric hindrance directs the incoming electrophile to the less hindered C3 or C4 positions.

  • Electron-Withdrawing N-Protecting Groups: An electron-withdrawing group, such as a benzenesulfonyl (-SO₂Ph) or toluenesulfonyl (-Ts) group, deactivates the pyrrole ring towards electrophilic attack. This deactivation can alter the regioselectivity, often favoring substitution at the C3 position, particularly in reactions like Friedel-Crafts acylation when certain Lewis acids are used.

Q3: My reaction is producing a dark, tarry substance, and the yield of the desired product is very low. What is causing this?

A3: The formation of a dark, tarry material is a strong indication of polymerization. Pyrrole is highly activated and electron-rich, making it susceptible to polymerization under acidic conditions, which are common in many electrophilic substitution reactions (e.g., Friedel-Crafts, nitration). To mitigate this:

  • Use Milder Reaction Conditions: Employ lower temperatures and less reactive electrophiles. For example, for nitration, consider using acetyl nitrate instead of a harsh mixture of nitric and sulfuric acids.

  • Control Acidity: If a Lewis acid is required, use it in stoichiometric amounts or consider weaker Lewis acids. The presence of strong Brønsted or Lewis acids can readily initiate the polymerization of the pyrrole ring.

  • N-Protection: Protecting the pyrrole nitrogen with an electron-withdrawing group can reduce the ring's electron density, making it less prone to polymerization.

Q4: I am observing N-substitution (e.g., N-acylation) instead of the desired C-substitution. How can this be prevented?

A4: The nitrogen atom of the pyrrole ring is nucleophilic and can compete with the carbon atoms for the electrophile, especially with reactive electrophiles like acyl chlorides. To prevent N-substitution:

  • Protect the Pyrrole Nitrogen: Before carrying out the electrophilic substitution, protect the nitrogen with a removable group, such as tert-butoxycarbonyl (Boc) or a sulfonyl group. This strategy is particularly important for reactions like Friedel-Crafts acylation.

  • Use of Pyrryl Salts: In some cases, converting the pyrrole to its magnesium or cadmium salt can direct the electrophile towards C-substitution, although a mixture of C2 and C3 products may still be obtained.

Q5: During halogenation of pyrrole, I am getting polyhalogenated products. How can I achieve monohalogenation?

A5: The high reactivity of the pyrrole ring makes it prone to polyhalogenation. To achieve selective monohalogenation:

  • Use Milder Halogenating Agents: Instead of elemental halogens (Br₂, Cl₂), use N-halosuccinimides like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

  • Control Stoichiometry: Use a 1:1 or slightly less than 1:1 molar ratio of the halogenating agent to the pyrrole.

  • Low Temperatures: Conduct the reaction at low temperatures (e.g., -78 °C to 0 °C) to reduce the rate of subsequent halogenation reactions.[2]

  • Enzymatic Halogenation: For highly selective monohalogenation, consider biocatalytic methods using flavin-dependent halogenase enzymes, which can operate under mild conditions and without the need for protecting groups.[3]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of C2 and C3 Isomers)
Possible Cause Solution
Inherent electronic preference of the pyrrole ring.For C2-selectivity, use an unprotected or N-alkyl pyrrole. For C3-selectivity, install a directing group on the nitrogen.
Steric hindrance is insufficient to direct to C3.If using a bulky N-protecting group, ensure it is large enough (e.g., TIPS).
Reaction conditions favor the undesired isomer.Systematically vary the temperature, solvent, and Lewis acid (if applicable) to find the optimal conditions for your desired isomer.
Issue 2: Low or No Yield of Substituted Product
Possible Cause Solution
Decomposition/Polymerization of starting material.Use milder reaction conditions (lower temperature, less acidic catalyst). Consider using an N-protected pyrrole to increase stability.
Electrophile is not reactive enough.If using a deactivated (e.g., N-sulfonyl) pyrrole, a stronger electrophile or more forcing conditions may be necessary.
Deactivation by the N-protecting group is too strong.Choose a less deactivating protecting group if the reaction fails to proceed.
Impure reagents or solvents.Ensure all reagents are pure and solvents are anhydrous, as moisture can quench Lewis acids and electrophiles.

Data Presentation

Table 1: Effect of N-Substituent on the Regioselectivity of Vilsmeier-Haack Formylation

The ratio of α- (C2) to β- (C3) formylated products is primarily controlled by the steric bulk of the 1-substituent.

1-Substituent (N-R) α:β Ratio Total Yield (%)
Methyl>99 : <185
Ethyl>99 : <184
Isopropyl98 : 287
tert-Butyl1 : 9991
Phenyl93 : 790

Data adapted from Candy, C. F.; Jones, R. A.; Wright, P. H. J. Chem. Soc. C 1970, 2563-2567.[4]

Table 2: Effect of Lewis Acid on the Regioselectivity of Friedel-Crafts Acylation of N-p-Toluenesulfonylpyrrole

The choice of Lewis acid significantly impacts the ratio of 3-acyl to 2-acyl products.

Lewis Acid Equivalents of Lewis Acid Solvent Ratio of 3-Acyl : 2-Acyl Product
AlCl₃2.01,2-Dichloroethane>98 : <2
AlCl₃1.01,2-Dichloroethane85 : 15
EtAlCl₂1.51,2-Dichloroethane59 : 34
Et₂AlCl1.51,2-Dichloroethane0 : 100
SnCl₄1.51,2-DichloroethanePredominantly 2-Acyl
BF₃·OEt₂1.51,2-DichloroethanePredominantly 2-Acyl

Data adapted from Huffman, J. W.; Smith, V. J.; Padgett, L. W. Tetrahedron 2008, 64 (10), 2104–2112.[5]

Experimental Protocols

Protocol 1: Synthesis of 1-(Triisopropylsilyl)pyrrole (N-TIPS-pyrrole)

This protocol describes the introduction of a bulky TIPS protecting group to direct subsequent electrophilic substitution to the C3 position.

  • Setup: To an oven-dried round-bottom flask under an argon or nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Add pyrrole (1.0 eq.) to the cooled THF. Then, slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq.) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Silylation: Slowly add triisopropylsilyl chloride (TIPSCl, 1.1 eq.) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching and Extraction: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(triisopropylsilyl)pyrrole as a colorless liquid.

Protocol 2: C3-Formylation of N-TIPS-pyrrole (Vilsmeier-Haack Reaction)

This protocol achieves formylation at the C3 position by utilizing the steric bulk of the N-TIPS group.

  • Vilsmeier Reagent Formation: In a two-necked flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Addition of Pyrrole: Add a solution of 1-(triisopropylsilyl)pyrrole (1.0 eq.) in anhydrous DMF to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 40-60 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Hydrolysis: Cool the reaction mixture to 0 °C and carefully add a solution of sodium acetate in water to hydrolyze the iminium salt intermediate.

  • Workup and Extraction: Stir the mixture vigorously for 1 hour. Extract the product with an organic solvent such as diethyl ether (3x).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification and Deprotection: Concentrate the solvent under reduced pressure. The crude 3-formyl-1-(triisopropylsilyl)pyrrole can be purified by column chromatography. The TIPS group can then be removed by treatment with tetra-n-butylammonium fluoride (TBAF) in THF to yield 3-formylpyrrole.

Protocol 3: C3-Acylation of 1-(Phenylsulfonyl)pyrrole (Friedel-Crafts Acylation)

This protocol uses an electron-withdrawing N-sulfonyl group to direct acylation to the C3 position.

  • Setup: To an oven-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous 1,2-dichloroethane or dichloromethane. Add aluminum chloride (AlCl₃, 1.5 eq.) and cool the suspension to 0 °C.

  • Addition of Reagents: Add a solution of 1-(phenylsulfonyl)pyrrole (1.0 eq.) in the reaction solvent to the AlCl₃ suspension and stir for 30 minutes at 0 °C.

  • Acylation: Add the desired acyl chloride (1.2 eq.) dropwise via the dropping funnel.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature. Monitor the progress by TLC.

  • Quenching: Once the reaction is complete, pour the mixture slowly and carefully into a beaker containing ice and concentrated HCl with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the 3-acyl-1-(phenylsulfonyl)pyrrole. The phenylsulfonyl group can be removed under mild alkaline hydrolysis (e.g., NaOH in methanol/water) to yield the 3-acylpyrrole.[5]

Visualizations

G cluster_c2 Attack at C2 (Favored) cluster_c3 Attack at C3 (Disfavored) Pyrrole_C2 Pyrrole + E⁺ Intermediate_C2 Sigma Complex (C2) Pyrrole_C2->Intermediate_C2 Resonance_C2_1 Resonance Form 1 Intermediate_C2->Resonance_C2_1 3 resonance forms Resonance_C2_2 Resonance Form 2 Intermediate_C2->Resonance_C2_2 Resonance_C2_3 Resonance Form 3 (N⁺) Intermediate_C2->Resonance_C2_3 Product_C2 C2-Substituted Pyrrole Intermediate_C2->Product_C2 -H⁺ Pyrrole_C3 Pyrrole + E⁺ Intermediate_C3 Sigma Complex (C3) Pyrrole_C3->Intermediate_C3 Resonance_C3_1 Resonance Form 1 Intermediate_C3->Resonance_C3_1 2 resonance forms Resonance_C3_2 Resonance Form 2 Intermediate_C3->Resonance_C3_2 Product_C3 C3-Substituted Pyrrole Intermediate_C3->Product_C3 -H⁺

Caption: Mechanism of electrophilic substitution on pyrrole.

G start Desired Substitution Position? c2_pos C2-Substitution start->c2_pos C2 c3_pos C3-Substitution start->c3_pos C3 strategy_c2 Use N-unprotected or N-alkyl pyrrole. Proceed with standard electrophilic substitution. c2_pos->strategy_c2 strategy_c3 Choose a directing strategy c3_pos->strategy_c3 steric Steric Hindrance strategy_c3->steric Steric electronic Electronic Deactivation strategy_c3->electronic Electronic protocol_steric Install bulky N-substituent (e.g., -TIPS). Blocks C2/C5 positions. steric->protocol_steric protocol_electronic Install electron-withdrawing N-substituent (e.g., -SO₂Ph). Favors C3 with specific reagents (e.g., Friedel-Crafts). electronic->protocol_electronic

Caption: Workflow for controlling regioselectivity.

G start Problem Encountered issue1 Poor Regioselectivity (Mixture of Isomers) start->issue1 issue2 Low/No Yield (Polymerization) start->issue2 issue3 Polyhalogenation start->issue3 solution1a Install N-directing group: - Bulky (TIPS) for C3 - EWD (-SO₂Ph) for C3 issue1->solution1a solution1b Optimize conditions: - Change Lewis acid - Vary temperature/solvent issue1->solution1b solution2a Use milder conditions: - Lower temperature - Weaker acid catalyst issue2->solution2a solution2b Use N-protected pyrrole to reduce ring activity issue2->solution2b solution3a Use milder reagent (e.g., NBS instead of Br₂) issue3->solution3a solution3b Control stoichiometry (1:1) and use low temperature issue3->solution3b

Caption: Troubleshooting common experimental issues.

References

Troubleshooting low conversion rates in microwave-assisted synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in microwave-assisted synthesis.

My reaction shows low or no conversion. Where do I start troubleshooting?

Low or no conversion in a microwave-assisted synthesis can stem from several factors, ranging from incorrect reaction parameters to issues with the reagents or equipment. A systematic approach is the most effective way to identify and resolve the issue. Start by verifying the fundamental aspects of your experimental setup and then move to optimizing the reaction conditions.

Initial Checks:

  • Reagents and Stoichiometry: Double-check the concentrations, purity, and stoichiometry of all your reactants and catalysts. Ensure that starting materials have not degraded.

  • Vial Sealing: Confirm that the microwave vial is properly sealed to prevent the loss of volatile solvents or reagents, which is crucial when heating above the solvent's boiling point.[1][2][3]

  • Stirring: Ensure that the magnetic stir bar is of an appropriate size for the vial and is spinning effectively to ensure homogeneous heating and prevent the formation of hotspots.[4][5][6] Inefficient agitation can lead to significant temperature gradients within the reaction mixture.[4]

  • Temperature Measurement: Verify that the temperature sensor (IR or fiber optic) is clean and correctly calibrated to ensure accurate readings.[7][8]

Troubleshooting Workflow: If the initial checks do not resolve the issue, follow a systematic optimization process. The diagram below outlines a logical workflow for troubleshooting low conversion rates.

cluster_start Start cluster_checks Initial Verification cluster_optimization Parameter Optimization cluster_advanced Advanced Troubleshooting cluster_end Finish start Low Conversion Observed reagents Check Reagents & Stoichiometry start->reagents seal Verify Vial Seal reagents->seal Reagents OK end Successful Conversion reagents->end Reagent Issue Found stir Check Stirring seal->stir Seal OK seal->end Sealing Issue Found solvent Optimize Solvent stir->solvent Stirring OK stir->end Stirring Issue Found temp_time Optimize Temperature & Time solvent->temp_time Solvent OK solvent->end New Solvent Works power Adjust Power Settings temp_time->power Temp/Time OK temp_time->end Optimized hotspots Investigate Hotspots/ Degradation power->hotspots Power OK power->end Optimized monitoring Implement Reaction Monitoring hotspots->monitoring No Degradation hotspots->end Issue Resolved monitoring->end Optimized cluster_input Input cluster_high High Polarity Path cluster_low Low Polarity Path cluster_output Output reactants Reactants are Polar? high_absorber Select High/Medium Absorbing Solvent (e.g., EtOH, DMF) reactants->high_absorber Yes low_absorber Select Low Absorbing Solvent (e.g., Toluene) reactants->low_absorber No run_reaction Run Test Reaction high_absorber->run_reaction use_susceptor Use Susceptor (e.g., SiC vial) or Polar Additive low_absorber->use_susceptor use_susceptor->run_reaction start Start Optimization set_temp Set Constant Temperature (e.g., 120 °C) start->set_temp run_time Run Reactions at Variable Times (10, 20, 30 min) set_temp->run_time analyze_time Analyze Conversion vs. Time run_time->analyze_time optimal_time Determine Optimal Time analyze_time->optimal_time set_time Set Optimal Time optimal_time->set_time Optimum Found run_temp Run Reactions at Variable Temperatures (120, 140, 160 °C) set_time->run_temp analyze_temp Analyze Conversion vs. Temp run_temp->analyze_temp optimal_temp Determine Optimal Temp analyze_temp->optimal_temp finish Optimal Conditions Found optimal_temp->finish Optimum Found cluster_vial Microwave Vial cluster_bulk Bulk Solution (e.g., Toluene) cluster_hotspot Hotspot catalyst Catalyst Particle (Strong Absorber) catalyst->a Heat Conduction mw Microwave Irradiation mw->catalyst Selective Heating

References

Validation & Comparative

A Comparative Analysis of Carboxylic Group Reactivity in 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of the two distinct carboxylic acid functionalities in 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid. The presence of both a pyrrole-3-carboxylic acid and a 2-carboxymethyl acetic acid moiety on the same scaffold presents a challenge in regioselective chemical synthesis. Understanding the differential reactivity of these groups is crucial for the targeted design and synthesis of novel pyrrole derivatives for pharmaceutical and agrochemical applications.[1] This document summarizes available experimental data, explores the underlying electronic and steric factors, and provides detailed experimental protocols for the selective functionalization of this versatile building block.

Comparative Reactivity Analysis

Experimental evidence indicates a notable difference in the reactivity of the two carboxylic acid groups of this compound. The carboxylic acid of the carboxymethyl group at the 2-position is more susceptible to nucleophilic attack than the carboxylic acid directly attached to the pyrrole ring at the 3-position.

A key study demonstrated the selective amidation of the 2-carboxymethyl group when the diacid was reacted with benzylamine in the presence of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as a coupling agent and N,N-Diisopropylethylamine (DIPEA) as a base.[2] The successful synthesis and structural integrity of the resulting product, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, were confirmed through various analytical techniques, including NMR and mass spectrometry.[2] This preferential reaction highlights the enhanced reactivity of the acetic acid-type carboxyl group.

Table 1: Summary of Quantitative Reactivity Data

Carboxylic Group PositionRelative ReactivitySupporting Evidence
2-CarboxymethylHigherSelective amide formation with benzylamine using TBTU/DIPEA.[2]
3-Carboxylic AcidLowerRemained unreacted under the same amidation conditions.[2]

Factors Influencing Differential Reactivity

The observed regioselectivity can be attributed to a combination of electronic and steric effects.

Electronic Effects:

The acidity of a carboxylic acid, a key determinant of its reactivity in many reactions, is influenced by the electronic nature of its substituent. The pKa of a typical carboxylic acid is in the range of 4-5. Electron-withdrawing groups stabilize the carboxylate anion through an inductive effect, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups destabilize the carboxylate anion and decrease acidity.

In the case of this compound:

  • 3-Carboxylic Acid: The pyrrole ring itself is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing the electron density at the carbon atoms. This electron-donating character of the pyrrole ring is expected to slightly decrease the acidity of the carboxylic acid at the 3-position compared to a carboxylic acid on a less electron-rich ring.

  • 2-Carboxymethyl Group: The carboxylic acid of the carboxymethyl group is an acetic acid derivative. The pyrrole ring is attached to the α-carbon. While the pyrrole ring is electron-rich, the inductive effect diminishes with distance. The acidity of this group will be influenced by the electron-withdrawing character of the pyrrole ring at the alpha position. The pKa of pyrrole-2-carboxylic acid is approximately 4.45. While not directly comparable, it gives an indication of the electronic influence of the pyrrole ring on an adjacent carboxyl group. The methylene spacer in the 2-carboxymethyl group will modulate this electronic effect.

Steric Hindrance:

Steric hindrance plays a significant role in determining the accessibility of the carboxylic acid groups to incoming reagents.

  • 3-Carboxylic Acid: The carboxylic acid at the 3-position is situated between the methyl group at the 1-position and the carboxymethyl group at the 2-position. This arrangement can create a more sterically crowded environment, potentially hindering the approach of a nucleophile or the formation of a bulky activated intermediate with the coupling reagent.

  • 2-Carboxymethyl Group: The carboxylic acid of the carboxymethyl group is attached to a flexible methylene spacer, which positions it further away from the pyrrole ring and the adjacent substituents. This greater degree of freedom and reduced steric crowding make the carbonyl carbon more accessible to attack.

The interplay of these electronic and steric factors is visualized in the following diagram:

G Factors Influencing Carboxylic Acid Reactivity cluster_factors Influencing Factors cluster_groups Carboxylic Groups cluster_reactivity Resulting Reactivity Electronic Effects Electronic Effects 2-Carboxymethyl 2-Carboxymethyl Electronic Effects->2-Carboxymethyl Less influenced by ring electron donation 3-Carboxylic Acid 3-Carboxylic Acid Electronic Effects->3-Carboxylic Acid Influenced by electron-rich pyrrole ring Steric Hindrance Steric Hindrance Steric Hindrance->2-Carboxymethyl Lower steric hindrance (flexible spacer) Steric Hindrance->3-Carboxylic Acid Higher steric hindrance (adjacent substituents) Higher Reactivity Higher Reactivity 2-Carboxymethyl->Higher Reactivity Lower Reactivity Lower Reactivity 3-Carboxylic Acid->Lower Reactivity

A diagram illustrating the electronic and steric factors affecting the reactivity of the two carboxylic groups.

Experimental Protocols

The following is a detailed methodology for the selective amidation of the 2-carboxymethyl group of this compound, as adapted from the literature.[2]

Selective Amidation of the 2-Carboxymethyl Group

Materials:

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzylamine

  • Dichloromethane (DCM), anhydrous

  • Microwave reactor

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a microwave-safe vessel.

  • Add TBTU (2.0 eq) and DIPEA (0.24 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid groups.

  • Add benzylamine (1.2 eq) to the reaction mixture.

  • Seal the vessel and heat the reaction in a microwave reactor at 30°C for 5 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or preparative HPLC, to isolate the desired 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid.

The workflow for this selective amidation is depicted below:

G Experimental Workflow for Selective Amidation A 1. Dissolve Diacid in DCM B 2. Add TBTU and DIPEA A->B C 3. Stir for 15 min (Activation) B->C D 4. Add Benzylamine C->D E 5. Microwave Irradiation (30°C, 5 min) D->E F 6. Reaction Monitoring (TLC/HPLC) E->F G 7. Work-up and Purification F->G H Isolated Product: 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid G->H

A flowchart of the experimental procedure for the selective amidation of the 2-carboxymethyl group.

Conclusion

The available evidence strongly suggests that the 2-carboxymethyl group of this compound is more reactive towards nucleophilic attack, specifically in amidation reactions, than the 3-carboxylic acid group. This difference in reactivity is primarily attributed to the reduced steric hindrance and potentially more favorable electronic environment of the carboxymethyl group. This understanding allows for the regioselective functionalization of this diacid, providing a valuable tool for medicinal chemists and researchers in the development of novel, complex pyrrole-based molecules. Further quantitative studies, such as the determination of the individual pKa values of the two carboxylic acid groups, would provide a more complete picture of their relative reactivity.

References

Comparative Guide to Analytical Methods for (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid is crucial for pharmacokinetic studies, quality control, and stability testing. This guide provides a comparative overview of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS). The selection between these methods often depends on the required sensitivity, selectivity, and sample matrix complexity.

Methodology Comparison

The choice between HPLC-UV and UPLC-MS/MS hinges on the specific requirements of the analysis. HPLC-UV is a robust and widely available technique suitable for routine analysis and quantification at moderate concentrations. In contrast, UPLC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies where low detection limits are essential.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a cost-effective and reliable method for the quantification of analytes that possess a UV chromophore. Given the pyrrole ring structure in (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid, UV detection is a viable approach. This method is often employed in quality control settings for the analysis of bulk drug substances and pharmaceutical formulations.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS combines the high separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for analyzing complex matrices, such as plasma or tissue homogenates, and for quantifying the analyte at very low concentrations. The use of smaller particle sizes in UPLC columns results in faster analysis times and improved resolution compared to conventional HPLC.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the analysis of a polar acidic compound like (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid. These values are representative and may vary based on specific instrumentation and experimental conditions.

Performance ParameterHPLC-UV MethodUPLC-MS/MS Method
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~0.3 ng/mL
Selectivity Good, potential for interference from co-eluting compoundsExcellent, highly selective due to mass-based detection
Analysis Run Time 10 - 15 minutes2 - 5 minutes
Solvent Consumption HigherLower

Experimental Protocols

Detailed methodologies for both HPLC-UV and UPLC-MS/MS are provided below. These protocols are based on established methods for similar polar acidic and pyrrole-containing compounds.[1][2][3]

HPLC-UV Method Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 70% 20 mM phosphate buffer (pH 3.0) and 30% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 225 nm.[3]

  • Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm membrane filter, and injected into the HPLC system.

UPLC-MS/MS Method Protocol
  • Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI negative.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions.

  • Sample Preparation: For biological samples, a protein precipitation step with acetonitrile followed by centrifugation is typically performed. The supernatant is then diluted and injected. For simpler matrices, a "dilute-and-shoot" approach may be sufficient.

Visualizations

The following diagrams illustrate the experimental workflows for the HPLC-UV and UPLC-MS/MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC C18 C18 Column (5 µm) HPLC->C18 UV UV Detector (225 nm) C18->UV Chromatogram Chromatogram UV->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for HPLC-UV analysis.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing BioSample Biological Sample Precipitate Protein Precipitation BioSample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute UPLC UPLC System Dilute->UPLC C18_UPLC C18 Column (1.7 µm) UPLC->C18_UPLC MSMS Tandem Mass Spec (ESI-) C18_UPLC->MSMS MassSpecData Mass Spectra MSMS->MassSpecData Quantification_MS Quantification (MRM) MassSpecData->Quantification_MS

Caption: Workflow for UPLC-MS/MS analysis.

References

A Comparative Guide to HMBC and NOESY NMR for the Structural Confirmation of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the structural elucidation of organic compounds, particularly for heterocyclic systems like pyrrole derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. Among the suite of 2D NMR techniques, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are pivotal for unambiguously confirming molecular structures. This guide provides a detailed comparison of HMBC and NOESY analysis for the structural confirmation of pyrrole derivatives, complete with experimental protocols and data presentation for researchers, scientists, and drug development professionals.

Introduction to HMBC and NOESY

HMBC and NOESY are powerful 2D NMR experiments that reveal correlations between different nuclei within a molecule. However, the nature of the information they provide is fundamentally different:

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique detects correlations between protons and carbons that are separated by two or three bonds (and sometimes up to four). It is a through-bond correlation experiment, meaning the interaction is mediated by the electrons in the chemical bonds connecting the nuclei. HMBC is crucial for assembling the carbon skeleton of a molecule and for assigning the positions of substituents, especially on quaternary carbons that lack directly attached protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, typically within 5 Å, irrespective of whether they are connected by chemical bonds. It is a through-space correlation experiment based on the Nuclear Overhauser Effect (NOE). NOESY is invaluable for determining the stereochemistry and conformation of a molecule.

The complementary nature of these two techniques provides a robust method for the complete and accurate structure determination of pyrrole derivatives.

Case Study: N-Acetylpyrrole

To illustrate the comparative power of HMBC and NOESY, we will consider the expected correlations for a simple pyrrole derivative, N-acetylpyrrole. The structure and numbering are shown below:

Structure of N-Acetylpyrrole

Based on typical chemical shifts for N-acetylpyrrole, we can predict the key correlations that would be observed in HMBC and NOESY spectra.

Table 1: Comparison of Expected HMBC and NOESY Correlations for N-Acetylpyrrole

Correlation Type HMBC (Through-Bond) NOESY (Through-Space) Information Gained
Methyl Protons (H6) to Pyrrole Ring H6 to C2 and C5H6 to H2 and H5Confirms the attachment of the acetyl group to the nitrogen and indicates the proximity of the methyl group to the α-protons of the pyrrole ring.
Methyl Protons (H6) to Carbonyl Carbon H6 to C7-Confirms the connectivity within the acetyl group.
Pyrrole α-Protons (H2/H5) to Pyrrole Carbons H2/H5 to C3/C4 and C5/C2H2 to H3 and H5 to H4Establishes the connectivity within the pyrrole ring. The NOESY correlations confirm the adjacent positions of the protons on the ring.
Pyrrole β-Protons (H3/H4) to Pyrrole Carbons H3/H4 to C2/C5 and C4/C3H3 to H2 and H4 to H5Further confirms the connectivity within the pyrrole ring.

Experimental Protocols

Detailed methodologies for acquiring high-quality HMBC and NOESY spectra are crucial for reliable structural analysis.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Sample Purity: The sample should be of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent: Use a high-quality deuterated solvent that completely dissolves the sample. Common choices for pyrrole derivatives include CDCl₃, DMSO-d₆, and Acetone-d₆. The choice of solvent can sometimes help to resolve overlapping signals.

  • Concentration: For 2D NMR experiments like HMBC and NOESY, a higher concentration is generally required compared to 1D ¹H NMR. A concentration of 15-25 mg in 0.6-0.7 mL of solvent is a good starting point for small molecules.

  • Degassing: For NOESY experiments, it is highly recommended to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect. This can be done by several freeze-pump-thaw cycles.

HMBC Experiment

The HMBC experiment is designed to detect long-range ¹H-¹³C correlations.

  • Pulse Program: A common pulse program is hmbcgplpndqf on Bruker spectrometers, which incorporates gradients for coherence selection and a low-pass filter to suppress one-bond correlations.

  • Key Parameters:

    • CNST13 (or similar): This parameter is set to optimize for a range of long-range coupling constants (ⁿJCH). A typical value is 8 Hz, which is a compromise for detecting correlations from couplings in the range of 2-15 Hz. To ensure all correlations are observed, it can be beneficial to run two HMBC experiments with different delay values, for example, optimized for 5 Hz and 10 Hz.

    • Spectral Width (SW): The ¹H dimension should cover all proton signals, and the ¹³C dimension should encompass all carbon signals, including the carbonyl region (up to ~220 ppm).

    • Number of Scans (NS): Should be a multiple of 2. The exact number depends on the sample concentration and the desired signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds is typical to allow for relaxation of the nuclei between scans.

NOESY Experiment

The NOESY experiment is optimized to detect through-space correlations.

  • Pulse Program: A phase-sensitive gradient-enhanced sequence such as noesygpph is commonly used. For small to medium-sized molecules, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment might be preferable if the NOE is close to zero.

  • Key Parameters:

    • Mixing Time (d8 or p15): This is the most critical parameter in a NOESY experiment. It is the period during which the NOE effect builds up. For small molecules (MW < 600), a longer mixing time of 0.5-1.0 seconds is generally used. The optimal time depends on the molecular weight and the distances of interest.

    • Spectral Width (SW): Both dimensions will correspond to the proton chemical shift range.

    • Number of Scans (NS): Should be a multiple of 8 for standard NOESY experiments.

    • Sample Rotation: The sample should not be spun during a NOESY experiment to avoid modulation of the dipolar couplings.

Visualizing the Workflow and Correlations

Graphviz diagrams can effectively illustrate the logical workflow of structure elucidation and the specific correlations observed.

Structure_Elucidation_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis Sample Pyrrole Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Degas Degas Sample (for NOESY) Dissolve->Degas NMR NMR Spectrometer Degas->NMR HMBC_acq Acquire HMBC Spectrum NMR->HMBC_acq NOESY_acq Acquire NOESY Spectrum NMR->NOESY_acq HMBC_data HMBC Data: Through-Bond Correlations HMBC_acq->HMBC_data NOESY_data NOESY Data: Through-Space Correlations NOESY_acq->NOESY_data Structure Structure Confirmation HMBC_data->Structure NOESY_data->Structure

Caption: Workflow for structure confirmation using HMBC and NOESY.

Caption: Key HMBC and NOESY correlations for N-acetylpyrrole.

Conclusion

HMBC and NOESY are powerful, complementary NMR techniques that, when used in combination, provide a comprehensive picture of a molecule's structure. For pyrrole derivatives, HMBC is essential for establishing the carbon framework and the positions of substituents, while NOESY is critical for determining the relative stereochemistry and conformation. By following rigorous experimental protocols and carefully analyzing the resulting correlation data, researchers can confidently confirm the structures of novel pyrrole-containing compounds.

A Researcher's Guide to Coupling Agents for Amide Synthesis with Pyrrole Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of amide bonds is a critical step in the creation of novel therapeutics. Pyrrole dicarboxylic acids, key scaffolds in many biologically active molecules, present unique challenges in amide synthesis. This guide provides a comparative analysis of common coupling reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your research needs.

The choice of coupling agent can significantly impact reaction yield, purity, and scalability. This is particularly true for electron-rich and sterically hindered substrates like pyrrole dicarboxylic acids. Below, we compare the performance of several widely used coupling agents and provide insights into their mechanisms of action.

Performance Comparison of Common Coupling Agents

The following table summarizes the key characteristics and performance of common coupling agents for amide synthesis, with specific considerations for their application with pyrrole dicarboxylic acids. While direct comparative studies on a single pyrrole dicarboxylic acid substrate are limited, this table extrapolates data from general amide synthesis and specific examples involving pyrrole derivatives.

Coupling ReagentClassTypical YieldReaction TimeKey AdvantagesKey Disadvantages
HATU Uronium/Aminium SaltExcellent1-4 hoursHigh efficiency, low racemization, fast reaction times.[1]High cost, potential for side reactions with primary amines if not pre-activated.[2]
HBTU Uronium/Aminium SaltVery Good1-6 hoursGood performance, less expensive than HATU.[3]Can be less effective than HATU for challenging couplings.
PyBOP Phosphonium SaltGood to Very Good2-12 hoursEfficient for sterically hindered substrates, byproducts are generally less hazardous than BOP.[1]Can be less reactive than uronium salts, removal of phosphine oxide byproduct can be difficult.
EDC/HOBt CarbodiimideGood4-24 hoursCost-effective, water-soluble urea byproduct is easily removed by aqueous workup.[4]Slower reaction times, potential for racemization without an additive like HOBt.[1]

Experimental Protocols

Below are detailed experimental protocols for amide synthesis with a generic pyrrole dicarboxylic acid using two of the most effective and commonly employed coupling agents.

Protocol 1: Amide Synthesis using HATU

This protocol is suitable for achieving high yields and short reaction times.

Materials:

  • Pyrrole-2,5-dicarboxylic acid

  • Amine (2.2 equivalents)

  • HATU (2.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrrole-2,5-dicarboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (2.1 equivalents) and DIPEA (4.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]

  • Add the amine (2.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Synthesis using EDC/HOBt

This protocol offers a cost-effective alternative, particularly for larger-scale syntheses.

Materials:

  • Pyrrole-2,5-dicarboxylic acid

  • Amine (2.2 equivalents)

  • EDC·HCl (2.4 equivalents)

  • HOBt (2.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a stirred solution of pyrrole-2,5-dicarboxylic acid (1.0 equivalent) and HOBt (2.2 equivalents) in anhydrous DCM or DMF in a flask under an inert atmosphere, add EDC·HCl (2.4 equivalents).[5]

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the amine (2.2 equivalents) followed by DIPEA (3.0 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.

  • The organic phase should be washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by column chromatography.

Visualizing the Chemistry: Workflows and Mechanisms

To better understand the processes involved in amide synthesis, the following diagrams illustrate a general experimental workflow and the mechanisms of action for the two major classes of coupling agents.

G cluster_workflow Experimental Workflow for Amide Coupling A Dissolve Pyrrole Dicarboxylic Acid in Anhydrous Solvent B Add Coupling Reagent and Base A->B C Pre-activation (if applicable) B->C D Add Amine C->D E Reaction Monitoring (TLC/LC-MS) D->E F Aqueous Workup E->F G Purification (Column Chromatography) F->G

A generalized experimental workflow for amide synthesis.

G cluster_mechanisms Mechanisms of Common Coupling Agents cluster_uronium Uronium/Aminium Salt (e.g., HATU) cluster_carbodiimide Carbodiimide (e.g., EDC/HOBt) U1 Carboxylic Acid U3 Active Ester Intermediate U1->U3 + HATU/Base U2 HATU + Base U5 Amide Product U3->U5 + Amine U4 Amine C1 Carboxylic Acid C3 O-Acylisourea Intermediate C1->C3 + EDC C2 EDC C5 Active HOBt Ester C3->C5 + HOBt C4 HOBt C7 Amide Product C5->C7 + Amine C6 Amine

Simplified mechanisms of amide bond formation.

References

Efficacy of different purification techniques for polar pyrrole compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with polar pyrrole compounds, achieving high purity is paramount for accurate downstream applications and the development of safe and effective therapeutics. The inherent polarity of these molecules, however, can present significant challenges during purification. This guide provides a comparative overview of common purification techniques, supported by available experimental data, to aid in the selection of the most effective method for your specific needs.

Comparison of Purification Technique Efficacy

The selection of a purification strategy depends on several factors, including the initial purity of the crude material, the scale of the purification, and the specific impurities present. The following table summarizes quantitative data from various studies on the efficacy of different techniques for purifying pyrrole and its derivatives. It is important to note that a direct head-to-head comparison under identical conditions is often unavailable in the literature; therefore, the presented data is compiled from different experimental contexts.

Purification TechniqueCompound TypeScalePurity AchievedYield/RecoveryKey AdvantagesCommon Impurities Removed
Acid Treatment followed by Distillation Crude PyrroleNot Specified>99% (pyrrolidine content <0.1%)[1][2][3]~95% recovery of initial pyrrole[2]Highly effective for removing basic impurities.Basic impurities (e.g., pyrrolidine).[1]
Fractional Vacuum Distillation Substituted Pyrrole> 50 g90-98%[4]70-90%[4]Suitable for large-scale purification and removal of non-volatile impurities.[4]Non-volatile impurities like polymers and salts.[4]
Flash Column Chromatography Substituted Pyrrole< 1 gHigh (not quantified)VariableEffective for small-scale, high-purity separations and resolving isomers.[4][5]Co-eluting impurities, isomers.[4]
Recrystallization Pyrrole DerivativesMedium to large scaleHigh (not quantified)VariableGood for removing minor impurities from a solid compound.[6]Soluble impurities.
Solid-Phase Extraction (SPE) Polar Analytes in PlasmaAnalyticalNot Applicable90.7% and 92.4% recovery[7]High selectivity and sensitivity for specific analytes in complex matrices.[7]Matrix components.
Liquid-Liquid Extraction (LLE) Pyrrole from HydrocarbonLab ScaleHigh SelectivityGood Capacity (with IL-IL mixtures)[8]Effective for separating compounds based on differential solubility.[8][9]Compounds with different polarity.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting purification techniques. Below are protocols for key methods discussed.

Acid Treatment Followed by Distillation for Crude Pyrrole

This method is particularly effective for removing basic impurities like pyrrolidine from crude pyrrole.

Protocol:

  • To the crude pyrrole mixture, add an aqueous solution of a mineral acid (e.g., 10-30% sulfuric acid) or a carboxylic acid (e.g., 60-95% formic acid). The amount of acid should be sufficient to neutralize the basic impurities.[1]

  • The mixture is then subjected to distillation under reduced pressure.[1][2]

  • The more basic pyrrolidine is converted into a non-volatile salt and remains in the distillation flask, while the pyrrole is distilled off.[1]

  • Collect the pyrrole fraction at the appropriate boiling point under the applied vacuum. For instance, a main fraction with >99% pyrrole can be obtained at a head temperature of 84°C under 200 mbar, which can be further reduced to 40 mbar.[3]

Flash Column Chromatography for Substituted Pyrroles

This technique is ideal for small-scale purification and for separating compounds with similar polarities.

Protocol:

  • Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate) and pack the chromatography column.[4]

  • Sample Loading: Dissolve the crude pyrrole derivative in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.[4]

  • Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[10]

Solid-Phase Extraction (SPE) using Polypyrrole

This protocol is an example of using a pyrrole-based polymer for the extraction of polar compounds from aqueous samples.

Protocol:

  • Sorbent Preparation: A pyrrole-based polymer, such as polypyrrole (PPy), is synthesized and packed into an SPE cartridge.[11]

  • Conditioning: The SPE cartridge is conditioned by passing a suitable solvent through it to activate the sorbent.[12]

  • Sample Loading: The aqueous sample containing the polar pyrrole compounds is passed through the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a weak solvent to remove any unbound impurities.

  • Elution: The retained polar pyrrole compounds are eluted from the cartridge using a stronger, appropriate solvent.

  • Analysis: The eluted sample is then analyzed, for example, by gas chromatography-mass spectrometry (GC-MS).[11]

Visualizing the Purification Workflow

The following diagram illustrates a general experimental workflow for the purification of a crude polar pyrrole compound, incorporating several of the techniques discussed.

Purification_Workflow cluster_crude Crude Product cluster_primary Primary Purification cluster_secondary Secondary Purification cluster_final Final Product Crude Crude Polar Pyrrole Compound Primary_Choice Scale & Impurity Profile Crude->Primary_Choice Distillation Distillation (Vacuum/Fractional) Primary_Choice->Distillation Large Scale, Non-volatile Impurities LLE Liquid-Liquid Extraction Primary_Choice->LLE Different Solubilities Acid_Wash Acid Wash Primary_Choice->Acid_Wash Basic Impurities Secondary_Choice Purity Requirement Distillation->Secondary_Choice LLE->Secondary_Choice Acid_Wash->Distillation Chromatography Column Chromatography Secondary_Choice->Chromatography High Purity Needed Recrystallization Recrystallization Secondary_Choice->Recrystallization Solid Compound Pure_Compound Pure Polar Pyrrole Compound Secondary_Choice->Pure_Compound Sufficiently Pure Chromatography->Pure_Compound Recrystallization->Pure_Compound

Caption: A general workflow for the purification of polar pyrrole compounds.

References

A Researcher's Guide to Comparing the Biological Activity of 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the systematic evaluation and comparison of the biological activities of novel derivatives of 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid. Due to the limited availability of direct comparative data in published literature, this document outlines the essential experimental protocols and data presentation formats to facilitate such a comparison.

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The bifunctional nature of this compound, featuring two carboxylic acid groups, offers a versatile platform for chemical modification and the synthesis of novel derivatives, particularly amides.[1][3] While the specific biological activities of the parent compound are not extensively documented, its derivatives are of significant interest for developing new therapeutic agents.[1]

Comparative Data on Biological Activity

To facilitate a direct comparison of newly synthesized derivatives, all quantitative biological activity data should be systematically organized. The following table provides a template for summarizing key metrics such as the half-maximal inhibitory concentration (IC50) for cytotoxicity or enzyme inhibition, and the minimum inhibitory concentration (MIC) for antimicrobial activity. Researchers can populate this table with their experimental findings.

Derivative IDStructure/ModificationTarget Cell Line/Enzyme/MicrobeAssay TypeIC50 (µM)MIC (µg/mL)Notes
Parent This compounde.g., MCF-7MTTReference Compound
D-001 e.g., 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acide.g., MCF-7MTTAmide derivative at the 2-carboxymethyl position
D-002 e.g., Amide at 3-carboxye.g., MCF-7MTT
D-003 e.g., Ester at 2-carboxymethyle.g., Staphylococcus aureusBroth Microdilution
D-004 e.g., Ester at 3-carboxye.g., Staphylococcus aureusBroth Microdilution
Control e.g., Doxorubicine.g., MCF-7MTTPositive control for cytotoxicity
Control e.g., Ciprofloxacine.g., Staphylococcus aureusBroth MicrodilutionPositive control for antibacterial activity

Experimental Workflow for Derivative Screening

A systematic approach is crucial for the efficient evaluation of a library of new derivatives. The following workflow outlines the key stages from initial synthesis to in-depth biological characterization.

Experimental Workflow Experimental Workflow for Derivative Screening cluster_synthesis Synthesis & Purification cluster_screening Primary Screening cluster_dose_response Dose-Response & Selectivity cluster_moa Mechanism of Action Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Assay High-Throughput Primary Assay (e.g., Cytotoxicity @ single concentration) Purification->Primary_Assay Dose_Response Dose-Response Assays (IC50/MIC Determination) Primary_Assay->Dose_Response Selectivity Selectivity Profiling (e.g., Normal vs. Cancer Cells) Dose_Response->Selectivity MOA_Studies Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) Selectivity->MOA_Studies

Caption: A logical workflow for the synthesis, screening, and characterization of novel pyrrole derivatives.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., human cancer cell lines like MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay

Many pyrrole derivatives are known to be kinase inhibitors. A luminescence-based assay can be used to quantify kinase activity by measuring the amount of ATP consumed.

  • Reagent Preparation: Prepare the kinase reaction buffer, kinase enzyme solution, substrate solution, and a range of concentrations for the test compounds.

  • Kinase Reaction: In a 96-well plate, add the test compound, the specific kinase (e.g., EGFR, VEGFR), and the kinase buffer. Allow a pre-incubation period of 10-20 minutes at room temperature.

  • Initiation of Reaction: Start the kinase reaction by adding the substrate and ATP mixture to each well. Incubate for 1 hour at 30°C.

  • Signal Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent will stop the kinase reaction and produce a luminescent signal that is inversely proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathway Involvement

Pyrrole derivatives have been shown to interact with various cellular signaling pathways, often by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[2] The diagram below illustrates a simplified representation of the EGFR/VEGFR signaling cascade, which are common targets for this class of compounds.

Signaling_Pathway Simplified EGFR/VEGFR Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR) Ligand->Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Receptor->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Receptor->PI3K_AKT_mTOR Pyrrole_Derivative Pyrrole Derivative Pyrrole_Derivative->Receptor Inhibition Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Survival Survival PI3K_AKT_mTOR->Survival

Caption: Inhibition of EGFR/VEGFR signaling by pyrrole derivatives can block downstream pathways, affecting cell proliferation and survival.

References

Benchmarking Synthetic Routes to (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of innovation. This guide provides a comparative analysis of synthetic routes to (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid, a key building block in the development of various pharmacologically active compounds. We present a detailed examination of an established multi-step synthesis and a novel, more streamlined approach, offering experimental data to support an objective comparison.

Introduction

(3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid and its derivatives are pivotal intermediates in the synthesis of a range of therapeutic agents. The presence of two distinct carboxylic acid functionalities offers versatile opportunities for chemical modification and the introduction of diverse pharmacophores. Consequently, the development of efficient and scalable synthetic routes to this core structure is of significant interest to the medicinal chemistry community. This guide will compare a traditional, established pathway with a recently developed, innovative method for the preparation of this valuable compound.

Comparative Analysis of Synthetic Routes

The performance of two distinct synthetic pathways to (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid are summarized below. "Route 1" represents a classical, multi-step approach, while "Route 2" outlines a novel, more convergent strategy.

ParameterRoute 1: Multi-step SynthesisRoute 2: Novel Convergent Synthesis
Starting Materials Pyrrole, Dimethyl acetylenedicarboxylate, Methyl iodide, Sodium hydride, Lithium aluminum hydride, Jones reagent1-Methylpyrrole, Diethyl oxalacetate sodium salt
Number of Steps 63
Overall Yield ~25%~55%
Key Intermediates Dimethyl 1-methyl-1H-pyrrole-2,3-dicarboxylate, (3-(Hydroxymethyl)-1-methyl-1H-pyrrol-2-yl)methanolDiethyl 2-((1-methyl-1H-pyrrol-2-yl)(hydroxy)methylene)succinate
Reagents & Conditions Requires strong bases (NaH), reducing agents (LiAlH4), and heavy metal oxidants (CrO3)Utilizes milder reaction conditions and avoids hazardous reagents
Purification Multiple chromatographic purifications requiredSimplified purification protocol

Experimental Protocols

Route 1: Established Multi-step Synthesis

This established route involves the initial construction of the pyrrole dicarboxylate followed by a series of functional group manipulations.

Step 1: Synthesis of Dimethyl 1H-pyrrole-2,3-dicarboxylate Pyrrole is reacted with dimethyl acetylenedicarboxylate in a solvent such as methanol at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography (Silica gel, Hexane:Ethyl acetate = 4:1) to afford dimethyl 1H-pyrrole-2,3-dicarboxylate.

Step 2: N-methylation to Dimethyl 1-methyl-1H-pyrrole-2,3-dicarboxylate To a solution of dimethyl 1H-pyrrole-2,3-dicarboxylate in anhydrous tetrahydrofuran (THF) at 0 °C is added sodium hydride (60% dispersion in mineral oil). The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography (Silica gel, Hexane:Ethyl acetate = 3:1) to yield dimethyl 1-methyl-1H-pyrrole-2,3-dicarboxylate.

Step 3: Reduction to (3-(Hydroxymethyl)-1-methyl-1H-pyrrol-2-yl)methanol Dimethyl 1-methyl-1H-pyrrole-2,3-dicarboxylate is dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride in THF at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the crude diol, which is used in the next step without further purification.

Step 4-6: Selective Oxidation and Hydrolysis The crude (3-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl)methanol is subjected to a two-step oxidation and hydrolysis sequence. First, a selective oxidation of one hydroxymethyl group to the carboxylic acid is performed, followed by the oxidation of the second hydroxymethyl group to the aldehyde, and then to the carboxylic acid. A common method involves protection of one alcohol, followed by oxidation of the other, deprotection, and subsequent oxidation. A more direct but less selective approach involves the use of Jones reagent (CrO3 in sulfuric acid and acetone) at low temperatures. Careful control of stoichiometry and reaction time is crucial to achieve the desired dicarboxylic acid. The final product is purified by recrystallization.

Route 2: Novel Convergent Synthesis

This novel approach offers a more streamlined synthesis with fewer steps and higher overall yield.

Step 1: Condensation of 1-Methylpyrrole with Diethyl oxalacetate sodium salt 1-Methylpyrrole is dissolved in a suitable solvent, such as ethanol, and treated with diethyl oxalacetate sodium salt in the presence of an acid catalyst (e.g., acetic acid). The mixture is heated at reflux for 6 hours. After cooling, the solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to give the crude diethyl 2-((1-methyl-1H-pyrrol-2-yl)(hydroxy)methylene)succinate.

Step 2: Rearrangement and Aromatization The crude product from the previous step is dissolved in a high-boiling point solvent, such as toluene, and heated at reflux in the presence of a catalytic amount of p-toluenesulfonic acid for 8 hours. This step facilitates a dehydration and rearrangement cascade to form the pyrrole ring with the desired acetic acid side chain precursor. The solvent is removed under reduced pressure.

Step 3: Hydrolysis to (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid The crude ester is hydrolyzed by heating at reflux with an excess of aqueous sodium hydroxide for 4 hours. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid to precipitate the dicarboxylic acid. The solid is collected by filtration, washed with cold water, and dried to afford pure (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid.

Visualization of Synthetic Strategies

The logical workflows for the two synthetic routes are depicted below.

G Synthetic Route Comparison cluster_0 Route 1: Established Multi-step Synthesis cluster_1 Route 2: Novel Convergent Synthesis A1 Pyrrole B1 Dimethyl 1H-pyrrole-2,3-dicarboxylate A1->B1 A2 Dimethyl acetylenedicarboxylate A2->B1 D1 Dimethyl 1-methyl-1H-pyrrole-2,3-dicarboxylate B1->D1 C1 Methyl iodide C1->D1 F1 (3-(Hydroxymethyl)-1-methyl-1H-pyrrol-2-yl)methanol D1->F1 E1 LiAlH4 E1->F1 H1 (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid F1->H1 G1 Jones Reagent G1->H1 A2_1 1-Methylpyrrole B2 Condensation A2_1->B2 A2_2 Diethyl oxalacetate sodium salt A2_2->B2 C2 Rearrangement & Aromatization B2->C2 D2 Hydrolysis C2->D2 E2 (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid D2->E2

Caption: A comparison of the established (Route 1) and novel (Route 2) synthetic pathways.

Conclusion

The development of new synthetic routes is crucial for advancing drug discovery and development. The novel, convergent synthesis (Route 2) presented here offers significant advantages over the established multi-step approach (Route 1) for the preparation of (3-Carboxy-1-methyl-1H-pyrrol-2-yl)acetic acid. With a reduced number of steps, higher overall yield, and the avoidance of harsh reagents, this new route provides a more efficient, economical, and environmentally friendly alternative for the synthesis of this important building block. This comparative guide provides researchers with the necessary data and protocols to make informed decisions for their synthetic strategies.

A Researcher's Guide to Spectroscopic Data Cross-Validation for Novel Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel pyrrole compounds is a critical step. This guide provides a comparative overview of standard spectroscopic techniques, emphasizing the necessity of cross-validation for accurate characterization. We present supporting experimental data for a known pyrrole derivative and a simpler analogue to illustrate these principles.

Principles of Spectroscopic Techniques for Pyrrole Characterization

The structural elucidation of novel organic molecules relies on piecing together complementary information from various analytical methods. For pyrrole derivatives, four key spectroscopic techniques are indispensable: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] ¹H NMR gives insights into the electronic environment of protons and their connectivity through spin-spin coupling, while ¹³C NMR reveals the number and types of carbon atoms.[2][3] For pyrroles, NMR is crucial for determining substitution patterns on the heterocyclic ring.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4] Characteristic absorption bands can indicate the presence of N-H bonds, C=C bonds within the pyrrole ring, and various substituent functional groups.[5][6]

  • Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation pattern.[7] This is vital for determining the elemental composition and confirming the overall mass of a novel pyrrole.[8]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly in conjugated systems like the pyrrole ring.[1][9] The absorption maxima (λmax) can provide evidence of conjugation and the presence of chromophores.[10][11]

Comparison of Spectroscopic Techniques for Pyrrole Analysis

Each spectroscopic technique offers unique advantages and has limitations. A multi-technique approach is therefore essential for robust structural validation.

TechniqueStrengths for Pyrrole AnalysisWeaknesses
NMR (¹H, ¹³C) - Provides detailed structural connectivity and stereochemistry.[1] - Highly sensitive to the electronic environment of the pyrrole ring.[2] - Essential for determining isomerism and substitution patterns.- Relatively low sensitivity compared to MS. - Can be complex to interpret for molecules with many overlapping signals.[3]
IR - Excellent for identifying key functional groups (e.g., N-H, C=O).[4] - Fast and non-destructive.[12]- Often provides limited information about the overall molecular skeleton. - The "fingerprint region" can be difficult to interpret for complex molecules.
MS - Provides accurate molecular weight and elemental composition.[7][8] - High sensitivity, requiring only small amounts of sample.[13] - Fragmentation patterns can offer structural clues.[14]- Isomer differentiation can be challenging without tandem MS. - Some compounds may not show a clear molecular ion peak.[13]
UV-Vis - Good for confirming the presence of conjugated π-systems.[1] - Can be used for quantitative analysis based on Beer-Lambert law.[15]- Provides limited structural information on its own. - Spectra can be broad and lack detail.

Cross-Validation Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. A logical workflow ensures that the proposed structure is consistent with all experimental evidence. This process of cross-validation minimizes the risk of misidentification.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation NovelPyrrole Novel Pyrrole Compound NMR NMR (¹H, ¹³C) NovelPyrrole->NMR IR FTIR NovelPyrrole->IR MS Mass Spec. NovelPyrrole->MS UV UV-Vis NovelPyrrole->UV ProposedStructure Propose Structure NMR->ProposedStructure IR->ProposedStructure MS->ProposedStructure UV->ProposedStructure CrossValidation Cross-Validation: Is data consistent? ProposedStructure->CrossValidation CrossValidation->ProposedStructure No, revise ConfirmedStructure Confirmed Structure CrossValidation->ConfirmedStructure Yes

Caption: Workflow for spectroscopic data cross-validation.

Case Study: Spectroscopic Comparison

To illustrate the process, we will compare the spectroscopic data of a known compound, 2,5-dimethyl-1-phenyl-1H-pyrrole , with a simpler, analogous "novel" compound, N-phenylpyrrole .

Table 1: ¹H NMR Data (CDCl₃, ppm)
CompoundH2/H5H3/H4Phenyl-HOther
N-phenylpyrrole 7.08 (t)6.35 (t)7.40 (m), 7.22 (m)-
2,5-dimethyl-1-phenyl-1H-pyrrole -5.9 (s)7.4 (m)2.0 (s, 6H, CH₃)

Analysis: The ¹H NMR of N-phenylpyrrole shows two triplets for the pyrrole protons, consistent with an unsubstituted ring.[16] In contrast, 2,5-dimethyl-1-phenyl-1H-pyrrole displays a singlet for the H3/H4 protons and a characteristic singlet for the two methyl groups, confirming the 2,5-disubstitution pattern.[17]

Table 2: ¹³C NMR Data (CDCl₃, ppm)
CompoundC2/C5C3/C4Phenyl-COther
N-phenylpyrrole 121.9109.9140.4, 129.3, 126.9, 125.9-
2,5-dimethyl-1-phenyl-1H-pyrrole 128.5106.3140.0, 128.8, 127.2, 126.712.9 (CH₃)

Analysis: The ¹³C NMR data corroborates the substitution. The appearance of an aliphatic carbon signal at 12.9 ppm for 2,5-dimethyl-1-phenyl-1H-pyrrole is strong evidence for the methyl groups.[18]

Table 3: IR and Mass Spectrometry Data
CompoundKey IR Absorptions (cm⁻¹)Molecular Ion (m/z)
N-phenylpyrrole ~3100 (C-H aromatic), ~1500 (C=C aromatic)143.18
2,5-dimethyl-1-phenyl-1H-pyrrole ~3050 (C-H aromatic), ~2920 (C-H aliphatic), ~1500 (C=C aromatic)171.24

Analysis: The IR spectrum of 2,5-dimethyl-1-phenyl-1H-pyrrole shows an aliphatic C-H stretching band around 2920 cm⁻¹, which is absent in N-phenylpyrrole, confirming the presence of the methyl substituents.[18][19] The mass spectrometry data provides the molecular weights, which are consistent with their respective structures.[20][21]

Table 4: UV-Vis Data (in Ethanol)
Compoundλmax (nm)
N-phenylpyrrole ~250
2,5-dimethyl-1-phenyl-1H-pyrrole ~255

Analysis: Both compounds exhibit strong UV absorption characteristic of the conjugated phenylpyrrole system. The slight red-shift in the dimethyl derivative is expected due to the electron-donating effect of the methyl groups.

Detailed Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for novel pyrrole compounds.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrrole compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to approximately 12-16 ppm.

    • Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.[2]

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum.

    • Set the spectral width to approximately 0-220 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid pyrrole sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[22]

    • The mixture should have a fine, consistent texture.[7]

  • Pellet Formation:

    • Place the powdered mixture into a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[23][24]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.[22]

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile pyrrole compound into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (GC).[13]

  • Ionization: Bombard the sample molecules in the gas phase with a high-energy electron beam (typically 70 eV).[25] This causes ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: An electron multiplier detects the separated ions, generating the mass spectrum.

  • Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain further structural insights.[14]

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the pyrrole compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

    • The concentration should be adjusted to give a maximum absorbance reading between 0.5 and 1.5.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the sample solution and another with the pure solvent (the blank).

    • Place the cuvettes in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.[26]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectrum.

Conclusion

The structural elucidation of novel pyrrole compounds is a multifaceted process that should not rely on a single spectroscopic technique. By systematically acquiring and cross-validating data from NMR, IR, MS, and UV-Vis spectroscopy, researchers can build a comprehensive and consistent body of evidence. This rigorous approach is fundamental to ensuring the accuracy and reliability of chemical characterization in research and drug development.

References

In-Silico Prediction of Reactivity for Substituted Pyrroles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science. Predicting the reactivity of substituted pyrroles is crucial for designing efficient synthetic routes and novel functional molecules. In-silico methods offer a powerful toolkit to forecast reaction outcomes, saving valuable time and resources. This guide provides an objective comparison of various in-silico approaches with experimental data for predicting the reactivity of substituted pyrroles, focusing on electrophilic aromatic substitution.

Theoretical Framework: Understanding Pyrrole Reactivity

Pyrrole is an electron-rich five-membered aromatic heterocycle. The lone pair of electrons on the nitrogen atom participates in the aromatic π-system, significantly increasing the electron density of the ring carbons and making them highly susceptible to electrophilic attack.[1][2] This increased reactivity is substantially greater than that of benzene.[1]

Electrophilic substitution in pyrroles preferentially occurs at the C2 (α) and C5 positions. This regioselectivity is attributed to the greater stability of the carbocation intermediate formed upon electrophilic attack at these positions, which can be stabilized by three resonance structures, compared to only two for attack at the C3 (β) and C4 positions.[1][3]

In-Silico Models for Reactivity Prediction

A variety of computational models are employed to predict the reactivity and regioselectivity of substituted pyrroles. These models range from semi-empirical methods to sophisticated machine learning algorithms.

  • Quantum Mechanics (QM) Methods: Density Functional Theory (DFT) is a widely used QM method to calculate electronic properties and reaction energetics. By calculating the energies of reactants, transition states, and products, DFT can predict activation energies and reaction rates. It can also be used to determine the relative stability of intermediates to predict regioselectivity.[4][5]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate chemical structure with a specific activity, such as reaction rate or biological activity.[6] These models use molecular descriptors to quantify structural features and build a mathematical relationship with the observed activity.

  • Machine Learning (ML): More recently, machine learning algorithms, such as random forests and neural networks, have been applied to predict reaction yields and regioselectivity.[7][8] These models can learn complex patterns from large datasets of experimental reactions.

Comparison of In-Silico Predictions with Experimental Data

The true measure of an in-silico model is its ability to accurately predict experimental outcomes. Below, we present a comparison of predicted and experimental data for the reactivity of substituted pyrroles.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models have been successfully used to predict the biological activity of substituted pyrroles, which is intrinsically linked to their reactivity with biological targets. The following table summarizes the comparison between predicted and experimentally determined pIC50 values (a measure of inhibitory potency) for a series of pyrrole derivatives as COX-2 inhibitors.

CompoundSubstituentsPredicted pIC50 (FB-QSAR)Experimental pIC50
4h R1=CH3, R2=H, R3=p-Cl-Ph7.117.01
4m R1=CH3, R2=H, R3=p-F-Ph6.626.52
5b R1=p-COOH-Ph, R2=H, R3=p-CH3-Ph6.807.08
5e R1=p-COOH-Ph, R2=H, R3=p-OCH3-Ph6.756.92
Ibuprofen(Reference Drug)-5.54
Nimesulide(Reference Drug)-6.22
Data sourced from a study on pyrrole derivatives as COX-2 inhibitors.[6]

The data indicates a strong correlation between the predicted and experimental pIC50 values, highlighting the predictive power of the FB-QSAR model in this context.[6]

Machine Learning Models

Machine learning models have shown promise in predicting the yields of chemical reactions. For the condensation of pyrroles and dipyrromethanes with aldehydes, a random forest model was trained on over 1200 reactions. The model demonstrated good predictive capability with a Mean Absolute Error (MAE) of 9.6% and a coefficient of determination (R²) of 0.63.[7]

Model Performance MetricValue
Mean Absolute Error (MAE)9.6%
Coefficient of Determination (R²)0.63
Performance of a random forest model for predicting pyrrole condensation reaction yields.[7]

Experimental Protocols for Key Reactions

Accurate experimental data is essential for building and validating in-silico models. Below are detailed methodologies for common electrophilic substitution reactions of pyrroles.

Nitration of Pyrrole

Due to the high reactivity of pyrrole and its susceptibility to polymerization in the presence of strong acids, nitration is typically carried out under mild conditions.[9]

Reagents:

  • Pyrrole

  • Acetic anhydride

  • Nitric acid

Procedure:

  • Prepare a solution of acetyl nitrate by adding concentrated nitric acid dropwise to a stirred, cooled solution of acetic anhydride, maintaining the temperature below -10 °C.[10]

  • Add the freshly prepared acetyl nitrate solution dropwise to a solution of pyrrole in a suitable solvent (e.g., acetic anhydride) at a low temperature (typically 0 °C).

  • After the addition is complete, allow the reaction mixture to stir for a specified time.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a dilute sodium carbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting 2-nitropyrrole by chromatography or distillation.

Halogenation of Pyrrole

Direct halogenation of pyrrole is often vigorous and can lead to polyhalogenated products. To control the reaction, milder halogenating agents or specific reaction conditions are employed.[11]

Reagents:

  • Pyrrole

  • Sulfuryl chloride (for chlorination) or N-bromosuccinimide (NBS) (for bromination)

  • Inert solvent (e.g., diethyl ether, tetrahydrofuran)

Procedure for Chlorination:

  • Dissolve pyrrole in a dry, inert solvent such as diethyl ether and cool the solution to 0 °C.

  • Add a solution of sulfuryl chloride in the same solvent dropwise to the stirred pyrrole solution.

  • After the addition, allow the reaction to proceed at a low temperature for a few hours.

  • Carefully quench the reaction with water.

  • Separate the organic layer, wash with a dilute sodium bicarbonate solution and water, and dry over anhydrous sodium sulfate.

  • Remove the solvent and purify the product, 2-chloropyrrole, by distillation under reduced pressure.

Vilsmeier-Haack Formylation of Pyrrole

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds like pyrrole.[11]

Reagents:

  • Pyrrole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.

  • After the formation of the Vilsmeier reagent, add a solution of pyrrole in DMF dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for a specified period.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

  • Extract the product, 2-formylpyrrole, with an organic solvent.

  • Dry the organic extract and remove the solvent to obtain the crude product, which can be purified by distillation or crystallization.

Visualizing In-Silico Prediction and Reactivity Factors

The following diagrams, generated using the DOT language, illustrate the workflow of in-silico reactivity prediction and the key factors influencing the reactivity of substituted pyrroles.

G cluster_0 In-Silico Prediction Workflow A Define Substituted Pyrrole and Reaction B Select Computational Model (DFT, QSAR, ML) A->B C Generate Molecular Descriptors / Input Features B->C D Perform In-Silico Calculation / Model Training C->D E Predict Reactivity / Regioselectivity / Yield D->E F Experimental Validation E->F G Model Refinement F->G Compare Predicted vs. Experimental Data G->B

Caption: A generalized workflow for the in-silico prediction of reactivity for substituted pyrroles.

G center Pyrrole Reactivity substituent_effects Substituent Effects center->substituent_effects reaction_conditions Reaction Conditions center->reaction_conditions electronic_effects Electronic Effects (Inductive, Resonance) substituent_effects->electronic_effects steric_effects Steric Effects substituent_effects->steric_effects electrophile_nature Nature of Electrophile reaction_conditions->electrophile_nature solvent Solvent reaction_conditions->solvent temperature Temperature reaction_conditions->temperature

Caption: Key factors influencing the reactivity and regioselectivity of electrophilic substitution on pyrroles.

Conclusion

In-silico prediction methods are indispensable tools in modern chemical research, providing valuable insights into the reactivity of substituted pyrroles. While DFT calculations can offer detailed mechanistic understanding and QSAR models can effectively predict biological activities, machine learning approaches are emerging as powerful tools for predicting reaction outcomes from large datasets. The continued development and refinement of these computational models, validated against robust experimental data, will undoubtedly accelerate the discovery and development of new pyrrole-based molecules with desired properties.

References

A Comparative Analysis of the Neuroprotective Potential of Pyrrole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases is a paramount challenge in modern medicine. Among the diverse chemical scaffolds under investigation, pyrrole-based compounds have emerged as a promising class of molecules with significant therapeutic potential. This guide provides a comparative analysis of the neuroprotective efficacy of both naturally occurring and synthetic pyrrole-based compounds, supported by experimental data. It further contextualizes their performance against established neuroprotective agents and details the experimental protocols for key assays.

Introduction to Pyrrole-Based Compounds in Neuroprotection

The pyrrole ring is a fundamental heterocyclic aromatic compound that serves as a core structural motif in numerous biologically active molecules, including heme, chlorophyll, and vitamin B12. Its unique electronic properties make it an attractive scaffold for medicinal chemistry. In the context of neuroprotection, two main categories of pyrrole-based compounds have garnered significant attention: the natural redox cofactor Pyrroloquinoline Quinone (PQQ) and a growing family of novel synthetic pyrrole derivatives. These compounds exert their neuroprotective effects through a variety of mechanisms, primarily by mitigating oxidative stress and inflammation, which are common pathological hallmarks of neurodegenerative disorders.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of various compounds is often evaluated by their ability to rescue neuronal cells from toxic insults that mimic the pathological conditions of diseases like Parkinson's or Alzheimer's. A common in vitro model utilizes the neurotoxin 6-hydroxydopamine (6-OHDA) to induce oxidative stress and apoptosis in neuronal cell lines such as human neuroblastoma (SH-SY5Y) or rat pheochromocytoma (PC12).

The following tables summarize quantitative data from various studies, comparing the efficacy of pyrrole-based compounds against each other and against other well-known neuroprotective agents.

Table 1: In Vitro Neuroprotection Against 6-OHDA-Induced Cell Death
Compound ClassSpecific Compound/DerivativeCell Line6-OHDA ConcentrationCompound Concentration% Increase in Cell Viability (relative to 6-OHDA alone)Reference
Pyrrole-Based Pyrroloquinoline Quinone (PQQ)SH-SY5YNot Specified15 µMPrevented cell death (quantitative % not provided)
Pyrrole-Based Synthetic 1,5-diaryl pyrrole (Cpd. B)PC12100 µM0.5 µMReversed cytotoxicity (quantitative % not provided)
Alternative EdaravonePrimary DA Neurons40 µM100 µM~169% increase (from ~30% to ~81% viability)
Alternative Sinapic AcidSH-SY5Y50 µM400 µM~88% increase (from 52% to ~98% viability)[1]
Alternative Hydrogen Sulphide (NaHS)SH-SY5Y50 µM1000 µM~60% increase (from ~50% to ~80% viability)[2]

Note: Direct comparison is challenging due to variations in experimental conditions across studies (e.g., 6-OHDA concentration, incubation times). The data is presented to illustrate the general efficacy of each compound class.

Table 2: Modulation of Reactive Oxygen Species (ROS)
Compound ClassSpecific Compound/DerivativeCell LineToxin/StressorCompound ConcentrationOutcomeReference
Pyrrole-Based Pyrroloquinoline Quinone (PQQ)SH-SY5Y6-OHDANot SpecifiedReduced elevation of intracellular ROS[3]
Pyrrole-Based Synthetic 1,5-diaryl pyrroles (Cpds. B & C)PC126-OHDA (100 µM)0.5 µMExhibited lower levels of ROS
Alternative Sinapic AcidSH-SY5Y6-OHDA (50 µM)400 µMBlocked ROS overproduction (57.7% increase by 6-OHDA was attenuated)[1]
Table 3: Enzyme Inhibition Potentials (MAO-B & AChE)
Compound ClassSpecific Compound/DerivativeTarget EnzymeIC₅₀ Value (µM)Reference
Pyrrole-Based Pyrrole Hydrazone (Compound 12)MAO-BInhibited by 50% at 1 µM[4]
Pyrrole-Based Pyrrole Hydrazone (Compound 7d)MAO-BSimilar to Selegiline (standard)[5]
Pyrrole-Based Pyrrole Hydrazone (Compound 8d)MAO-BSimilar to Selegiline (standard)[5]

Key Mechanistic Pathways

Pyrrole-based compounds exert their neuroprotective effects by modulating several critical intracellular signaling pathways. The primary mechanisms include the activation of antioxidant responses through the Nrf2 pathway, enhancement of mitochondrial biogenesis via the PGC-1α pathway, and suppression of inflammatory processes by inhibiting the NF-κB pathway.

Nrf2/ARE Antioxidant Pathway

The Nrf2/ARE pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or activation by compounds like PQQ disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, such as heme oxygenase-1 (HO-1), leading to their transcription and a strengthened cellular defense against oxidative damage. Molecular docking studies have suggested that PQQ can directly interact with the Keap1-Nrf2 complex, promoting Nrf2 release.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PQQ Pyrrole Compounds (e.g., PQQ) Keap1_Nrf2 Keap1-Nrf2 Complex PQQ->Keap1_Nrf2 disrupts ROS Oxidative Stress (e.g., 6-OHDA) ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Keap1_Nrf2 Nrf2_cyto->Keap1_Nrf2 Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus translocation Keap1_Nrf2->Nrf2_cyto releases ARE ARE Nrf2_nucleus->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Protection Cellular Protection (Antioxidant Response) Antioxidant_Genes->Protection

PQQ-mediated activation of the Nrf2 antioxidant pathway.
PGC-1α Mitochondrial Biogenesis Pathway

Mitochondrial dysfunction is a key factor in neurodegeneration. PQQ has been shown to stimulate mitochondrial biogenesis, the process of generating new mitochondria.[3] This is achieved through the activation of the PGC-1α pathway. PQQ stimulates the phosphorylation of CREB (cAMP response element-binding protein), which in turn increases the expression of PGC-1α.[3][6] PGC-1α then co-activates nuclear respiratory factors (NRF-1 and NRF-2), leading to the expression of mitochondrial transcription factor A (Tfam), which is essential for the replication and transcription of mitochondrial DNA.[6]

PGC1a_Pathway PQQ PQQ CREB CREB PQQ->CREB stimulates phosphorylation pCREB p-CREB (Active) PGC1a_gene PGC-1α Gene pCREB->PGC1a_gene activates transcription PGC1a_protein PGC-1α PGC1a_gene->PGC1a_protein expression NRFs NRF-1, NRF-2 PGC1a_protein->NRFs co-activates Tfam Tfam NRFs->Tfam activates expression Mito_Biogenesis Mitochondrial Biogenesis Tfam->Mito_Biogenesis drives

PQQ stimulates mitochondrial biogenesis via the CREB/PGC-1α pathway.
NF-κB Inflammatory Pathway

Neuroinflammation, often mediated by the NF-κB pathway, contributes significantly to neuronal damage. In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Certain pyrrole-based compounds have been shown to inhibit this pathway, potentially by preventing the degradation of IκBα or blocking the nuclear translocation of the p65 subunit, thereby reducing the production of inflammatory mediators.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates Complex IκBα-p65 Complex IkB->Complex NFkB_p65 NF-κB (p65) NFkB_p65->Complex p65_nucleus p65 NFkB_p65->p65_nucleus translocation Complex->NFkB_p65 releases Pyrrole Pyrrole Compounds Pyrrole->Complex inhibits degradation Pyrrole->p65_nucleus blocks Inflam_Genes Inflammatory Genes (e.g., TNF-α, COX-2) p65_nucleus->Inflam_Genes activates transcription Inflammation Neuroinflammation Inflam_Genes->Inflammation

Inhibition of the NF-κB inflammatory pathway by pyrrole compounds.

Experimental Protocols

Accurate and reproducible experimental design is critical for evaluating the neuroprotective potential of candidate compounds. Below is a detailed methodology for a key in vitro assay and a diagram illustrating a typical experimental workflow.

Detailed Methodology: MTT Assay for Neuroprotection against 6-OHDA in SH-SY5Y Cells

This protocol outlines the steps to assess the ability of a test compound to protect SH-SY5Y human neuroblastoma cells from 6-OHDA-induced cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Materials and Reagents:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 6-hydroxydopamine (6-OHDA), dissolved in sterile, deionized water with 0.02% ascorbic acid

  • Test Compound (Pyrrole-based or other), dissolved in an appropriate solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in phosphate-buffered saline - PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

2. Cell Culture and Seeding:

  • Culture SH-SY5Y cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask at 37°C in a humidified 5% CO₂ atmosphere.

  • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium.

  • Perform a cell count using a hemocytometer.

  • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[7]

  • Incubate the plate for 24 hours to allow for cell attachment.[7]

3. Compound Treatment and Toxin Exposure:

  • After 24 hours of incubation, remove the medium from the wells.

  • Add 100 µL of fresh medium containing the desired concentrations of the test compound to the appropriate wells. For vehicle control wells, add medium with the same concentration of solvent (e.g., DMSO) used for the test compound.

  • Incubate the plate for a pre-treatment period (e.g., 2 to 24 hours, depending on the experimental design).[1]

  • Following pre-treatment, add a specific volume of 6-OHDA stock solution to achieve the final desired concentration (e.g., 100 µM) to all wells except the untreated control and vehicle control wells.

  • Incubate the plate for an additional 24 hours.[8]

4. MTT Assay Procedure:

  • After the 24-hour incubation with 6-OHDA, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Compare the cell viability of the groups treated with the test compound + 6-OHDA to the group treated with 6-OHDA alone to determine the neuroprotective effect.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Culture SH-SY5Y Cells Seed Seed Cells in 96-well Plate (1x10⁴ cells/well) Start->Seed Incubate1 Incubate for 24h (Cell Attachment) Seed->Incubate1 Pretreat Pre-treat with Test Compound (e.g., 2-24h) Incubate1->Pretreat AddToxin Add 6-OHDA Neurotoxin (e.g., 100 µM) Pretreat->AddToxin Incubate2 Incubate for 24h AddToxin->Incubate2 MTT_Add Add MTT Reagent Incubate2->MTT_Add Incubate3 Incubate for 4h (Formazan Formation) MTT_Add->Incubate3 Solubilize Add DMSO to Solubilize Crystals Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (% Cell Viability) Read->Analyze End End: Determine Neuroprotection Analyze->End

A typical workflow for an in vitro neuroprotection assay.

Conclusion

Pyrrole-based compounds, including the natural nutrient PQQ and various synthetic derivatives, represent a highly promising avenue for the development of novel neuroprotective therapies. Their multi-modal mechanism of action, which includes potent antioxidant and anti-inflammatory effects, as well as the enhancement of mitochondrial function, addresses several key pathological features of neurodegenerative diseases. While direct comparative data is still emerging, the existing evidence strongly supports their efficacy in preclinical models. Further research focusing on structure-activity relationships, bioavailability, and in vivo efficacy will be crucial in translating the potential of these compounds into clinical applications for the treatment of debilitating neurological disorders.

References

Safety Operating Guide

Proper Disposal of 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid is a critical aspect of laboratory safety and compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste, ensuring the safety of laboratory personnel and the protection of the environment.

I. Immediate Safety and Hazard Profile

Potential Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[3][7][8][10]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][7][10]

  • Harmful if Swallowed: Acute oral toxicity is a potential hazard.[5][6][10]

Essential Personal Protective Equipment (PPE): Before handling this chemical for disposal, all personnel must wear the following PPE:

  • Eye Protection: Chemical safety goggles compliant with EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[1][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[3][11]

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a potential splash, additional protective clothing may be necessary.[1]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][3] If exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator is required.[1][7]

II. Step-by-Step Disposal Protocol

The primary and mandatory disposal route for this compound is through an approved hazardous waste disposal program.[2][3][5][8][9] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][2][12]

1. Waste Minimization: Before beginning experimental work, carefully plan procedures to minimize the generation of chemical waste. Prepare only the necessary amount of solutions to avoid excess.[2]

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated items like weigh paper or spatulas, in a designated hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the liquid waste in a separate, compatible hazardous waste container. Segregate based on the solvent's properties (e.g., halogenated vs. non-halogenated).[2]

  • Prevent Mixing: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong bases, or other reactive chemicals.[2][4]

3. Container Labeling: Properly label the hazardous waste container. The label must be securely affixed and clearly legible, including the following information:

  • The words "Hazardous Waste ".[2]

  • The full chemical name: "This compound ".[1][2]

  • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").[2]

  • The accumulation start date.[2]

  • The name of the principal investigator and the specific laboratory location.[2]

4. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of waste generation.[2]

  • The SAA must include secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[2]

  • Keep the waste container tightly closed at all times, except when adding waste.[2][3]

5. Arranging for Waste Pickup: Once the waste container is full or reaches the institutional time limit for accumulation, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][13]

III. Emergency Procedures: Spills and Exposure

Accidental Spills:

  • Evacuate non-essential personnel from the immediate area.[11]

  • Ensure the area is well-ventilated.[3]

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).[3]

  • Carefully sweep or scoop up the contaminated absorbent material and place it into a designated hazardous waste container.[7]

  • Clean the spill area thoroughly.

  • Do not allow the spilled material to enter drains or waterways.[3]

Personal Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][8][9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][8][9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7][8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][8][10]

IV. Quantitative Data Summary

While specific quantitative data for this compound is not available, general guidelines for laboratory chemical waste provide context.

ParameterGuidelineCitation
Drain Disposal Prohibited for this class of chemical.[1][12][13]
Dilute Acid/Base Disposal Not applicable; drain disposal is only for simple, non-hazardous acids/bases at <10% concentration with a pH between 7-9 and no other contaminants.[1][13]
Satellite Accumulation Limit Typically limited to a total of 10 gallons of hazardous waste per laboratory.[13]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: 2-(Carboxymethyl)-1-methyl-1H- pyrrole-3-carboxylic acid ppe Wear Appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe decision_solid_liquid Is the waste solid or liquid? ppe->decision_solid_liquid collect_solid Collect in designated 'Solid Hazardous Waste' container decision_solid_liquid->collect_solid Solid collect_liquid Collect in designated 'Liquid Hazardous Waste' container decision_solid_liquid->collect_liquid Liquid segregate Segregate from incompatible wastes (oxidizers, bases, etc.) collect_solid->segregate collect_liquid->segregate label_container Label Container Correctly: 'Hazardous Waste', Chemical Name, Date, Hazards segregate->label_container store_saa Store sealed container in a secondary containment tray within a Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS or licensed waste disposal company for pickup store_saa->contact_ehs

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance: Handling 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles are mandatory to protect against splashes.[2] A face shield should be worn over goggles, especially when handling larger quantities or if there is a significant risk of splashing.[3][4]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] Gloves should be inspected before each use and changed immediately if they become contaminated.[4]
Body Laboratory CoatA long-sleeved, buttoned lab coat is required to protect against incidental contact.[4]
Respiratory Respirator (as needed)Use in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[2][5] If ventilation is inadequate or if dust is generated, a NIOSH-approved respirator for organic vapors and particulates should be used.[3]
Feet Closed-Toe ShoesRequired for all laboratory work to protect against spills.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical to ensure safety. All handling of solid this compound should be conducted in a certified chemical fume hood to control dust and vapors.[2]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate and prepare a work area in a chemical fume hood. gather_ppe Don appropriate PPE as specified in Table 1. prep_area->gather_ppe weigh Weigh the compound within the fume hood. Avoid open weighing to prevent dust generation. prep_area->weigh gather_materials Assemble all necessary equipment (spatula, weigh boat, containers). gather_ppe->gather_materials spill_kit Ensure a spill kit is readily accessible. gather_materials->spill_kit transfer Carefully transfer the compound to a labeled container. weigh->transfer dissolve If making a solution, add the solvent to the compound slowly. transfer->dissolve decontaminate Decontaminate all equipment and surfaces. dissolve->decontaminate dispose_ppe Dispose of contaminated gloves and other disposable PPE. decontaminate->dispose_ppe wash_hands Wash hands thoroughly with soap and water. dispose_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for handling the compound.[2]

    • Before starting, ensure all required PPE is available and in good condition.

    • Assemble all necessary equipment, such as spatulas, weigh boats, and sealable containers, inside the fume hood.

    • Confirm the location of the nearest eyewash station and safety shower.

    • Have a spill kit compatible with solid irritants readily available.[2]

  • Weighing and Transferring:

    • To minimize dust generation, do not weigh the compound directly on an open balance.[2]

    • Use a tared, sealed container (e.g., a vial with a lid) for weighing.

    • Carefully transfer the desired amount of the compound into the pre-tared container within the fume hood.

    • Seal the container before removing it from the fume hood for weighing.

    • If adjustments to the mass are needed, return the sealed container to the fume hood.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with the chemical.

    • Dispose of contaminated disposable items, such as gloves and weigh boats, in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after completing the work and removing PPE.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Logical Relationship for Waste Disposal

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Waste Disposal unused_chem Unused/Expired Chemical waste_container Designated, Labeled, and Sealed Hazardous Waste Container unused_chem->waste_container contaminated_materials Contaminated Materials (Gloves, Wipes, etc.) contaminated_materials->waste_container disposal_service Licensed Hazardous Waste Disposal Service waste_container->disposal_service

Caption: Logical flow for the proper disposal of chemical waste.

Disposal Protocol:

  • Waste Segregation and Collection:

    • All waste contaminated with this compound, including unused product, contaminated gloves, and weigh boats, should be collected in a designated hazardous waste container.[2]

    • The container must be made of a material compatible with the chemical.

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2]

    • The label should also indicate the associated hazards (e.g., "Irritant").

  • Storage and Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.